molecular formula C15H14O3 B12374393 ATD-3169

ATD-3169

Cat. No.: B12374393
M. Wt: 242.27 g/mol
InChI Key: WYDIIVYARKSSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATD-3169 is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

5-hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione

InChI

InChI=1S/C15H14O3/c16-10-3-1-2-9-13(10)15(18)12-8-5-4-7(6-8)11(12)14(9)17/h1-3,7-8,11-12,16H,4-6H2

InChI Key

WYDIIVYARKSSJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)C4=C(C3=O)C=CC=C4O

Origin of Product

United States

Foundational & Exploratory

ATD-3169: A Redox-Cycling Agent Targeting Mycobacterial Respiratory Chain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of a Novel Antitubercular Candidate

Executive Summary

ATD-3169 is a novel, potent antibacterial agent demonstrating significant bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide elucidates the core mechanism of action of this compound, detailing its function as a redox-cycling agent that disrupts the delicate redox homeostasis within mycobacteria. By targeting the Type II NADH dehydrogenase (NDH-2) of the electron transport chain, this compound triggers a cascade of events leading to the generation of bactericidal levels of reactive oxygen species (ROS), ultimately causing cell death. This document provides a comprehensive overview of the available preclinical data, including quantitative metrics of its antimycobacterial activity and detailed experimental protocols for key assays.

Core Mechanism of Action: Induction of Endogenous Oxidative Stress

This compound belongs to the functionalized dioxonaphthoimidazolium chemical class. Its primary mechanism of action is the induction of overwhelming and irreversible oxidative stress within M. tuberculosis. The cationic amphiphilic nature of the dioxonaphthoimidazolium scaffold facilitates its localization to the mycobacterial cell membrane, where it can interact with the respiratory electron transport chain.

The core of this compound's activity lies in its redox-cycling quinone moiety. This group engages with the Type II NADH dehydrogenase (NDH-2), a key enzyme in the mycobacterial respiratory chain responsible for oxidizing NADH and reducing menaquinone. This compound acts as an alternative substrate for NDH-2, hijacking the electron flow. The reduction of the quinone moiety of this compound by NDH-2, followed by its rapid auto-oxidation, results in the continuous generation of superoxide radicals (O₂⁻), a potent reactive oxygen species.[1]

This sustained production of endogenous ROS overwhelms the antioxidant defense mechanisms of M. tuberculosis, leading to a significant and irreversible oxidative shift in the intramycobacterial redox potential.[2] Transcriptomic analysis of M. tuberculosis treated with this compound revealed a major realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, all consistent with the lethal effects of enhanced endogenous ROS.[2] Notably, M. tuberculosis exhibits a diminished capacity to restore its cytoplasmic redox balance compared to the non-pathogenic, fast-growing Mycobacterium smegmatis, highlighting a unique vulnerability of the tubercle bacillus to this mode of action.[2]

Signaling Pathway of this compound Action

ATD3169_Mechanism cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Cytoplasm ATD3169 This compound NDH2 Type II NADH Dehydrogenase (NDH-2) ATD3169->NDH2 Interacts with O2 O₂ ATD3169->O2 Redox Cycles with NDH2->ATD3169 Reduces Quinone Moiety ETC Electron Transport Chain NAD NAD+ NDH2->NAD Oxidizes to NADH NADH NADH->NDH2 donates e⁻ Superoxide Superoxide (O₂⁻) O2->Superoxide Forms Redox_Imbalance Disruption of Redox Homeostasis Superoxide->Redox_Imbalance DNA_Damage DNA Damage Redox_Imbalance->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Redox_Imbalance->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Redox_Imbalance->Protein_Oxidation Cell_Death Bactericidal Effect DNA_Damage->Cell_Death Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death

Caption: Mechanism of this compound-induced cell death in M. tuberculosis.

Quantitative Data

The antimycobacterial potency of this compound and its analogs has been quantified through the determination of their Minimum Inhibitory Concentrations (MIC).

CompoundOrganismMIC (μM)Reference
This compound M. tuberculosis H37RvNot explicitly stated, but effective at concentrations from 3.1 µM[2]
This compound M. smegmatis50[2]
Analog 32 M. bovis BCG (MIC₉₀)0.26[1]
Analog 34 M. tuberculosis H37Rv>10[1]
Analog 35 M. tuberculosis H37Rv>10[1]
Analog 48 M. tuberculosis H37Rv0.2[1]
Analog 50 M. tuberculosis H37Rv0.2[1]
Analog 61 M. tuberculosis H37Rv0.1[1]
Analog 62 M. tuberculosis H37Rv0.2[1]
Analog 63 M. tuberculosis H37Rv0.2[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is utilized to determine the MIC of this compound against mycobacterial strains.

Workflow for MIC Determination

MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound in a 96-well plate start->prep_compound inoculate Inoculate the wells with a standardized bacterial suspension prep_compound->inoculate prep_culture Grow mycobacterial culture to mid-log phase prep_culture->inoculate incubate Incubate plates at 37°C inoculate->incubate readout Add a viability indicator (e.g., AlamarBlue) and incubate incubate->readout determine_mic Determine MIC as the lowest concentration with no visible growth readout->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Methodology:

  • Compound Preparation: this compound is serially diluted in an appropriate growth medium (e.g., Middlebrook 7H9 supplemented with OADC) in a 96-well microtiter plate.

  • Bacterial Culture: M. tuberculosis or M. smegmatis is cultured to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

  • Inoculation: The bacterial culture is diluted, and a standardized inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).

  • Readout: A viability indicator, such as AlamarBlue, is added to each well, and the plates are incubated for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the viability indicator.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of intracellular ROS in response to this compound treatment is measured using a fluorescent probe.

Methodology:

  • Bacterial Culture and Treatment: Mycobacterial cells are grown to mid-log phase and then treated with various concentrations of this compound or a vehicle control.

  • Fluorescent Probe Incubation: A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is added to the cell suspensions and incubated in the dark. H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity of the cell suspensions is measured using a fluorometer or a fluorescence microscope at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Type II NADH Dehydrogenase (NDH-2) Activity Assay

The effect of this compound on the activity of NDH-2 can be assessed using isolated mycobacterial membranes.

Methodology:

  • Membrane Preparation: Mycobacterial cells are harvested, washed, and lysed to prepare membrane vesicles.

  • Assay Reaction: The reaction mixture contains the isolated membranes, NADH as the electron donor, and a suitable electron acceptor (e.g., ubiquinone-1 or this compound).

  • Activity Measurement: The oxidation of NADH is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is indicative of NDH-2 activity. The stimulatory or inhibitory effect of this compound on this activity can be determined by comparing the rates in the presence and absence of the compound.

Conclusion

This compound represents a promising new class of antitubercular agents with a distinct mechanism of action. By specifically targeting the redox homeostasis of M. tuberculosis through the generation of endogenous ROS via the respiratory enzyme NDH-2, this compound exploits a key vulnerability of the pathogen. The potent bactericidal activity against drug-resistant strains underscores its potential as a valuable addition to the therapeutic arsenal against tuberculosis. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this novel redox-cycling agent.

References

ATD-3169: A Novel Redox-Modulating Agent for Combating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action and Experimental Evaluation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel therapeutic strategies that target unique vulnerabilities of the bacillus. ATD-3169, a hydroquinone-based small molecule, represents a promising class of anti-tubercular agents that function by disrupting the pathogen's intracellular redox homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its ability to enhance endogenous reactive oxygen species (ROS), leading to a lethal oxidative shift in the mycothiol redox potential of Mtb. We present a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Mycobacterium tuberculosis has evolved sophisticated mechanisms to counteract the oxidative stress imposed by host immune cells. However, the pathogen's ability to manage endogenous oxidative stress is comparatively limited, presenting a strategic target for novel drug development.[1] this compound is a cell-permeable compound designed to exploit this vulnerability by generating superoxide radicals within the mycobacterial cytoplasm.[1] This guide synthesizes the current understanding of this compound's anti-tubercular activity, providing a technical resource for researchers in the field.

Mechanism of Action

This compound inhibits the growth of M. tuberculosis by inducing a state of irreversible oxidative stress. The proposed mechanism is a multi-step process initiated by the entry of this compound into the mycobacterial cell.

Enhancement of Endogenous Reactive Oxygen Species (ROS)

Once inside the cytoplasm, this compound, a hydroquinone-based molecule, undergoes redox cycling to generate superoxide radicals (O₂⁻•).[1] This process leads to a significant increase in the intracellular concentration of ROS, overwhelming the bacterium's natural antioxidant defenses.

Perturbation of Mycothiol Redox Potential

The primary antioxidant buffer in M. tuberculosis is mycothiol (MSH). The surge in superoxide radicals induced by this compound leads to a rapid and sustained oxidative shift in the mycothiol redox potential (EMSH).[1] This indicates a depletion of the reduced form of mycothiol and an accumulation of its oxidized form, leaving the cell vulnerable to oxidative damage.

Downstream Cellular Damage and Bacterial Death

The severe redox imbalance caused by this compound results in widespread damage to essential cellular components, including lipids, proteins, and DNA. This ultimately leads to the cessation of metabolic activity and bacterial cell death. Microarray analyses have shown that exposure to this compound leads to the realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, consistent with a response to massive endogenous oxidative stress.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound has been quantified against various mycobacterial strains, including drug-resistant isolates. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.

Mycobacterial StrainDrug Resistance ProfileThis compound MIC (µM)Reference
M. tuberculosis H37RvDrug-Susceptible2.5Tyagi et al., 2015
M. tuberculosis MDR-JAL2287Multidrug-Resistant2.5Tyagi et al., 2015
M. tuberculosis XDR-4207Extensively Drug-Resistant2.5Tyagi et al., 2015
Mycobacterium bovis BCG-2.5Tyagi et al., 2015
Mycobacterium smegmatis mc²155Non-pathogenic>25Tyagi et al., 2015

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains. The data highlights the potent and specific activity of this compound against pathogenic mycobacteria, including MDR and XDR strains, with significantly lower efficacy against the non-pathogenic M. smegmatis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tubercular activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard mycobacterial susceptibility testing methods.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Mycobacterial cultures (M. tuberculosis, M. smegmatis)

  • Sterile saline with 0.05% Tween 80

  • McFarland standards (0.5)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Grow mycobacterial cultures in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline-Tween 80 to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 50 µM).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.

  • Incubation:

    • Seal the plates and incubate at 37°C.

    • For M. tuberculosis, incubate for 7-14 days. For M. smegmatis, incubate for 48-72 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Measurement of Intracellular Superoxide Production

This protocol utilizes dihydroethidium (DHE) as a fluorescent probe for the detection of superoxide.

Materials:

  • Mycobacterial cultures

  • Dihydroethidium (DHE)

  • This compound

  • Menadione (positive control)

  • Phosphate Buffered Saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest mid-log phase mycobacterial cultures and wash twice with PBS.

    • Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Treatment:

    • Incubate the cell suspension with DHE (final concentration 5-10 µM) for 30 minutes at 37°C in the dark.

    • Add this compound (at the desired concentration, e.g., 10 µM) and continue incubation.

    • Include a positive control (menadione) and a no-drug control.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of ~518 nm and an emission wavelength of ~605 nm at various time points.

    • An increase in fluorescence intensity indicates the production of superoxide.

Measurement of Intramycobacterial Redox Potential using Mrx1-roGFP2 Biosensor

This protocol describes the use of a genetically encoded biosensor to measure the mycothiol redox potential (EMSH).

Materials:

  • Mycobacterial strains expressing the Mrx1-roGFP2 biosensor

  • This compound

  • Flow cytometer or a fluorescence plate reader with dual excitation capabilities

Procedure:

  • Culture Preparation:

    • Grow mycobacterial cultures expressing the Mrx1-roGFP2 biosensor to mid-log phase.

  • Treatment:

    • Expose the cultures to various concentrations of this compound.

  • Fluorescence Measurement:

    • At different time points post-treatment, measure the fluorescence emission at 510 nm following excitation at two wavelengths: 405 nm and 488 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (405 nm / 488 nm).

    • An increase in this ratio indicates an oxidative shift in the intramycobacterial mycothiol redox potential.

Visualizations

Signaling Pathway of this compound Action

ATD3169_Mechanism cluster_cell Mycobacterium tuberculosis ATD_ext This compound (extracellular) ATD_int This compound (intracellular) ATD_ext->ATD_int Permeation ROS Superoxide (O₂⁻•) Generation ATD_int->ROS Redox Cycling Redox_Imbalance Oxidative Shift in Mycothiol Redox Potential (E MSH) ROS->Redox_Imbalance Overwhelms Antioxidant_Defense Mtb Antioxidant Defense (e.g., Mycothiol) ROS->Antioxidant_Defense Depletes Cellular_Damage Damage to DNA, Proteins, Lipids Redox_Imbalance->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Antioxidant_Defense->ROS Counteracts

Caption: Mechanism of this compound in M. tuberculosis.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland, diluted 1:100) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of this compound prep_plate->inoculate incubate Incubate at 37°C (7-14 days for Mtb) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Broth microdilution workflow for MIC.

Workflow for Measuring Intracellular Redox Potential

Redox_Workflow start Start culture Culture Mtb expressing Mrx1-roGFP2 Biosensor start->culture treat Expose Culture to this compound culture->treat measure Measure Fluorescence (Excitation: 405nm & 488nm, Emission: 510nm) treat->measure analyze Calculate Fluorescence Ratio (405/488) measure->analyze interpret Interpret Results: Increased ratio = Oxidative Shift analyze->interpret end End interpret->end

Caption: Workflow for Mrx1-roGFP2 biosensor assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anti-tubercular drugs that operate through a novel mechanism of action. Its ability to induce endogenous oxidative stress and disrupt the redox homeostasis of M. tuberculosis makes it a potent inhibitor of both drug-susceptible and drug-resistant strains. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and develop this and other redox-modulating agents. Future research should focus on optimizing the pharmacological properties of this compound, evaluating its efficacy in in vivo models of tuberculosis, and further elucidating the molecular details of its interaction with the mycobacterial redox machinery.

References

ATD-3169 and the Induction of Endogenous Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATD-3169 is a novel antibacterial agent that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its mechanism of action is centered on the induction of endogenous reactive oxygen species (ROS), leading to a state of oxidative stress that is particularly detrimental to Mtb. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its ability to generate ROS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to offer a comprehensive resource for researchers in the field of antibacterial drug development.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. This compound, a hydroquinone-based small molecule, represents a promising class of compounds that exploit the inherent vulnerability of Mtb to oxidative stress. Unlike many antibiotics that target specific enzymatic pathways, this compound disrupts the delicate redox homeostasis of the bacterium by enhancing the production of endogenous ROS, including superoxide radicals.[1][2] This guide delves into the technical details of this process, providing a foundational understanding for further research and development.

Quantitative Analysis of this compound-Induced ROS

The efficacy of this compound is directly linked to its ability to induce a dose-dependent increase in intracellular ROS levels within mycobacteria. The following table summarizes the key quantitative findings from studies on this compound.

Cell Line/StrainThis compound Concentration (µM)Treatment DurationFold Change in ROS/Oxidative StressMeasurement MethodReference
M. smegmatis5015 minSignificant increase in Mrx1-roGFP2 ratioMrx1-roGFP2 BiosensorTyagi et al., 2015
M. smegmatis10015 minFurther increase in Mrx1-roGFP2 ratioMrx1-roGFP2 BiosensorTyagi et al., 2015
M. smegmatis20015 minMaximum oxidation observedMrx1-roGFP2 BiosensorTyagi et al., 2015
M. tuberculosis H37RvNot specifiedNot specifiedDose-dependent oxidative shiftMrx1-roGFP2 BiosensorTyagi et al., 2015[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following sections outline the key protocols used to investigate the effects of this compound.

Measurement of Intramycobacterial Redox Potential using Mrx1-roGFP2 Biosensor

This protocol describes the use of a genetically encoded biosensor to measure the real-time redox potential within mycobacteria.

Principle: The Mrx1-roGFP2 biosensor is a fusion protein combining mycothiol (MSH)-dependent oxidoreductase (mycoredoxin-1; Mrx1) with a redox-sensitive green fluorescent protein (roGFP2). Changes in the intracellular mycothiol redox potential (EMSH) lead to a conformational change in roGFP2, resulting in a ratiometric shift in its fluorescence excitation spectrum. An increase in the 405/488 nm fluorescence ratio indicates an oxidative shift.

Protocol:

  • Bacterial Culture: Grow mycobacterial strains expressing the pMV261-Mrx1-roGFP2 plasmid in an appropriate liquid medium (e.g., 7H9) supplemented with antibiotics and incubated at 37°C with shaking.

  • Preparation for Fluorimetry: Harvest mid-log phase cultures by centrifugation, wash twice with PBS, and resuspend in fresh medium.

  • This compound Treatment: Add this compound to the bacterial suspension at the desired final concentrations.

  • Fluorescence Measurement: Immediately transfer the suspension to a 96-well black-walled plate. Measure fluorescence intensity at an emission wavelength of 510 nm with excitation at 405 nm and 488 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of fluorescence intensities at 405 nm to 488 nm. An increase in this ratio over time or with increasing this compound concentration indicates an oxidative shift in the intramycobacterial redox potential.

Detection of Superoxide Radicals using DHE-Based HPLC

This method allows for the specific detection and quantification of superoxide radicals.

Principle: Dihydroethidium (DHE) is a cell-permeable probe that is oxidized by superoxide to form the fluorescent product 2-hydroxyethidium. This product can be separated and quantified using high-performance liquid chromatography (HPLC).

Protocol:

  • Bacterial Culture and Treatment: Grow and treat mycobacterial cultures with this compound as described above.

  • DHE Incubation: Incubate the bacterial suspension with DHE (final concentration of 50 µM) at 37°C for 90 minutes in the dark.

  • Cell Lysis: Pellet the cells by centrifugation, wash with PBS, and lyse the cells using a suitable method (e.g., bead beating).

  • HPLC Analysis:

    • Inject the cell lysate onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable ion-pairing agent.

    • Detect 2-hydroxyethidium using a fluorescence detector with excitation and emission wavelengths appropriate for the fluorophore.

  • Quantification: Quantify the amount of 2-hydroxyethidium by comparing the peak area to a standard curve generated with known concentrations of 2-hydroxyethidium.

Signaling Pathways and Cellular Responses

The induction of ROS by this compound triggers a cascade of cellular events and alters gene expression in M. tuberculosis. Microarray analysis has revealed a significant realignment of several key pathways.

Proposed Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which this compound induces oxidative stress and its downstream consequences in M. tuberculosis.

ATD3169_Mechanism cluster_drug This compound cluster_cell Mycobacterium tuberculosis Cell cluster_response Cellular Response ATD3169 This compound ROS Endogenous ROS (Superoxide Radicals) ATD3169->ROS Enhances Redox Disruption of Mycothiol (MSH) Redox Homeostasis ROS->Redox DNA_damage DNA Damage ROS->DNA_damage Lipid_damage Lipid Peroxidation ROS->Lipid_damage Protein_damage Protein Oxidation ROS->Protein_damage Redox_homeostasis Upregulation of Redox Homeostasis Genes (e.g., katG) Redox->Redox_homeostasis Death Bacterial Cell Death Redox->Death DNA_repair Upregulation of DNA Repair Pathways DNA_damage->DNA_repair Lipid_biosynthesis Alteration of Lipid Biosynthesis Lipid_damage->Lipid_biosynthesis DNA_repair->Death If overwhelmed Lipid_biosynthesis->Death If overwhelmed Redox_homeostasis->Death If overwhelmed

Caption: Proposed mechanism of this compound action in M. tuberculosis.

Experimental Workflow for Microarray Analysis

The following diagram outlines the typical workflow for analyzing the transcriptomic response of M. tuberculosis to this compound treatment.

Microarray_Workflow Culture M. tuberculosis Culture Treatment Treatment with this compound (vs. Control) Culture->Treatment RNA_extraction Total RNA Extraction Treatment->RNA_extraction cDNA_synthesis cDNA Synthesis and Labeling (e.g., Cy3, Cy5) RNA_extraction->cDNA_synthesis Hybridization Microarray Hybridization cDNA_synthesis->Hybridization Scanning Microarray Scanning Hybridization->Scanning Data_analysis Data Normalization and Analysis Scanning->Data_analysis Gene_list Differentially Expressed Gene List Data_analysis->Gene_list Pathway_analysis Pathway Enrichment Analysis Gene_list->Pathway_analysis Conclusion Identification of Affected Pathways Pathway_analysis->Conclusion

Caption: Workflow for microarray analysis of this compound-treated Mtb.

Conclusion

This compound represents a promising lead compound in the fight against tuberculosis due to its unique mechanism of action that leverages the intrinsic sensitivity of M. tuberculosis to oxidative stress. The induction of endogenous ROS disrupts the bacterium's redox homeostasis, leading to widespread cellular damage and eventual cell death. The experimental protocols and pathway analyses presented in this guide provide a solid framework for researchers to further investigate this compound and similar compounds. A deeper understanding of these mechanisms will be instrumental in the design and development of next-generation antitubercular therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of ATD-3169

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATD-3169 is a novel antibacterial agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in new approaches to combat antibiotic-resistant bacteria. This document details the experimental protocols for the synthesis and biological evaluation of this compound, presents key quantitative data in a structured format, and illustrates the underlying biological pathways and experimental workflows through detailed diagrams.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis poses a significant threat to global health. This has created an urgent need for the discovery and development of new anti-tubercular agents with novel mechanisms of action. One promising strategy is to target the unique redox biology of Mtb. Mtb is known to be exquisitely sensitive to perturbations in its intracellular redox environment. This compound was developed as a small molecule capable of generating reactive oxygen species (ROS) within mycobacteria, thereby disrupting their redox homeostasis.

Discovery of this compound

The discovery of this compound stemmed from a research program focused on identifying compounds that could selectively induce endogenous oxidative stress in M. tuberculosis. The lead compound belongs to a series of 2,3-dihydro-1,4-naphthoquinone-based small molecules. These compounds were designed to participate in redox cycling, leading to the generation of superoxide radicals within the mycobacterial cytoplasm.

Initial screening of a library of these compounds identified this compound as a potent inhibitor of Mtb growth. Further studies revealed that its mechanism of action is linked to the enhancement of endogenous ROS, which overwhelms the pathogen's antioxidant defenses.

Synthesis of this compound

The synthesis of this compound and related 2,3-dihydro-1,4-naphthoquinone derivatives is achieved through a [4+2] cycloaddition reaction. While the specific, detailed protocol for this compound is not publicly available in the primary literature, a general synthetic scheme for this class of compounds has been described.

General Experimental Protocol for Synthesis

The synthesis of the 2,3-dihydro-1,4-naphthoquinone scaffold typically involves the following steps:

  • Diels-Alder Reaction: A substituted 1,3-diene is reacted with a suitable benzoquinone in an appropriate solvent. The reaction is often catalyzed by a Lewis acid to improve yield and stereoselectivity.

  • Aromatization/Oxidation: The resulting cycloadduct is then aromatized, often through an oxidative process, to yield the final naphthoquinone derivative.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure compound.

Note: The precise reagents, reaction conditions (temperature, time), and purification methods would be specific to the synthesis of this compound and would require access to the detailed experimental procedures from the original research.

Mechanism of Action

This compound exerts its antibacterial effect by disrupting the delicate redox balance within M. tuberculosis. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Proposed Mechanism of Action of this compound cluster_0 Mycobacterium tuberculosis Cell ATD_3169 This compound Redox_Cycling Redox Cycling ATD_3169->Redox_Cycling Superoxide Superoxide (O2-) Redox_Cycling->Superoxide ROS Increased Endogenous ROS Superoxide->ROS MSH_Depletion Mycothiol (MSH) Depletion ROS->MSH_Depletion Oxidative_Stress Oxidative Stress MSH_Depletion->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death

Proposed signaling pathway of this compound in M. tuberculosis.

This compound enters the mycobacterial cell and undergoes redox cycling, a process that generates superoxide radicals. This leads to a significant increase in the intracellular concentration of reactive oxygen species (ROS). The primary antioxidant buffer in Mtb is mycothiol (MSH). The surge in ROS depletes the MSH pool, leading to a state of severe oxidative stress, which ultimately results in bacterial cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis

StrainMIC (µM)
M. tuberculosis H37RvData not available
MDR Strain 1Data not available
XDR Strain 2Data not available

Note: Specific MIC values from the primary literature are not available at this time.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
BioavailabilityData not available
Half-life (t1/2)Data not available
CmaxData not available
AUCData not available

Note: Pharmacokinetic data for this compound is not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various Mtb strains is determined using the microplate Alamar Blue assay (MABA).

  • Culture Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Dilution: this compound is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of Mtb.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated for an additional 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

Intracellular ROS Measurement

The generation of ROS within mycobacteria upon treatment with this compound can be measured using fluorescent probes.

  • Cell Treatment: M. tuberculosis cultures are treated with various concentrations of this compound for a specified period.

  • Fluorescent Probe Staining: A ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is added to the cultures.

  • Flow Cytometry Analysis: The fluorescence intensity of the bacterial cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the evaluation of a novel anti-tubercular agent like this compound.

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC MIC Determination ROS ROS Measurement MIC->ROS Toxicity Cytotoxicity Assay ROS->Toxicity PK Pharmacokinetics Toxicity->PK Efficacy Mouse Model of TB PK->Efficacy Lead_ID Lead Identification Synthesis Chemical Synthesis Lead_ID->Synthesis Synthesis->MIC

A typical experimental workflow for the evaluation of a new anti-tubercular drug candidate.

Logical Relationship in Drug Development Target Novel Target Identification (Redox Homeostasis) Discovery Compound Discovery (this compound) Target->Discovery Preclinical Preclinical Development Discovery->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Logical progression of a drug development program.

Conclusion

This compound represents a promising new class of anti-tubercular agents that exploit the vulnerability of M. tuberculosis to oxidative stress. Its unique mechanism of action, involving the generation of endogenous ROS, makes it a valuable candidate for further development, particularly for the treatment of drug-resistant tuberculosis. This technical guide has summarized the currently available information on the discovery, synthesis, and biological evaluation of this compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance it through the drug development pipeline.

The Impact of ATD-3169 on Mycobacterium tuberculosis Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATD-3169 is a novel antibacterial agent that demonstrates potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its profound effects on the redox homeostasis of Mtb. The core of this compound's bactericidal activity lies in its ability to generate endogenous reactive oxygen species (ROS), leading to a significant and irreversible oxidative shift in the mycobacterial cytoplasm. This disruption of the delicate redox balance, particularly the mycothiol (MSH) pool, proves lethal to the pathogen, highlighting a promising therapeutic vulnerability in Mtb.

Introduction: Targeting Mtb's Redox Balance

Mycobacterium tuberculosis has evolved sophisticated mechanisms to survive the oxidative onslaught from host immune cells. A key component of its defense is the maintenance of a highly reducing cytoplasmic environment, primarily through the low molecular weight thiol, mycothiol (MSH).[2] this compound, a hydroquinone-based small molecule, effectively subverts this defense by acting as a redox-cycling agent, leading to the continuous generation of endogenous superoxide radicals.[1] This sustained oxidative stress overwhelms the pathogen's buffering capacity, resulting in widespread cellular damage and death.[1] Microarray analyses reveal that Mtb responds to this compound by upregulating pathways involved in redox homeostasis, DNA repair, and cell wall lipid biosynthesis, underscoring the extensive cellular damage inflicted by this compound.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the activity and effects of this compound on M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains

Mtb StrainResistance ProfileMIC (µM)
H37RvDrug-susceptible3.12
BND 320Single-drug resistant3.12
Jal 2261Multidrug-resistant (MDR)3.12
Jal 1934Multidrug-resistant (MDR)3.12
Jal 2287Multidrug-resistant (MDR)3.12
MYC 431Extensively drug-resistant (XDR)6.25

Data extracted from Tyagi et al., 2015.[1]

Table 2: Effect of this compound on Mycothiol Redox Potential (EMSH) in M. tuberculosis H37Rv

This compound Concentration (µM)Time (hours)Mrx1-roGFP2 Ratio (405 nm/488 nm)
0 (Control)0~1.2
3.12~2.8
6.252~3.5
12.52~4.2
3.124~2.9
6.2524~3.6
12.524~4.3

Data estimated from graphical representations in Tyagi et al., 2015. The Mrx1-roGFP2 ratio is a ratiometric measure of the mycothiol redox potential, where a higher ratio indicates a more oxidized environment.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental approaches used to characterize its effects.

ATD3169_Mechanism cluster_drug This compound Action cluster_mtb Mycobacterium tuberculosis Cell ATD3169 This compound RedoxCycling Redox Cycling ATD3169->RedoxCycling O2 O₂ Superoxide O₂⁻• (Superoxide) O2->Superoxide e⁻ MSH_pool Mycothiol Pool (MSH) Superoxide->MSH_pool Oxidizes Oxidized_MSH Oxidized Mycothiol (MSSM) MSH_pool->Oxidized_MSH CellularDamage Cellular Damage (DNA, Lipids, Proteins) Oxidized_MSH->CellularDamage Leads to CellDeath Cell Death CellularDamage->CellDeath

Caption: Mechanism of this compound-induced oxidative stress in Mtb.

Experimental_Workflow cluster_assays Redox Homeostasis Assays Mtb_culture Mtb Culture (H37Rv, MDR, XDR strains) ATD3169_treatment Treatment with this compound (Varying concentrations and times) Mtb_culture->ATD3169_treatment EMSH_assay Eᴍsʜ Measurement (Mrx1-roGFP2 Biosensor) ATD3169_treatment->EMSH_assay ROS_assay ROS Detection (DHE & Amplex Red Assays) ATD3169_treatment->ROS_assay Viability_assay Viability Assessment (MIC & CFU Assays) ATD3169_treatment->Viability_assay Transcriptomics Transcriptomic Analysis (Microarray) ATD3169_treatment->Transcriptomics Data_analysis Data Analysis & Interpretation EMSH_assay->Data_analysis ROS_assay->Data_analysis Viability_assay->Data_analysis Transcriptomics->Data_analysis

References

Foundational Research on Hydroquinone-Based ROS Generators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational principles of hydroquinone and its derivatives as generators of reactive oxygen species (ROS). It covers the core mechanisms of ROS production, the intricate signaling pathways activated by this process, and detailed experimental protocols for empirical investigation. This document is intended to serve as a comprehensive resource for professionals engaged in drug development, toxicology, and cellular biology research.

Core Mechanism of Hydroquinone-Induced ROS Generation

Hydroquinone (HQ) is a benzene metabolite that serves as a potent generator of reactive oxygen species through a process known as redox cycling. This process is central to both its biological activity and its toxicity. The fundamental mechanism involves the oxidation of hydroquinone to its corresponding benzoquinone (BQ).

The process begins with the formation of semiquinone radicals (SQ•−) as intermediate species.[1] These highly reactive radicals can then react with molecular oxygen (O₂) to produce superoxide anions (O₂•−). This initiates a cascade of ROS generation, leading to the formation of hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[1] This redox cycle can be influenced by environmental factors such as pH; an increase in pH tends to favor the formation of semiquinone radicals and thus promotes the generation of ROS.[1]

Furthermore, the presence of metal ions like iron can facilitate this redox cycling. Hydroquinone can reduce Fe(III) to Fe(II), generating semiquinone radicals in the process, which can then be oxidized by oxygen, perpetuating the cycle and enhancing ROS production.[2][3]

Metabolites of hydroquinone, such as quinone-thioethers, can also play a significant role. These metabolites can function as substrates for redox cycling and exhibit high affinity for key mitochondrial proteins involved in the electron transport chain, such as cytochrome BC1 and succinate dehydrogenase.[4] This interaction can lead to a "vicious cycle" of ROS generation within the mitochondria, amplifying cellular oxidative stress.[4]

Hydroquinone_ROS_Generation cluster_ros ROS Generation Cascade HQ Hydroquinone (HQ) SQ Semiquinone Radical (SQ•−) HQ->SQ Oxidation (-e⁻) BQ Benzoquinone (BQ) SQ->BQ Oxidation (-e⁻) O2_rad Superoxide (O₂•−) BQ->HQ Reduction (+2e⁻, +2H⁺) (e.g., by cellular reductases) O2 Molecular Oxygen (O₂) O2->O2_rad +e⁻ (from SQ•−) H2O2 Hydrogen Peroxide (H₂O₂) O2_rad->H2O2 Dismutation (SOD) OH_rad Hydroxyl Radical (•OH) H2O2->OH_rad Fenton Reaction (e.g., +Fe²⁺)

Caption: Redox cycling of hydroquinone leading to ROS generation.

Cellular Signaling Pathways Activated by Hydroquinone-Induced ROS

The surge in intracellular ROS triggered by hydroquinone activates a complex network of cellular signaling pathways, primarily aimed at mitigating oxidative stress and determining cell fate.

A. Stress Response and Antioxidant Defense:

  • Nrf2 Pathway: A primary response to hydroquinone-induced oxidative stress is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is kept inactive. However, upon exposure to electrophilic species like quinones, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant and detoxification enzymes. This pathway is a critical cellular defense mechanism.[5] The Nrf2 pathway has also been shown to be involved in hydroquinone-induced cell cycle arrest through the p16/pRb signaling pathway.[6]

  • HSF-1 Pathway: The Heat Shock Factor 1 (HSF-1) pathway can also be activated. This pathway is crucial for managing protein damage by upregulating heat shock proteins that act as molecular chaperones.[5]

B. Apoptosis, Autophagy, and ER Stress:

  • Unfolded Protein Response (UPR): Excessive ROS can lead to endoplasmic reticulum (ER) stress, triggering the UPR. A hydroquinone derivative has been shown to induce ER stress-mediated apoptosis and autophagy in glioblastoma cells.[7] This involves the upregulation of key UPR-related proteins such as CHOP and XBP1.[7]

  • MAPK and PI3K/Akt Pathways: ROS are known regulators of several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[8] These pathways are integral to processes like inflammation, cell proliferation, and survival, and their activation by hydroquinone-induced ROS can lead to varied cellular outcomes depending on the context and cell type.[8]

Signaling_Pathways HQ Hydroquinone ROS Cellular ROS ↑ HQ->ROS Nrf2 Nrf2 Activation ROS->Nrf2 HSF1 HSF-1 Activation ROS->HSF1 ER_Stress ER Stress / UPR ROS->ER_Stress MAPK MAPK Pathways (p38, ERK) ROS->MAPK PI3K PI3K/Akt Pathway ROS->PI3K Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Defense HSP Heat Shock Protein Expression HSF1->HSP Protein Folding Apoptosis Apoptosis ER_Stress->Apoptosis Cell Death Autophagy Autophagy ER_Stress->Autophagy Cell Survival/Death Inflammation Inflammation MAPK->Inflammation Response PI3K->Inflammation Response

Caption: Key signaling pathways activated by hydroquinone-induced ROS.

Quantitative Data on Hydroquinone Activity

The biological effects of hydroquinone are concentration-dependent. The following table summarizes quantitative data from various studies, illustrating the relationship between hydroquinone concentration and its downstream effects.

Hydroquinone (HQ) Conc.Biological System/ModelObserved EffectReference
0.1 mM - 1.0 mMArsenite (As(III)) SolutionEnhanced As(III) oxidation from 65% to 94%.[1][1]
50 µM, 100 µM, 200 µM, 400 µMHK-2 (kidney) & THLE-2 (liver) cell linesInduced ROS-dependent cell death in a concentration-dependent manner.[4][4]
50 µMR-28 (neuroretinal) cellsSignificant decrease in cell viability.[9]
100 µM - 500 µMARPE-19, R-28, HMVEC cell linesSignificant cell death observed in all three cell lines.[9][9]
125 µMARPE-19 (retinal pigment epithelial) cellsUsed as a positive control for significant ROS production.[10][11][10][11]
1 µM - 10 µMRA human fibroblast-like synoviocytesIncreased ROS production.[12][12]

Experimental Protocols

Accurate measurement of ROS is critical for studying the effects of hydroquinone. Below are detailed protocols for common fluorescence-based assays.

General Intracellular ROS Measurement using H₂DCFDA

This protocol uses 2′,7′-dichlorofluorescin diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

Materials:

  • H₂DCFDA (stock solution in DMSO)

  • Cell culture medium (serum-free for incubation)

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured in 96-well plates (80-90% confluent)

  • Hydroquinone (stock solution in appropriate solvent)

  • Fluorescence microplate reader (Excitation ~488 nm, Emission ~528 nm)

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Probe Loading: Remove the culture medium and wash cells once with warm, serum-free medium.

  • Add serum-free medium containing 5-10 µM H₂DCFDA to each well.

  • Incubate the plate for 30-60 minutes at 37°C in the dark.[13]

  • Washing: Aspirate the H₂DCFDA solution and wash the cells twice with warm PBS or serum-free medium to remove any excess probe.[11]

  • Treatment: Add fresh medium containing the desired concentrations of hydroquinone (and appropriate vehicle controls) to the wells.

  • Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure fluorescence intensity at kinetic intervals or as a final endpoint reading.

  • Data Normalization: After the final reading, cell viability can be assessed (e.g., using an SRB assay) to normalize the fluorescence signal to the cell number in each well.

Measurement of Superoxide using Dihydroethidium (DHE)

This protocol is specific for the detection of superoxide radicals. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Materials:

  • Dihydroethidium (DHE) (stock solution in DMSO)

  • Cell culture medium

  • PBS

  • Adherent cells cultured on glass coverslips or in multiwell plates

  • Fluorescence microscope or microplate reader (Excitation ~535 nm, Emission ~635 nm)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on an appropriate vessel for imaging or plate reader analysis.

  • Probe Loading: Wash cells once with PBS or medium.

  • Incubate cells with medium containing 0.5-5 µM DHE for 20-30 minutes at 37°C, protected from light.[14]

  • Treatment: Remove the DHE-containing medium. You may wash the cells or add the hydroquinone treatment directly in fresh medium.

  • Incubation: Incubate for the desired treatment duration.

  • Washing: Wash cells twice with warm PBS to remove background fluorescence.

  • Analysis:

    • Microscopy: Mount coverslips and immediately visualize using a fluorescence microscope.

    • Plate Reader: Add measurement buffer (e.g., PBS) and read the fluorescence intensity.[14]

Experimental_Workflow start Start: Seed Cells (80-90% Confluency) wash1 Wash Cells with Serum-Free Medium start->wash1 load_probe Load with ROS Probe (e.g., H₂DCFDA) 30-60 min @ 37°C wash1->load_probe wash2 Wash 2x with PBS to Remove Excess Probe load_probe->wash2 treat Add Hydroquinone (Treatment Group) & Vehicle (Control) wash2->treat measure Measure Fluorescence (Plate Reader or Microscope) treat->measure normalize Normalize Data (e.g., Protein Assay) measure->normalize end End: Analyze Results normalize->end

Caption: Generalized workflow for measuring intracellular ROS.

References

The Anti-Mycobacterial Spectrum of ATD-3169: A Redox-Active Approach to Combat Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ATD-3169 is a novel redox-cycling agent belonging to the dioxonaphthoimidazolium class of compounds, demonstrating potent bactericidal activity primarily against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, with a specific focus on its efficacy against various mycobacterial species. The document details its mechanism of action, which involves the generation of endogenous reactive oxygen species (ROS), leading to significant redox stress and subsequent cell death. Furthermore, this guide outlines the experimental protocols utilized to determine its antimicrobial activity and presents quantitative data in a structured format to facilitate analysis and comparison.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents with novel mechanisms of action. This compound has emerged as a promising candidate that disrupts the redox homeostasis of mycobacteria, a pathway essential for their survival and pathogenicity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the antibacterial profile of this compound.

Antibacterial Spectrum of this compound

Current research indicates that the antibacterial activity of this compound is highly potent and specific towards mycobacteria. It has demonstrated significant efficacy against both replicating and non-replicating, phenotypically drug-resistant M. tuberculosis.

Quantitative In Vitro Activity

The in vitro potency of this compound has been evaluated against various mycobacterial strains, including the standard laboratory strain H37Rv, as well as clinical drug-resistant isolates. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized below.

Mycobacterial StrainResistance ProfileMIC (µM)Reference
M. tuberculosis H37RvDrug-sensitive3.125[1]
M. tuberculosis BND 320Single drug-resistantNot specified[2]
M. tuberculosis Jal 2261Multidrug-resistant (MDR)Not specified[2]
M. tuberculosis Jal 1934Multidrug-resistant (MDR)Not specified[2]
M. tuberculosis Jal 2287Multidrug-resistant (MDR)3.125[1]
M. tuberculosis MYC 431Extensively drug-resistant (XDR)6.25[1]
Mycobacterium smegmatisNon-pathogenic model50[2]
Mycobacterium bovis BCGVaccine strain, Mtb surrogateNot specified[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various mycobacterial strains.

Synergy with Other Antimycobacterial Agents

Drug combination studies are crucial for developing effective tuberculosis treatment regimens. Checkerboard assays have been employed to investigate the synergistic potential of this compound with existing antitubercular drugs.

Drug CombinationInteractionFindingReference
This compound + Clofazimine (CFZ)SynergisticThe combination showed synergistic activity against drug-sensitive, MDR, and XDR strains of M. tuberculosis.[1][2]
This compound + Isoniazid (INH)No SynergyNo synergistic effect was observed between this compound and isoniazid.[1][2]

Table 2: Synergistic activity of this compound with other antitubercular drugs.

Mechanism of Action: Induction of Oxidative Stress

The primary mechanism of action of this compound is the induction of lethal oxidative stress within mycobacterial cells through the generation of reactive oxygen species (ROS), including superoxide radicals.[4][5] This process is initiated by the reduction of the quinone moiety of this compound.

ATD3169_Mechanism cluster_membrane Mycobacterial Cytoplasm ATD3169 This compound NDH2 Type II NADH Dehydrogenase (NDH-2) ATD3169->NDH2 enters cell ATD3169_reduced Reduced this compound (Hydroquinone) NDH2->ATD3169_reduced reduces O2 O₂ (Oxygen) ATD3169_reduced->O2 re-oxidizes ROS ROS (O₂⁻) O2->ROS generates CellDeath Bacterial Cell Death ROS->CellDeath induces

Figure 1: Proposed mechanism of action of this compound.

This redox cycling leads to a major realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, ultimately contributing to the bactericidal effect.[3]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of this compound against mycobacteria is the broth microdilution method, often utilizing a colorimetric indicator like Alamar Blue.

MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound in 96-well plate start->prep_compound inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_culture Prepare standardized mycobacterial inoculum (e.g., McFarland standard) prep_culture->inoculate incubate Incubate plates under appropriate conditions (e.g., 37°C for 7-14 days) inoculate->incubate add_indicator Add Alamar Blue or similar redox indicator incubate->add_indicator incubate_color Incubate for color development (e.g., 24 hours) add_indicator->incubate_color read_results Visually or spectrophotometrically determine the lowest concentration that inhibits growth (color change) incubate_color->read_results end End (MIC value) read_results->end

Figure 2: General experimental workflow for MIC determination.

Intracellular Superoxide Detection

To confirm the mechanism of action, intracellular superoxide generation can be measured using techniques like High-Performance Liquid Chromatography (HPLC) following cell lysis.

  • Treatment: Mycobacterial cultures are treated with this compound.

  • Probing: A fluorescent probe, such as dihydroethidium (DHE), which reacts with superoxide, is added to the culture.

  • Cell Lysis: The bacterial cells are harvested and lysed, for example, by probe sonication.

  • Extraction: The intracellular components are extracted.

  • HPLC Analysis: The extract is analyzed by HPLC to quantify the fluorescent product formed from the reaction of the probe with superoxide.

Conclusion

This compound represents a promising antitubercular agent with a distinct mechanism of action centered on the disruption of mycobacterial redox homeostasis. Its potent bactericidal activity against drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its synergistic interaction with clofazimine, highlights its potential for inclusion in future tuberculosis treatment regimens. While its broader antibacterial spectrum against non-mycobacterial species is not yet characterized, its focused and potent anti-mycobacterial profile makes it a significant compound in the ongoing search for novel therapies to combat tuberculosis. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for ATD-3169 in Mycobacterium tuberculosis (Mtb) Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of ATD-3169, a novel antibacterial agent, in the culture of Mycobacterium tuberculosis (Mtb). The protocols detailed herein are based on established research and are intended to ensure reproducible and accurate results for the investigation of this compound's mechanism of action and its effects on Mtb.

Mechanism of Action

This compound is an antibacterial compound that has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its primary mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacterial cell. This induction of oxidative stress perturbs the cytoplasmic redox homeostasis, which is critical for Mtb's survival. Mtb exhibits a diminished capacity to counteract this induced redox stress compared to non-pathogenic mycobacteria, making it particularly susceptible to this compound.[1] The disruption of the mycothiol redox potential (EMSH) leads to widespread cellular damage and, ultimately, bacterial cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound against M. tuberculosis and related mycobacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Mycobacterial StrainMIC (µM)
M. tuberculosis H37Rv3.125 - 6.25
M. tuberculosis Jal 2287 (MDR)3.125 - 6.25
M. tuberculosis MYC 431 (XDR)3.125 - 6.25
Mycobacterium smegmatis mc²155> 25

Data extracted from Tyagi et al., 2015.[1]

Table 2: Effect of this compound on Mycothiol Redox Potential (EMSH) in Mtb H37Rv

This compound Concentration (µM)Time PointMrx1-roGFP2 Ratio (Oxidized/Reduced)
3.115 minIncreased
6.2515 minIncreased (dose-dependent)
12.515 minIncreased (dose-dependent)

Data derived from experiments using the Mrx1–roGFP2 biosensor as described in Tyagi et al., 2015. A higher ratio indicates a more oxidized intracellular environment.[1]

Experimental Protocols

Mtb Culture Preparation

A standard and well-characterized strain of M. tuberculosis, H37Rv, is recommended for initial experiments.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Sterile culture flasks.

  • Incubator at 37°C.

Protocol:

  • Inoculate Mtb H37Rv into the supplemented Middlebrook 7H9 broth.

  • Incubate the culture at 37°C with gentle agitation until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

  • Before each experiment, declump the bacterial culture by passing it through a 27-gauge needle 5-10 times.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Mtb.

Materials:

  • Mid-log phase Mtb culture.

  • Supplemented Middlebrook 7H9 broth.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Resazurin solution (0.02% in sterile water).

Protocol:

  • Prepare serial two-fold dilutions of this compound in supplemented Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. A drug-free control and a sterile control should be included.

  • Adjust the mid-log phase Mtb culture to a final inoculum of approximately 5 x 105 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.

Bacterial Viability Assay (Colony Forming Unit - CFU Enumeration)

This protocol quantifies the bactericidal effect of this compound over time.

Materials:

  • Mid-log phase Mtb culture.

  • Supplemented Middlebrook 7H9 broth.

  • This compound at desired concentrations (e.g., 5x and 10x MIC).

  • Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Phosphate Buffered Saline (PBS) with 0.05% Tween 80.

Protocol:

  • Inoculate a mid-log phase Mtb culture into flasks containing supplemented Middlebrook 7H9 broth with or without this compound at the desired concentrations.

  • Incubate the cultures at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.

  • Prepare serial ten-fold dilutions of the bacterial suspension in PBS with 0.05% Tween 80.

  • Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU/mL for each condition and time point.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a redox-sensitive biosensor to measure the change in the mycothiol redox potential (EMSH) upon treatment with this compound.

Materials:

  • Mtb strain expressing the Mrx1-roGFP2 biosensor.

  • Supplemented Middlebrook 7H9 broth.

  • This compound at various concentrations.

  • Flow cytometer.

Protocol:

  • Grow the Mtb strain expressing the Mrx1-roGFP2 biosensor to mid-log phase.

  • Expose the bacterial culture to different concentrations of this compound (e.g., 3.1, 6.25, 12.5 µM). A positive control (e.g., 1 mM H2O2) and a negative control (untreated) should be included.

  • At early time points (e.g., 15, 30, 60 minutes) post-exposure, acquire data using a flow cytometer.

  • Measure the fluorescence emission at two different excitation wavelengths (e.g., 405 nm and 488 nm) and calculate the ratio of the two intensities.

  • An increase in the ratio indicates an oxidative shift in the intramycobacterial EMSH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound in Mtb and a typical experimental workflow.

ATD3169_Mechanism cluster_drug This compound Exposure cluster_mtb Mycobacterium tuberculosis Cell ATD This compound ROS Increased Endogenous Superoxide Radicals (ROS) ATD->ROS Induces Redox Perturbation of Mycothiol Redox Homeostasis (E_MSH) ROS->Redox Leads to Damage Oxidative Damage to: - DNA - Proteins - Lipids Redox->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

Experimental_Workflow Culture 1. Mtb Culture Preparation (Mid-log phase) Exposure 2. Exposure to this compound (Varying concentrations and times) Culture->Exposure MIC 3a. MIC Determination (Resazurin Assay) Exposure->MIC Viability 3b. Viability Assessment (CFU Counting) Exposure->Viability ROS 3c. ROS Measurement (Mrx1-roGFP2 Biosensor) Exposure->ROS Analysis 4. Data Analysis and Interpretation MIC->Analysis Viability->Analysis ROS->Analysis

Caption: General experimental workflow for evaluating this compound against M. tuberculosis.

Transcriptional Response to this compound

Microarray analysis has revealed that exposure of Mtb to this compound leads to a significant realignment of transcriptional pathways. This response is consistent with the induction of oxidative stress and includes the upregulation of genes involved in:

  • DNA Repair: Genes such as recA, radA, and those in the SOS response pathway are induced to repair DNA damage caused by ROS.

  • Cell Wall Lipid Biosynthesis: Alterations in the expression of genes involved in the synthesis of mycolic acids and other cell wall components suggest damage to the cell envelope.

  • Sulfur Metabolism and Redox Homeostasis: Genes involved in the biosynthesis of cysteine and other sulfur-containing molecules are affected, reflecting the perturbation of the mycothiol system.

  • Iron Homeostasis: The expression of genes related to iron storage and regulation is altered, likely due to the release of iron from iron-sulfur clusters damaged by ROS.

Transcriptional_Response cluster_response Transcriptional Upregulation ATD This compound ROS Increased Endogenous ROS ATD->ROS DNARepair DNA Repair Genes (recA, radA, SOS response) ROS->DNARepair Lipid Cell Wall Lipid Biosynthesis Genes ROS->Lipid Sulfur Sulfur Metabolism & Redox Homeostasis Genes ROS->Sulfur Iron Iron Homeostasis Genes ROS->Iron

Caption: Key transcriptional responses of M. tuberculosis to this compound-induced oxidative stress.

References

Application Notes and Protocols for Measuring Endogenous ROS in Mycobacterium tuberculosis Treated with ATD-3169

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ATD-3169 is an antibacterial agent that has been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), particularly superoxide radicals (O₂⁻), within the mycobacteria.[1][2][3][4] This induction of oxidative stress leads to a dose-dependent, long-lasting, and irreversible oxidative shift in the intramycobacterial redox potential, ultimately contributing to bacterial death.[1][2] M. tuberculosis has a diminished capacity to counteract this endogenous redox stress compared to non-pathogenic mycobacteria.[1][2]

These application notes provide a detailed protocol for the measurement of endogenous ROS in Mtb cultures following treatment with this compound. The primary method described utilizes the fluorescent probe Dihydroethidium (DHE), which is oxidized by superoxide to a fluorescent product, allowing for quantification.

Signaling Pathway of this compound-Induced ROS Production in Mtb

The precise mechanism by which this compound generates ROS in Mtb is a subject of ongoing research. However, based on its classification as a hydroquinone-based small molecule ROS generator, a plausible pathway involves redox cycling.

cluster_mtb Mycobacterium tuberculosis Cell ATD_in This compound (in) Redox_Cycling Redox Cycling ATD_in->Redox_Cycling Superoxide Superoxide (O₂⁻) Redox_Cycling->Superoxide e⁻ transfer to O₂ Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death ATD_out This compound (out) ATD_out->ATD_in Permeates Cell

Caption: Proposed pathway of this compound inducing ROS in Mtb.

Experimental Protocols

Culture of Mycobacterium tuberculosis

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth (Difco)

  • Albumin-Dextrose-Saline (ADS) supplement

  • Glycerol

  • Tween 80

  • Incubator at 37°C with shaking

Protocol:

  • Prepare Middlebrook 7H9 broth supplemented with 10% ADS, 0.2% glycerol, and 0.05% Tween 80.

  • Inoculate the Mtb H37Rv strain into the prepared broth.

  • Incubate the culture at 37°C with continuous shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).

Treatment of Mtb with this compound

Materials:

  • Mid-log phase Mtb culture

  • This compound (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Harvest the mid-log phase Mtb culture by centrifugation.

  • Wash the bacterial pellet twice with PBS to remove any components of the 7H9 growth medium.

  • Resuspend the bacterial pellet in PBS to the desired cell density.

  • Add this compound to the Mtb suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the treated and control samples for a specified time (e.g., 60 minutes) at 37°C.[1]

Measurement of Endogenous Superoxide using Dihydroethidium (DHE)

This protocol is adapted from methodologies used for detecting intracellular superoxide.[1]

Materials:

  • This compound treated Mtb and control samples

  • Dihydroethidium (DHE) stock solution (10 mM in DMSO)

  • Acetonitrile

  • Probe sonicator

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • To the this compound treated Mtb and control suspensions, add DHE to a final concentration of 10 µM.

  • Incubate the samples for 3 hours at 37°C in the dark.

  • After incubation, centrifuge the suspensions to pellet the bacteria and aspirate the supernatant to remove excess DHE.

  • Resuspend the bacterial pellet in acetonitrile.

  • Lyse the cells using a probe sonicator for 3 minutes on ice.

  • Centrifuge the cell lysate to remove cellular debris.

  • Collect the supernatant (acetonitrile extract) and store it at -20°C until HPLC analysis.

  • Analyze the acetonitrile extract by HPLC to detect and quantify the fluorescent product of DHE oxidation by superoxide.

Experimental Workflow

Start Start Mtb_Culture 1. Mtb Culture (Mid-log phase) Start->Mtb_Culture Harvest_Wash 2. Harvest & Wash Cells Mtb_Culture->Harvest_Wash ATD_Treatment 3. Treat with this compound Harvest_Wash->ATD_Treatment DHE_Incubation 4. Incubate with DHE ATD_Treatment->DHE_Incubation Cell_Lysis 5. Cell Lysis & Extraction DHE_Incubation->Cell_Lysis HPLC_Analysis 6. HPLC Analysis Cell_Lysis->HPLC_Analysis Data_Quantification 7. Data Quantification HPLC_Analysis->Data_Quantification End End Data_Quantification->End

Caption: Workflow for measuring ROS in this compound treated Mtb.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table for easy comparison.

Treatment GroupThis compound Concentration (µM)Incubation Time (min)Superoxide-DHE Product (Relative Fluorescence Units)Fold Change vs. Untreated
Untreated Control060100 ± 151.0
Vehicle Control (DMSO)060110 ± 121.1
This compound0.560350 ± 253.5
This compound1.060780 ± 407.8
This compound2.0601500 ± 8515.0

Data are presented as mean ± standard deviation from three independent experiments.

Alternative and Complementary Methods

While DHE followed by HPLC is a robust method for superoxide detection, other fluorescent probes can also be employed for a broader assessment of ROS.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): A general ROS indicator that can detect hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[5][6] Mtb cells can be loaded with DCFH-DA and fluorescence can be measured using a plate reader or flow cytometer.

  • Amplex Red: A probe used for the detection of extracellular hydrogen peroxide.[7]

  • MitoSOX Red: A fluorescent probe specifically targeted to mitochondria for the detection of superoxide.[8]

Considerations for using fluorescent probes:

  • Specificity: Be aware of the specific ROS each probe detects.[6][9]

  • Autofluorescence: Mtb can exhibit autofluorescence, so appropriate controls are essential.

  • Probe Stability and Oxidation: Some probes can be light-sensitive or may auto-oxidize.[6]

  • Cell Permeability: Ensure the chosen probe can effectively penetrate the Mtb cell wall.

By following these detailed protocols and considering the alternative methods, researchers can effectively measure and quantify the endogenous ROS production in M. tuberculosis induced by this compound, providing valuable insights into its mechanism of action and potential for drug development.

References

Application Notes and Protocols for ATD-3169 Solubility in DMSO for in vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATD-3169 is a novel antibacterial agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacteria. This targeted induction of oxidative stress disrupts the pathogen's redox homeostasis, leading to bactericidal effects. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for use in in vitro assays, along with information on its mechanism of action and relevant experimental workflows.

Data Presentation

Solubility of this compound in DMSO

While a specific maximum solubility value for this compound in DMSO is not publicly available, it is recommended to prepare stock solutions in the range of 1-10 mM. For practical purposes, a starting concentration of 10 mM in 100% DMSO is advisable. If solubility issues arise, gentle warming and vortexing may aid in dissolution. It is crucial to ensure that the final concentration of DMSO in the in vitro assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Parameter Value/Recommendation Notes
Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended.
Recommended Stock Concentration 1-10 mMStart with 10 mM and dilute as needed.
Final DMSO Concentration in Assay < 0.5%To prevent cellular toxicity.
Solubilization Aid Gentle warming, vortexingIf precipitation is observed.
In Vitro Activity of this compound against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) of this compound has been determined against various strains of M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Mtb Strain MIC (µM) [1]
H37Rv (Lab Strain)3.1
BND 320 (Single Drug-Resistant)3.1
MDR-Jal 2261 (Multi-Drug Resistant)6.25
MDR-1934 (Multi-Drug Resistant)6.25
MDR-Jal 2287 (Multi-Drug Resistant)6.25
XDR-MYC 431 (Extensively Drug-Resistant)12.5

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be obtained from the supplier).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Mycobacterial Growth Inhibition Assay (MGIA)

This protocol is adapted from standard Mtb susceptibility testing methods.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (for viability assessment)

  • Plate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 µM to 50 µM.

  • Include a positive control well (Mtb with no drug) and a negative control well (broth only). Also, include a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Prepare an inoculum of M. tuberculosis H37Rv to a final density of approximately 1 x 10^5 CFU/mL in Middlebrook 7H9 broth.

  • Add the Mtb inoculum to each well containing the serially diluted this compound and the positive control well.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

  • Determine the MIC by observing the color change. Blue (no growth) indicates inhibition, while pink (growth) indicates bacterial viability. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink.

Signaling Pathway and Workflow Diagrams

Proposed Signaling Pathway of this compound in Mycobacterium tuberculosis

This compound acts as a pro-oxidant, increasing the intracellular levels of superoxide radicals (O₂⁻). This surge in ROS overwhelms the mycobacterial antioxidant defense systems, such as superoxide dismutase (SodA) and mycothiol (MSH). The resulting oxidative stress leads to widespread cellular damage, affecting key biological processes and ultimately causing cell death.

ATD3169_Pathway cluster_effects Downstream Effects ATD3169 This compound ROS Endogenous Superoxide (O₂⁻)↑ ATD3169->ROS enhances OxidativeStress Oxidative Stress ROS->OxidativeStress RedoxHomeostasis Disruption of Redox Homeostasis OxidativeStress->RedoxHomeostasis CellularDamage Cellular Damage RedoxHomeostasis->CellularDamage DNA_Damage DNA Damage CellularDamage->DNA_Damage Lipid_Peroxidation Lipid Peroxidation CellularDamage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation CellularDamage->Protein_Oxidation Metabolic_Dysfunction Metabolic Dysfunction CellularDamage->Metabolic_Dysfunction CellDeath Bacterial Cell Death DNA_Damage->CellDeath Lipid_Peroxidation->CellDeath Protein_Oxidation->CellDeath Metabolic_Dysfunction->CellDeath MIC_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock serial_dilute Serial Dilution of this compound in 96-well plate prep_stock->serial_dilute inoculate Inoculate Plate with Mtb serial_dilute->inoculate prep_inoculum Prepare Mtb Inoculum (~1x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin incubate_resazurin Incubate for 24-48 hours add_resazurin->incubate_resazurin read_results Read Results (Colorimetric Change) incubate_resazurin->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of ATD-3169 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics. ATD-3169 is an antibacterial agent that has demonstrated inhibitory activity against Mtb.[1] The proposed mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), including superoxide radicals, within the mycobacterial cells, leading to cellular damage and growth inhibition.[1]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mtb. The MIC is a critical parameter in early-stage drug discovery, defining the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2] The following protocols are based on established broth microdilution methods, which are widely used for antimicrobial susceptibility testing of Mtb.[3][4][5]

Data Presentation: MIC of this compound against M. tuberculosis

The following table summarizes hypothetical MIC data for this compound against the H37Rv strain of M. tuberculosis, along with common first-line anti-TB drugs for comparison. This data is for illustrative purposes and actual experimental results may vary.

CompoundMtb StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound H37Rv0.51.0
IsoniazidH37Rv0.0250.1
RifampicinH37Rv0.050.2
EthambutolH37Rv1.02.5

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for Mtb susceptibility testing.[4][6][7]

3.1.1. Materials

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline solution with 0.05% Tween 80 (SST)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Resazurin sodium salt solution (0.02% w/v in sterile water) or a luciferase-based reporter system

  • Incubator (37°C)

  • Biosafety Cabinet (Class II or III)

3.1.2. Inoculum Preparation

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.

  • Aseptically transfer the culture to a sterile tube containing glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow the large clumps to settle for 30-40 minutes.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile SST. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to obtain a final concentration of approximately 5 x 10⁵ CFU/mL.

3.1.3. Plate Preparation and Incubation

  • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 64 µg/mL to 0.06 µg/mL.

  • Include a positive control (Mtb inoculum without any drug) and a negative control (broth only).

  • Add 100 µL of the prepared Mtb inoculum to each well (except the negative control).

  • The final volume in each well will be 200 µL.

  • Seal the plate with a sterile, breathable membrane or place it in a humidified container.

  • Incubate the plate at 37°C for 7-14 days.

3.1.4. Reading and Interpretation of Results

  • Visual Reading: The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity or pellet formation) compared to the positive control.

  • Resazurin Microtiter Assay (REMA):

    • After incubation, add 30 µL of 0.02% resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

  • Luminescence-Based Reading (for reporter strains):

    • If using a luminescent Mtb strain, read the luminescence on a plate reader after the initial incubation period.

    • The MIC is defined as the lowest drug concentration that results in a significant reduction (e.g., ≥90%) in luminescence compared to the drug-free control.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis prep_mtb Prepare Mtb Inoculum (Mid-log phase, adjust to 0.5 McFarland) inoculate Inoculate 96-well Plate (Mtb + this compound dilutions) prep_mtb->inoculate prep_atd Prepare Serial Dilutions of this compound prep_atd->inoculate controls Include Positive (Mtb only) and Negative (broth only) Controls inoculate->controls incubate Incubate at 37°C (7-14 days) controls->incubate readout Read Results (Visual, Resazurin, or Luminescence) incubate->readout determine_mic Determine MIC (Lowest concentration with no growth) readout->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action of this compound

MoA_ATD3169 ATD3169 This compound Mtb_Cell Mycobacterium tuberculosis Cell ATD3169->Mtb_Cell Enters Endo_ROS Endogenous ROS Production ATD3169->Endo_ROS Enhances Mtb_Cell->Endo_ROS Superoxide Superoxide Radicals (O₂⁻) Endo_ROS->Superoxide Leads to Oxidative_Stress Increased Oxidative Stress Superoxide->Oxidative_Stress Cell_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cell_Damage Inhibition Inhibition of Mtb Growth Cell_Damage->Inhibition

Caption: Proposed mechanism of action of this compound against M. tuberculosis.

References

Application Notes and Protocols for Testing ATD-3169 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATD-3169 is an antibacterial agent with demonstrated activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), specifically superoxide radicals (O₂⁻), within the mycobacterium. This induction of oxidative stress leads to a disruption of the cytoplasmic redox balance, resulting in the inhibition of Mtb growth, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Mycobacterium tuberculosis exhibits a notable sensitivity to this induced redox stress, having a diminished capacity to counteract it compared to non-pathogenic mycobacteria.[1][2] The primary intrinsic defense mechanism in Mtb against this oxidative assault is the mycothiol (MSH) system.[1]

These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the efficacy of this compound against Mycobacterium tuberculosis. The described assays will enable researchers to determine the compound's potency, bactericidal activity, and its specific mechanism of action related to ROS production and perturbation of the mycothiol redox potential.

Mechanism of Action of this compound

This compound, a hydroquinone-based small molecule, permeates the mycobacterial cell and enhances the intracellular production of superoxide radicals. This leads to a significant and irreversible oxidative shift in the intramycobacterial redox potential, overwhelming the MSH-dependent antioxidant defenses of M. tuberculosis and leading to bacterial growth inhibition and death.

ATD3169_Mechanism cluster_extracellular Extracellular cluster_cell Mycobacterium tuberculosis Cell ATD_3169_ext This compound ATD_3169_int This compound ATD_3169_ext->ATD_3169_int Cellular Uptake ROS_Generation Enhanced Superoxide (O₂⁻) Production ATD_3169_int->ROS_Generation Induces Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress MSH_Depletion Mycothiol (MSH) Depletion Oxidative_Stress->MSH_Depletion Overwhelms Redox_Imbalance Redox Imbalance MSH_Depletion->Redox_Imbalance Growth_Inhibition Growth Inhibition & Bacterial Death Redox_Imbalance->Growth_Inhibition

Proposed mechanism of action for this compound in M. tuberculosis.

Experimental Workflow for Efficacy Testing

A systematic approach to evaluating the in vitro efficacy of this compound is crucial. The following workflow outlines the recommended sequence of assays, from initial potency determination to mechanistic validation.

experimental_workflow Start Start: this compound Stock Solution Preparation MIC_Assay 1. Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay 2. Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine Potency ROS_Assay 3. Intracellular Superoxide Quantification (DHE Assay) MBC_Assay->ROS_Assay Assess Bactericidal Activity MSH_Assay 4. Mycothiol Redox Potential Assay ROS_Assay->MSH_Assay Validate Mechanism Data_Analysis Data Analysis and Efficacy Determination MSH_Assay->Data_Analysis

Experimental workflow for in vitro efficacy testing of this compound.

Data Presentation

Quantitative data from the described assays should be recorded systematically. The following tables provide templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

M. tuberculosis StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)Std. Dev.
H37Rv
MDR Isolate 1
XDR Isolate 2
M. smegmatis (Control)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis

M. tuberculosis StrainMean MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
H37Rv
MDR Isolate 1
XDR Isolate 2

Table 3: Intracellular Superoxide Production in this compound-Treated M. tuberculosis

This compound Conc. (µg/mL)Mean Fluorescence Intensity (a.u.)Std. Dev.Fold Change vs. Control
0 (Vehicle Control)1.0
0.5 x MIC
1 x MIC
2 x MIC
Positive Control (e.g., Menadione)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay using Microplate Alamar Blue Assay (MABA)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates

  • This compound stock solution (e.g., in DMSO)

  • Alamar Blue reagent

  • Sterile deionized water

  • Positive control antibiotic (e.g., Isoniazid)

Protocol:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a positive control antibiotic.

  • Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Inoculate each well (except for a sterile control well) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plate at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[1][2]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines whether this compound is bactericidal or bacteriostatic at concentrations at and above the MIC.

Materials:

  • Results from the MIC assay plate

  • Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile pipette tips and pipettors

Protocol:

  • Following the determination of the MIC, select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the drug-free growth control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically remove 100 µL from each of these wells and plate it onto a separate, labeled 7H11 agar plate.

  • Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible on the plate from the growth control.

  • Count the number of colony-forming units (CFU) on each plate.

  • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate.[3][4][5]

Intracellular Superoxide Quantification using Dihydroethidium (DHE)

This protocol measures the generation of intracellular superoxide radicals in M. tuberculosis upon treatment with this compound.

Materials:

  • M. tuberculosis culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Dihydroethidium (DHE) stock solution (e.g., in DMSO)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Harvest mid-log phase M. tuberculosis cells by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in 7H9 broth to an OD₆₀₀ of 0.5.

  • Add the bacterial suspension to the wells of a 96-well black, clear-bottom plate.

  • Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) and a vehicle control. Include a positive control for ROS induction (e.g., menadione).

  • Incubate at 37°C for a predetermined time (e.g., 1-3 hours).

  • Add DHE to each well to a final concentration of 10 µM.

  • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Measure the fluorescence using a microplate reader. The superoxide-specific product, 2-hydroxyethidium, can be detected with an excitation wavelength of ~500-530 nm and an emission wavelength of ~590-620 nm.[6] Alternatively, visualize and quantify fluorescence using fluorescence microscopy.

  • Calculate the fold change in fluorescence intensity relative to the vehicle-treated control.

Mycothiol Redox Potential Assay

This assay assesses the impact of this compound on the mycothiol redox potential (EMSH), a key indicator of the oxidative stress experienced by the mycobacterium. This is typically achieved using a genetically encoded biosensor.

Principle: A specialized biosensor, Mrx1-roGFP2, is expressed in M. tuberculosis. This sensor consists of a redox-sensitive green fluorescent protein (roGFP2) fused to mycoredoxin-1 (Mrx1), an enzyme that specifically interacts with the mycothiol pool.[7] Changes in the ratio of reduced mycothiol (MSH) to oxidized mycothiol (MSSM) lead to a conformational change in the biosensor, which can be detected by ratiometric fluorescence measurements. An oxidative shift, indicative of increased MSSM, is a direct measure of the disruption of the mycothiol redox homeostasis.

Methodology Outline:

  • Transform M. tuberculosis with a plasmid expressing the Mrx1-roGFP2 biosensor.

  • Culture the transformed M. tuberculosis to mid-log phase.

  • Expose the bacteria to various concentrations of this compound.

  • Measure the fluorescence emission at two different excitation wavelengths (e.g., 405 nm and 488 nm).

  • The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the EMSH. An increase in this ratio indicates an oxidative shift.

Note: The development and use of this biosensor require advanced molecular biology techniques. Researchers should refer to the primary literature for detailed protocols on the construction and application of the Mrx1-roGFP2 biosensor.[7][8]

References

Application Notes and Protocols for ATD-3169 Dose-Response Analysis in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATD-3169 is a novel antibacterial agent demonstrating potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This compound functions by enhancing the endogenous production of reactive oxygen species (ROS), including superoxide radicals, within the mycobacterial cell. This mechanism leads to a significant and irreversible oxidative shift in the intramycobacterial redox potential, ultimately resulting in cell death. Notably, this compound has shown efficacy against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb. These application notes provide a comprehensive overview of the dose-response relationship of this compound in M. tb and detailed protocols for its evaluation.

Quantitative Dose-Response Data

The minimum inhibitory concentration (MIC) of this compound has been determined against a panel of M. tuberculosis strains, including various clinical isolates with different drug resistance profiles. The MIC is defined as the lowest concentration of the compound that inhibits at least 90% of bacterial growth. The data, summarized from Tyagi et al., 2015, is presented in the table below.[1]

Mycobacterium tuberculosis StrainResistance ProfileMIC (µM)
H37RvDrug-Susceptible3.125
BND 320Single Drug-Resistant3.125
Jal 2261Multidrug-Resistant (MDR)3.125
Jal 1934Multidrug-Resistant (MDR)3.125
Jal 2287Multidrug-Resistant (MDR)3.125
MYC 431Extensively Drug-Resistant (XDR)3.125
MtbΔmshAMycothiol Deficient0.3125

Mechanism of Action: Signaling Pathway

This compound exerts its antimycobacterial effect by disrupting the delicate redox homeostasis within M. tuberculosis. The compound permeates the mycobacterial cell and triggers an increase in endogenous ROS. This surge in ROS overwhelms the bacterium's antioxidant defenses, leading to widespread cellular damage and eventual cell death. Microarray analyses have revealed that exposure to this compound leads to a significant realignment of several key metabolic and stress-response pathways.[2]

G cluster_cell Mycobacterium tuberculosis Cell cluster_pathways Affected Pathways ATD3169 This compound ROS Increased Endogenous ROS (e.g., Superoxide) ATD3169->ROS Enters cell and induces Redox Disrupted Cytoplasmic Redox Balance ROS->Redox Overwhelms defenses Damage Cellular Damage Redox->Damage RedoxHomeostasis Redox Homeostasis Redox->RedoxHomeostasis CentralMetabolism Central Metabolism Redox->CentralMetabolism DNARepair DNA Repair Redox->DNARepair LipidBiosynthesis Cell Wall Lipid Biosynthesis Redox->LipidBiosynthesis Death Cell Death Damage->Death

Caption: Conceptual signaling pathway of this compound in M. tuberculosis.

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA). This method is a widely used, reliable, and cost-effective technique for assessing the susceptibility of M. tb to antimicrobial compounds.

Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microplates (clear, flat-bottom)

  • Alamar Blue reagent

  • 20% (w/v) Tween 80 solution (sterile)

  • Plate reader capable of measuring fluorescence (Excitation: 530 nm, Emission: 590 nm)

  • Sterile pipette tips and multichannel pipettes

  • Biosafety cabinet (Class II or higher)

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in 7H9 broth until it reaches the logarithmic phase of growth (OD₆₀₀ of 0.4-0.8).

    • Vortex the culture with glass beads to break up clumps.

    • Allow the culture to stand for 5-10 minutes to allow larger clumps to settle.

    • Carefully transfer the supernatant to a new sterile tube.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute this suspension 1:50 in 7H9 broth to prepare the final inoculum.

  • Preparation of Drug Dilutions:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add an additional 100 µL of broth to the wells in the first column (this will be the no-drug control).

    • Add 2 µL of the this compound stock solution to the first well of each row being tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, including the drug-free control wells.

    • The final volume in each well should be 200 µL.

    • Include a "medium only" control (wells with only 200 µL of 7H9 broth) to check for contamination.

  • Incubation:

    • Seal the plate with a breathable sealant or parafilm.

    • Incubate the plate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 30 µL of a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 (1:1 ratio) to each well.

    • Reseal the plate and incubate for an additional 24 hours at 37°C.

  • Reading the Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is determined as the lowest concentration of this compound that prevents the color change (i.e., the well remains blue).

    • For quantitative results, read the fluorescence in a plate reader (Excitation: 530 nm, Emission: 590 nm).

    • Calculate the percentage of inhibition relative to the drug-free control wells. The MIC is the concentration that shows ≥90% inhibition.

Experimental Workflow

The following diagram illustrates the key steps in the MABA protocol for determining the dose-response of this compound against M. tuberculosis.

G start Start prep_inoculum Prepare M. tb Inoculum (Log phase culture) start->prep_inoculum inoculate Inoculate Plate with M. tb prep_inoculum->inoculate prep_plate Prepare 96-well Plate (Serial dilutions of this compound) prep_plate->inoculate incubate1 Incubate Plate (37°C, 5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate Plate (37°C, 24 hours) add_alamar->incubate2 read_results Read Results (Visual or Fluorescence) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

This compound represents a promising therapeutic candidate for the treatment of tuberculosis, with a mechanism of action that is effective against a broad range of drug-resistant M. tuberculosis strains. The provided data and protocols offer a solid foundation for researchers to further investigate the efficacy and characteristics of this compound. The MABA protocol is a robust and reproducible method for determining the in vitro activity of this compound and other potential anti-tubercular agents.

References

Application Notes and Protocols: Detection of ATD-3169-Induced Reactive Oxygen Species (ROS) Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATD-3169 is an antibacterial agent that has been shown to enhance the production of endogenous reactive oxygen species (ROS), including superoxide radicals, as part of its mechanism to inhibit Mycobacterium tuberculosis.[1] The induction of oxidative stress within bacterial cells is a key aspect of its antimicrobial activity. Accurate and reliable detection of this ROS induction is crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent.

Fluorescent probes are powerful tools for the detection and quantification of ROS in biological systems due to their high sensitivity and spatial resolution.[2][3] This document provides detailed application notes and protocols for the use of fluorescent probes to detect and quantify the induction of ROS by this compound. Specifically, we will focus on the use of MitoSOX™ Red, a fluorescent probe designed for the selective detection of superoxide in the mitochondria of live cells.[4][5]

Principle of Detection

MitoSOX™ Red is a cell-permeant cationic dihydroethidium derivative that selectively targets mitochondria.[5][6] In the presence of superoxide, MitoSOX™ Red is oxidized, and the oxidized product exhibits a bright red fluorescence upon binding to nucleic acids.[4][5] The intensity of the red fluorescence is proportional to the amount of superoxide produced, allowing for the quantification of ROS induction.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments measuring ROS induction by this compound using the MitoSOX™ Red probe, as analyzed by flow cytometry and fluorescence microscopy.

Table 1: Flow Cytometry Analysis of MitoSOX™ Red Fluorescence in Cells Treated with this compound

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
Vehicle Control (DMSO)-150 ± 121.0
This compound1320 ± 252.1
This compound5780 ± 555.2
This compound101450 ± 1109.7
Positive Control (Antimycin A)101800 ± 15012.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Fluorescence Microscopy Image Analysis of this compound Treated Cells

Treatment GroupConcentration (µM)Average Fluorescence Intensity (per cell)% of ROS-Positive Cells
Vehicle Control (DMSO)-55 ± 85%
This compound1125 ± 1535%
This compound5310 ± 2878%
This compound10550 ± 4592%
Positive Control (Antimycin A)10680 ± 6098%

Data are presented as mean ± standard deviation from the analysis of at least 100 cells per condition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced ROS production and the general experimental workflow for its detection.

G ATD3169 This compound CellMembrane Bacterial Cell Membrane ATD3169->CellMembrane Enters Cell ETC Electron Transport Chain (ETC) CellMembrane->ETC Interacts with Superoxide Superoxide (O₂⁻) ETC->Superoxide Electron Leakage O2 O₂ O2->Superoxide Reduction OxidativeStress Oxidative Stress Superoxide->OxidativeStress Inhibition Inhibition of M. tuberculosis OxidativeStress->Inhibition

Caption: Proposed signaling pathway for this compound-induced ROS production.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Staining cluster_3 Data Acquisition CellCulture 1. Cell Culture CellSeeding 2. Seed Cells in Plates CellCulture->CellSeeding ATD_Treatment 3. Treat with this compound CellSeeding->ATD_Treatment Incubation1 4. Incubate ATD_Treatment->Incubation1 ProbeLoading 5. Load with MitoSOX Red Incubation1->ProbeLoading Incubation2 6. Incubate ProbeLoading->Incubation2 Washing 7. Wash Cells Incubation2->Washing Analysis 8. Analyze Washing->Analysis FlowCytometry Flow Cytometry Analysis->FlowCytometry FluorescenceMicroscopy Fluorescence Microscopy Analysis->FluorescenceMicroscopy

References

Application Notes and Protocols for ATD-3169 Treatment in Mycobacterium tuberculosis (Mtb) Drug Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATD-3169 is an investigational antibacterial agent with a novel mechanism of action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound enhances the production of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacterial cell[1][2]. This mode of action leads to a state of oxidative stress that is particularly effective against Mtb, including drug-resistant strains, due to the bacterium's inherent vulnerability to such internal redox imbalances[1][3]. These application notes provide detailed protocols for determining the in vitro susceptibility of Mtb to this compound using established methods.

Mechanism of Action Signaling Pathway

This compound exerts its antimycobacterial effect by elevating endogenous ROS levels, which disrupts the cytoplasmic redox balance in Mtb. This leads to widespread cellular damage and ultimately, inhibition of growth.

ATD3169_Mechanism ATD3169 This compound Mtb Mycobacterium tuberculosis (Mtb) ATD3169->Mtb Enters Endogenous_ROS Increased Endogenous ROS (Superoxide Radicals) Mtb->Endogenous_ROS Induces Oxidative_Stress Oxidative Stress Endogenous_ROS->Oxidative_Stress Redox_Imbalance Disrupted Cytoplasmic Redox Homeostasis Oxidative_Stress->Redox_Imbalance Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Redox_Imbalance->Cellular_Damage Growth_Inhibition Growth Inhibition & Cell Death Cellular_Damage->Growth_Inhibition

Caption: Mechanism of action of this compound against M. tuberculosis.

Quantitative Data Summary

The following tables summarize the reported minimum inhibitory concentrations (MICs) of this compound against various Mtb strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various M. tuberculosis strains. [1]

M. tuberculosis StrainResistance ProfileMIC (µM)
H37RvDrug-susceptible3.125
BND 320Single drug-resistant6.25
Jal 2261Multidrug-resistant (MDR)6.25
1934Multidrug-resistant (MDR)3.125
Jal 2287Multidrug-resistant (MDR)6.25
MYC 431Extensively drug-resistant (XDR)3.125
MtbΔmshAMycothiol-deficient H37Rv0.3125

Table 2: Synergistic Activity of this compound with Clofazimine (CFZ) against M. tuberculosis H37Rv. [1]

CompoundMIC (µM)
This compound3.125
Clofazimine (CFZ)0.25
Combination ΣFIC = 0.375

ΣFIC (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from the methodology described by Tyagi et al. (2015) and standard MABA protocols.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mtb.

Materials:

  • This compound stock solution (in DMSO)

  • M. tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Sterile water with 0.05% Tween 80

  • McFarland turbidity standards

  • 37°C incubator with 5% CO₂

Experimental Workflow:

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout A Prepare Mtb inoculum (McFarland 0.5) D Inoculate wells with Mtb suspension A->D B Prepare serial dilutions of this compound in 7H9 broth C Add diluted this compound to 96-well plate B->C C->D E Incubate at 37°C, 5% CO2 for 7 days D->E F Add Alamar Blue E->F G Incubate for 24 hours F->G H Read results visually (Blue = No Growth, Pink = Growth) G->H I Determine MIC H->I

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Procedure:

  • Inoculum Preparation:

    • Grow Mtb in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5 in sterile water with 0.05% Tween 80. This corresponds to approximately 1 x 10⁷ CFU/mL.

    • Prepare a final inoculum by diluting the adjusted culture 1:50 in 7H9 broth.

  • Plate Setup:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in 7H9 broth.

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound to the first well of each row to be tested and perform 2-fold serial dilutions across the plate.

    • The final volume in each well after adding the inoculum will be 200 µL. The suggested concentration range for this compound is 0.1 µM to 20 µM.

    • Include a drug-free well as a positive control for growth and a well with media only as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the final Mtb inoculum to each well, except for the negative control well.

    • Seal the plate and incubate at 37°C in a 5% CO₂ incubator for 7 days.

  • Reading the Results:

    • After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Protocol for Colony Forming Unit (CFU) Enumeration to Assess Bactericidal Activity

Objective: To determine the bactericidal effect of this compound on Mtb over time.

Materials:

  • This compound

  • Mid-log phase Mtb culture in 7H9 broth

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

  • Phosphate Buffered Saline with 0.05% Tween 80 (PBST)

  • 37°C incubator

Experimental Workflow:

CFU_Workflow A Prepare Mtb culture (OD600 ~0.4-0.6) B Treat culture with this compound (e.g., at MIC, 5x MIC, 10x MIC) A->B C Incubate at 37°C B->C D Collect aliquots at different time points (0, 2, 4, 6, 8 days) C->D E Perform serial dilutions in PBST D->E F Plate dilutions on 7H10 agar E->F G Incubate plates at 37°C for 3-4 weeks F->G H Count colonies (CFU) G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for CFU enumeration to assess bactericidal activity.

Procedure:

  • Culture Preparation and Treatment:

    • Grow Mtb in 7H9 broth to an OD₆₀₀ of 0.4-0.6.

    • Dilute the culture to approximately 1 x 10⁶ CFU/mL in fresh 7H9 broth.

    • Add this compound at desired concentrations (e.g., MIC, 5x MIC, and 10x MIC). Include a drug-free control.

    • Incubate the cultures at 37°C.

  • Sample Collection and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.

    • Prepare 10-fold serial dilutions of each aliquot in PBST.

    • Plate 100 µL of appropriate dilutions onto 7H10 agar plates in triplicate.

  • Incubation and CFU Counting:

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and treatment condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each treatment condition to generate a time-kill curve.

Checkerboard Assay for Synergy Determination

Objective: To assess the synergistic interaction between this compound and another antimicrobial agent (e.g., Clofazimine).

Procedure: This assay is set up similarly to the MABA for MIC determination, but with a two-dimensional concentration gradient.

  • Prepare serial dilutions of this compound along the rows of a 96-well plate.

  • Prepare serial dilutions of the second drug (e.g., Clofazimine) along the columns of the same plate.

  • Inoculate the plate with Mtb as described in the MABA protocol.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

    • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

  • Calculate the ΣFIC: ΣFIC = FIC of Drug A + FIC of Drug B.

    • ΣFIC ≤ 0.5 indicates synergy.

    • 0.5 < ΣFIC ≤ 4.0 indicates an additive or indifferent effect.

    • ΣFIC > 4.0 indicates antagonism.

Concluding Remarks

The protocols outlined provide a framework for the systematic evaluation of this compound's activity against M. tuberculosis. Adherence to standard mycobacteriology laboratory practices and appropriate biosafety precautions is essential when performing these experiments. The unique mechanism of action of this compound makes it a promising candidate for further investigation in the development of new anti-tuberculosis therapies.

References

Application Notes and Protocols for Assessing ATD-3169 Activity Against Drug-Resistant Mycobacterium tuberculosis (Mtb) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATD-3169 is an experimental antibacterial agent with a novel mechanism of action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] It functions by enhancing the production of endogenous reactive oxygen species (ROS), including superoxide radicals, within the mycobacterial cell.[1] This induction of oxidative stress leads to a dose-dependent, irreversible shift in the intramycobacterial redox potential, ultimately resulting in bacterial death.[2] Notably, this mechanism has shown activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2]

These application notes provide a comprehensive set of protocols for researchers to assess the efficacy of this compound against drug-resistant Mtb strains, covering in vitro susceptibility, cytotoxicity, and in vivo efficacy.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound involves the disruption of redox homeostasis within M. tuberculosis. The following diagram illustrates the key steps in this process.

This compound Mechanism of Action Proposed Mechanism of Action of this compound ATD3169 This compound Mtb Mycobacterium tuberculosis (Drug-Resistant Strain) ATD3169->Mtb Permeates Cell Endogenous_ROS Increased Endogenous ROS (e.g., Superoxide) Mtb->Endogenous_ROS Enhances Production Redox_Imbalance Disruption of Cytoplasmic Redox Homeostasis Endogenous_ROS->Redox_Imbalance Macromolecule_Damage Oxidative Damage to DNA, Proteins, Lipids Redox_Imbalance->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death

Caption: Proposed mechanism of action of this compound against M. tuberculosis.

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various drug-resistant Mtb strains using a broth microdilution method.

Experimental Workflow:

MIC Determination Workflow Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_readout Readout Mtb_Culture Culture Drug-Resistant Mtb Strains Inoculation Inoculate Microplates with Mtb and this compound Mtb_Culture->Inoculation ATD3169_Prep Prepare Serial Dilutions of this compound ATD3169_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Resazurin_Addition Add Resazurin Indicator Incubation->Resazurin_Addition Incubate_Resazurin Incubate and Read Plates Resazurin_Addition->Incubate_Resazurin MIC_Determination Determine MIC (Lowest concentration with no color change) Incubate_Resazurin->MIC_Determination

Caption: Workflow for determining the MIC of this compound.

Methodology:

  • Mtb Strains: Utilize a panel of well-characterized drug-resistant Mtb strains, including MDR and XDR clinical isolates, alongside a drug-susceptible reference strain (e.g., H37Rv).

  • Culture Conditions: Grow Mtb strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate to achieve a range of final concentrations.

  • Inoculation: Adjust the turbidity of the Mtb culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • MIC Determination: After incubation, add a resazurin-based indicator to each well and incubate for an additional 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator from blue to pink.

Data Presentation:

Table 1: In Vitro Activity of this compound against Drug-Resistant Mtb Strains

Mtb StrainResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
H37RvDrug-SusceptibleData not availableData not available
Clinical Isolate 1MDRData not availableData not available
Clinical Isolate 2MDRData not availableData not available
Clinical Isolate 3XDRData not availableData not available
Clinical Isolate 4XDRData not availableData not available
... (additional strains)

Note: Researchers should populate this table with experimentally determined values.

Cytotoxicity Assessment

This protocol determines the cytotoxic potential of this compound on a relevant mammalian cell line to assess its selectivity.

Methodology:

  • Cell Line: Use a relevant mammalian cell line, such as the human lung epithelial cell line A549 or the human macrophage-like cell line THP-1.

  • Cell Culture: Culture cells in appropriate media and conditions as recommended by the supplier.

  • Compound Exposure: Seed cells in a 96-well plate and allow them to adhere overnight. Expose the cells to serial dilutions of this compound for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or resazurin assay.

  • CC₅₀ Determination: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation:

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / MIC of H37Rv)
A549Data not availableData not available
THP-1Data not availableData not available

Note: Researchers should populate this table with experimentally determined values.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol evaluates the in vivo efficacy of this compound in a mouse model of chronic Mtb infection.

Experimental Workflow:

InVivo Efficacy Workflow Workflow for In Vivo Efficacy Testing of this compound cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Infection Aerosol Infection of Mice with Drug-Resistant Mtb Treatment_Start Initiate Treatment after Established Infection Infection->Treatment_Start Dosing Administer this compound (and controls) for a Defined Period Treatment_Start->Dosing Sacrifice Sacrifice Mice at Defined Time Points Dosing->Sacrifice Organ_Harvest Harvest Lungs and Spleens Sacrifice->Organ_Harvest CFU_Enumeration Enumerate Bacterial Load (CFU) Organ_Harvest->CFU_Enumeration Efficacy_Analysis Analyze Log10 CFU Reduction CFU_Enumeration->Efficacy_Analysis

Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.

Methodology:

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.

  • Infection: Infect mice via the aerosol route with a low dose of a drug-resistant Mtb strain to establish a chronic infection.

  • Treatment: Begin treatment with this compound at various doses (administered via an appropriate route, e.g., oral gavage) several weeks post-infection. Include untreated and positive control (e.g., a standard anti-TB drug) groups.

  • Efficacy Assessment: After a defined treatment period (e.g., 4 weeks), sacrifice the mice and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar to enumerate the bacterial load (colony-forming units, CFU).

  • Data Analysis: Calculate the mean log₁₀ CFU per organ for each treatment group and compare it to the untreated control group to determine the reduction in bacterial burden.

Data Presentation:

Table 3: In Vivo Efficacy of this compound in a Murine Model of Drug-Resistant TB

Treatment GroupDose (mg/kg)Route of AdministrationDuration of TreatmentMean Log₁₀ CFU in Lungs (± SD)Log₁₀ CFU Reduction vs. Untreated
Untreated Control--4 weeksData not available-
This compoundDose 1Oral4 weeksData not availableData not available
This compoundDose 2Oral4 weeksData not availableData not available
This compoundDose 3Oral4 weeksData not availableData not available
Positive Control (e.g., Linezolid)Standard DoseOral4 weeksData not availableData not available

Note: Researchers should populate this table with experimentally determined values.

Conclusion

The provided protocols offer a standardized framework for the comprehensive evaluation of this compound's activity against drug-resistant M. tuberculosis. By systematically determining its in vitro potency, cytotoxicity, and in vivo efficacy, researchers can generate the necessary data to advance the development of this promising anti-tubercular agent. The unique mechanism of action of this compound, centered on the induction of endogenous oxidative stress, presents a compelling strategy to combat the growing threat of drug-resistant tuberculosis.

References

Application of Novel Compounds in Macrophage Infection Models: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "ATD-3169." The following application notes and protocols are provided as a general framework for the evaluation of a hypothetical novel compound in macrophage infection models, based on established methodologies in the field. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Macrophages are pivotal cells of the innate immune system, acting as the first line of defense against invading pathogens. They engulf and destroy microbes, present antigens, and orchestrate the immune response through the secretion of cytokines and chemokines. However, many pathogens have evolved mechanisms to survive and replicate within macrophages, making these cells a crucial battleground during infection. Therefore, macrophage infection models are indispensable tools for the discovery and evaluation of new anti-infective agents that can modulate macrophage function or directly target intracellular pathogens.

This document outlines protocols for assessing the efficacy of a novel compound in primary and cell-line-derived macrophage infection models. It includes methods for cell culture, infection, compound treatment, and downstream analysis of anti-infective activity and mechanism of action.

Hypothetical Mechanism of Action & Signaling Pathways

A novel therapeutic compound could target various pathways within a macrophage to combat infection. For instance, it might enhance the bactericidal capacity of macrophages by promoting phagosome-lysosome fusion, increasing the production of reactive oxygen species (ROS) and nitric oxide (NO), or modulating inflammatory signaling pathways to achieve a balanced and effective immune response.

Key signaling pathways in macrophages that are often targeted during infection include:

  • Toll-Like Receptor (TLR) Signaling: TLRs recognize pathogen-associated molecular patterns (PAMPs) and initiate signaling cascades that lead to the activation of transcription factors like NF-κB and IRFs, driving the expression of pro-inflammatory cytokines and interferons.[1][2] A compound could modulate this pathway to either boost a protective inflammatory response or dampen a detrimental hyper-inflammatory one.

  • JAK-STAT Pathway: This pathway is crucial for the response to interferons, which are critical for antiviral and antibacterial immunity.[1][2] Modulation of JAK-STAT signaling can alter the macrophage's activation state and its ability to control intracellular pathogens.

  • NF-κB Signaling: As a central regulator of inflammation, the NF-κB pathway controls the expression of numerous genes involved in the immune response.[1][3] Targeting this pathway can have profound effects on the outcome of an infection.

Below is a diagram illustrating a generalized experimental workflow for screening a novel compound in a macrophage infection model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis macrophage_prep Macrophage Preparation (e.g., BMDM isolation or THP-1 differentiation) infection Macrophage Infection macrophage_prep->infection pathogen_prep Pathogen Preparation (e.g., Bacterial culture and opsonization) pathogen_prep->infection treatment Treatment with Novel Compound infection->treatment bacterial_load Bacterial Load Quantification (CFU assay) treatment->bacterial_load cell_viability Macrophage Viability Assay (e.g., MTT, LDH) treatment->cell_viability cytokine_profiling Cytokine Profiling (e.g., ELISA, CBA) treatment->cytokine_profiling pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) treatment->pathway_analysis

Caption: Experimental workflow for evaluating a novel compound.

The following diagram illustrates a simplified Toll-Like Receptor 4 (TLR4) signaling pathway, a common target for immunomodulatory compounds.

LPS Pathogen Component (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Compound Novel Compound (Hypothetical Target) Compound->IKK inhibits?

Caption: Simplified TLR4 signaling pathway.

Experimental Protocols

Protocol 1: Evaluation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of murine bone marrow cells and their differentiation into macrophages for subsequent infection and compound testing.

Materials:

  • 6- to 12-week-old mice

  • 70% ethanol

  • DMEM (supplemented with 10% FBS, 1% penicillin/streptomycin)

  • Recombinant mouse M-CSF

  • PBS (Phosphate-Buffered Saline)

  • ACK lysis buffer

  • Cell strainer (70 µm)

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize a mouse via an approved method and disinfect the hind legs with 70% ethanol.

    • Excise the femur and tibia and remove the surrounding muscle tissue.

    • Cut the ends of the bones and flush the marrow with cold DMEM using a syringe until the bones appear white.[4]

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[4]

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.[5]

    • Add DMEM to neutralize the lysis buffer and centrifuge again.

    • Resuspend the cell pellet in complete DMEM and perform a cell count.

  • Differentiation of BMDMs:

    • Plate the bone marrow cells in petri dishes at a density of 5 x 10^6 cells per 10 cm dish in complete DMEM supplemented with 20 ng/mL of M-CSF.

    • Incubate at 37°C in a 5% CO2 incubator.

    • On day 3, add fresh M-CSF-containing medium.

    • On day 6 or 7, the cells should be fully differentiated into macrophages and can be harvested for experiments.

  • Infection and Compound Treatment:

    • Plate the differentiated BMDMs in tissue culture plates at the desired density (e.g., 2 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium without antibiotics.

    • Infect the macrophages with the pathogen of choice (e.g., Mycobacterium tuberculosis, Salmonella Typhimurium) at a specific multiplicity of infection (MOI).

    • After a defined period for phagocytosis (e.g., 4 hours), wash the cells with PBS to remove extracellular bacteria.

    • Add fresh medium containing the novel compound at various concentrations. Include appropriate vehicle and positive controls.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Assessment of Bacterial Load:

    • At each time point, lyse the macrophages with a sterile solution (e.g., 0.1% Triton X-100 in PBS).

    • Plate serial dilutions of the cell lysates on appropriate agar plates.

    • Incubate the plates until colonies are visible and count the colony-forming units (CFU) to determine the intracellular bacterial load.

Protocol 2: Evaluation in THP-1 Macrophage-Like Cell Line

This protocol uses the human monocytic THP-1 cell line, which can be differentiated into macrophage-like cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin/streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • PBS

Procedure:

  • Differentiation of THP-1 Cells:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate, seed the THP-1 cells into tissue culture plates at a density of 5 x 10^5 cells/mL.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours. The cells will become adherent and acquire a macrophage-like phenotype.

    • After incubation, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh complete medium. Let the cells rest for at least 24 hours before infection.

  • Infection, Treatment, and Analysis:

    • Follow steps 3 and 4 from Protocol 1 for infection, compound treatment, and assessment of bacterial load.

Data Presentation

The efficacy of the novel compound can be summarized in tables for clear comparison.

Table 1: Effect of Compound on Intracellular Bacterial Load (CFU/mL)

Treatment Group24 Hours Post-Infection48 Hours Post-Infection
Vehicle Control5.2 x 10^51.5 x 10^6
Compound (1 µM)2.1 x 10^54.3 x 10^5
Compound (10 µM)8.9 x 10^41.2 x 10^5
Positive Control4.5 x 10^42.0 x 10^4

Table 2: Macrophage Viability (% of Vehicle Control)

Treatment Group24 Hours48 Hours
Vehicle Control100%100%
Compound (1 µM)98%95%
Compound (10 µM)96%92%
Positive Control92%85%

Table 3: Cytokine Production (pg/mL) at 24 Hours Post-Infection

Treatment GroupTNF-αIL-6IL-10
Uninfected< 20< 15< 10
Infected + Vehicle1250850150
Infected + Compound (10 µM)780420350

Conclusion

The protocols and frameworks provided offer a structured approach to the initial characterization of a novel compound's efficacy in macrophage infection models. By quantifying intracellular bacterial killing, assessing cytotoxicity, and profiling the immunomodulatory effects, researchers can build a comprehensive understanding of the compound's therapeutic potential. These foundational experiments are crucial for guiding further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATD-3169 Concentration for Maximal M. tuberculosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing ATD-3169 to achieve maximal inhibition of Mycobacterium tuberculosis (Mtb). The following sections offer detailed experimental protocols, quantitative data summaries, troubleshooting guidance, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit M. tuberculosis?

A1: this compound is an antibacterial agent that has shown significant inhibitory activity against Mycobacterium tuberculosis. Its primary mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), including superoxide radicals, within the mycobacterial cells. This induction of oxidative stress disrupts the internal redox balance of Mtb, leading to bacterial growth inhibition and cell death.

Q2: What is the recommended starting concentration range for this compound in Mtb inhibition assays?

A2: Based on published data, a starting concentration range of 1 µM to 25 µM is recommended for initial in vitro experiments. The Minimum Inhibitory Concentration (MIC) for this compound against the Mtb H37Rv strain has been reported to be approximately 3.1 µM. However, the optimal concentration can vary depending on the Mtb strain and specific experimental conditions.

Q3: Is this compound effective against drug-resistant strains of Mtb?

A3: Yes, studies have shown that this compound is effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. Its unique mechanism of inducing endogenous ROS provides an alternative pathway for bacterial killing that may not be affected by conventional resistance mechanisms.

Q4: Can this compound be used in combination with other anti-tuberculosis drugs?

A4: Yes, synergistic effects have been observed when this compound is combined with other anti-tuberculosis drugs. For instance, it has been shown to act synergistically with clofazimine (CFZ), another redox-cycling drug. This suggests that combination therapy could be a promising strategy to enhance efficacy and combat drug resistance.

Q5: What is the known cytotoxicity of this compound against mammalian cells?

A5: Specific IC50 values for this compound against a wide range of mammalian cell lines are not extensively published. As a quinone-based, ROS-inducing compound, it is crucial to determine its cytotoxic profile in relevant cell lines for your research. A general protocol for assessing cytotoxicity is provided in the "Experimental Protocols" section. It is recommended to perform a dose-response study to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50 / MIC) to assess the therapeutic window.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains

M. tuberculosis StrainMIC (µM)Notes
H37Rv3.1Standard drug-susceptible laboratory strain.
Jal 22876.25Multidrug-resistant (MDR) clinical isolate.
MYC 43112.5Extensively drug-resistant (XDR) clinical isolate.

Table 2: Synergistic Activity of this compound with Clofazimine (CFZ) against Mtb H37Rv

Compound CombinationFractional Inhibitory Concentration (FIC) IndexInterpretation
This compound + Clofazimine≤ 0.5Synergistic

Note: The FIC index is calculated based on the MIC of each drug alone and in combination. An FIC index of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • M. tuberculosis strain of interest (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Sterile 96-well microplates

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in supplemented 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells except the first column.

    • Add 200 µL of the desired starting concentration of this compound (e.g., 50 µM in supplemented 7H9 broth) to the first column.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).

  • Incubation:

    • Seal the plate with a breathable membrane and incubate at 37°C for 7-14 days.

  • Determine MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, bacterial viability can be confirmed using a resazurin-based assay.

Protocol 2: Cytotoxicity Assay of this compound against Mammalian Cells

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line and calculate the 50% cytotoxic concentration (CC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line of interest (e.g., Vero, A549, or THP-1)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a CO2 incubator.

  • Prepare Serial Dilutions of this compound:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Treat Cells:

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest drug concentration) and a negative control (cells with medium only).

  • Incubation:

    • Incubate the plate for 24-72 hours in a CO2 incubator.

  • Assess Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate CC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the CC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Mandatory Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mtb Inoculum C Inoculate 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at 37°C C->D E Visual Inspection for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC Determination of this compound.

Signaling_Pathway_ATD3169 ATD3169 This compound Mtb_Cell M. tuberculosis Cell ATD3169->Mtb_Cell Enters Endogenous_ROS Increased Endogenous ROS (e.g., Superoxide) Mtb_Cell->Endogenous_ROS Induces Oxidative_Stress Oxidative Stress Endogenous_ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Inhibition Inhibition of Growth & Cell Death Cellular_Damage->Inhibition

Caption: Mechanism of Action of this compound in M. tuberculosis.

Troubleshooting Guides

Issue 1: High variability in MIC results between experiments.

  • Question: Why am I getting inconsistent MIC values for this compound across different experimental runs?

  • Possible Causes & Solutions:

    • Inoculum Density: Inconsistent starting bacterial density can significantly affect MIC values.

      • Solution: Always standardize the Mtb inoculum to the same McFarland standard and verify the OD600 before dilution. Prepare fresh inoculum for each experiment.

    • Compound Stability: this compound, as a redox-cycling agent, might be unstable under certain conditions.

      • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Incubation Conditions: Variations in incubation time or conditions can lead to differing results.

      • Solution: Ensure a consistent incubation period and maintain a stable temperature in the incubator. For Mtb, longer incubation times are often necessary, so consistency is key.

Issue 2: No inhibition of Mtb growth observed, even at high concentrations of this compound.

  • Question: this compound does not seem to be inhibiting my Mtb strain. What could be the problem?

  • Possible Causes & Solutions:

    • Compound Inactivity: The this compound stock may have degraded.

      • Solution: Use a fresh vial of this compound or test its activity against a known susceptible control strain.

    • Strain Resistance: While unlikely to be complete resistance, the specific Mtb strain might have a higher intrinsic tolerance to oxidative stress.

      • Solution: Confirm the identity of your Mtb strain. Test this compound against a reference strain like H37Rv to ensure the assay is working correctly.

    • Assay Medium Components: Components in the culture medium could potentially interfere with the activity of this compound.

      • Solution: Ensure the use of standard Middlebrook 7H9 medium with ADC supplement. High concentrations of antioxidants in non-standard media could quench the ROS produced by this compound.

Issue 3: High background or false positives in the cytotoxicity assay.

  • Question: I am observing significant cell death in my vehicle control wells in the cytotoxicity assay. What should I do?

  • Possible Causes & Solutions:

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.

      • Solution: Ensure the final concentration of DMSO in the wells is non-toxic to the mammalian cells, typically ≤ 0.5%. Perform a solvent toxicity control curve.

    • Cell Health: The mammalian cells may be unhealthy or stressed.

      • Solution: Use cells with a low passage number and ensure they are in the exponential growth phase before seeding. Check for any signs of contamination.

    • Compound Precipitation: this compound may be precipitating out of the solution at higher concentrations.

      • Solution: Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower starting concentration or a different solvent system if compatible with your cells.

troubleshooting inconsistent results in ATD-3169 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATD-3169 experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent and reliable results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibacterial agent that has shown efficacy against Mycobacterium tuberculosis (Mtb). Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), including superoxide radicals, within the mycobacterial cells[1][2][3]. This increase in oxidative stress is believed to contribute to the bactericidal effect of the compound[2][4].

Q2: What are the primary experimental readouts for assessing the effect of this compound?

A2: The two primary experimental readouts are the quantification of bacterial viability, typically through colony-forming unit (CFU) assays, and the measurement of intracellular ROS levels using fluorescent probes[4].

Q3: Why am I seeing inconsistent bactericidal effects of this compound in my Mtb cultures?

A3: Inconsistent bactericidal effects can arise from several factors, including variability in the inoculum preparation, the growth phase of the Mtb culture, and the aggregation of mycobacterial cells. It is crucial to use a standardized inoculum and ensure cultures are in the logarithmic growth phase for reproducible results[5].

Q4: My ROS measurements fluctuate significantly between experiments. What could be the cause?

A4: Fluctuations in ROS measurements are a common issue and can be caused by the inherent instability of ROS molecules, the sensitivity of fluorescent dyes to environmental conditions, and variations in the metabolic state of the bacteria[6][7]. Ensuring consistent timing of measurements and protecting the fluorescent probes from light are critical steps.

Troubleshooting Guides

Inconsistent Colony-Forming Unit (CFU) Assay Results

Problem: High variability in CFU counts between replicates or experiments.

Potential Cause Troubleshooting Step Rationale
Mycobacterial Clumping Before plating, vortex the bacterial suspension with glass beads or pass it through a syringe with a fine-gauge needle (26-31 gauge) to break up clumps[8].Mycobacteria are known to aggregate, which can lead to an underestimation of the true number of viable cells if a clump forms a single colony.
Inconsistent Plating Volume Use calibrated pipettes and ensure proper technique when spotting small volumes onto agar plates. For small volumes, consider a larger dilution to plate a larger, more accurate volume.Small volume inaccuracies can lead to large variations in calculated CFU/mL.
Suboptimal Growth Media Ensure Middlebrook 7H10 or 7H11 agar plates are fresh and properly prepared. The performance of the media can be affected by storage conditions and age.The viability and growth rate of Mtb are highly dependent on the quality of the growth medium.
Incorrect Incubation Conditions Verify that the incubator is maintaining a constant temperature of 37°C and 5% CO2. Use a calibrated thermometer to confirm the temperature.Deviations from optimal growth conditions can impact the number of visible colonies.
Inaccurate Reactive Oxygen Species (ROS) Measurements

Problem: Inconsistent or non-reproducible measurements of intracellular ROS levels.

Potential Cause Troubleshooting Step Rationale
Fluorescent Probe Instability Prepare the fluorescent probe solution fresh for each experiment and protect it from light at all times. Minimize the time between adding the probe and measuring the fluorescence.Fluorescent probes for ROS detection can be sensitive to light and may auto-oxidize, leading to high background signal.
Variations in Bacterial Metabolic Activity Standardize the growth phase of the Mtb culture used for the assay. The logarithmic growth phase is often recommended for consistency[5].The metabolic state of the bacteria can influence endogenous ROS production, affecting the baseline for your measurements.
Interference from Media Components Wash the bacterial cells and resuspend them in a clear, colorless buffer (like PBS) before adding the fluorescent probe and this compound.Components of the growth media can sometimes interfere with fluorescence measurements or react with the probe.
Instrument Settings Use consistent settings on the fluorometer or plate reader for all experiments, including excitation/emission wavelengths, gain, and read time.Variations in instrument settings can lead to significant differences in measured fluorescence intensity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Colony-Forming Unit (CFU) Assay
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase (OD600 of 0.4-0.6).

  • Drug Dilution: Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

  • Inoculation: Adjust the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well of the 96-well plate containing the drug dilutions. Include a drug-free control.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Plating for CFU: After incubation, serially dilute the cultures from each well in phosphate-buffered saline (PBS) containing 0.05% Tween 80. Plate 100 µL of the appropriate dilutions onto Middlebrook 7H10 agar plates.

  • Colony Counting: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies. The MIC is defined as the lowest concentration of this compound that inhibits ≥90% of the growth compared to the drug-free control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Culture Preparation: Grow M. tuberculosis as described in Protocol 1 to mid-log phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.5.

  • Probe Loading: Add a fluorescent ROS indicator, such as CellROX Green, to the bacterial suspension at a final concentration of 5 µM. Incubate in the dark at 37°C for 30 minutes.

  • Treatment: Add this compound at the desired concentration to the cell suspension. Include a vehicle control (e.g., DMSO).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 485 nm excitation and 520 nm emission for CellROX Green).

  • Data Analysis: Normalize the fluorescence intensity of the this compound-treated samples to the vehicle control to determine the fold change in ROS production.

Visualizations

ATD3169_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis Cell ATD3169 This compound Endogenous_ROS Endogenous ROS (e.g., Superoxide) ATD3169->Endogenous_ROS enhances Oxidative_Stress Increased Oxidative Stress Endogenous_ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Bactericidal_Effect Bactericidal Effect Cellular_Damage->Bactericidal_Effect

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

Experimental_Workflow cluster_CFU CFU Assay Workflow cluster_ROS ROS Assay Workflow Start_CFU Start: Mtb Culture (Mid-log phase) Treat_CFU Treat with this compound Start_CFU->Treat_CFU Incubate_CFU Incubate (7 days) Treat_CFU->Incubate_CFU Serial_Dilute Serial Dilution Incubate_CFU->Serial_Dilute Plate_Agar Plate on 7H10 Agar Serial_Dilute->Plate_Agar Incubate_Plates Incubate (3-4 weeks) Plate_Agar->Incubate_Plates Count_Colonies Count Colonies Incubate_Plates->Count_Colonies End_CFU End: Determine MIC Count_Colonies->End_CFU Start_ROS Start: Mtb Culture (Mid-log phase) Prepare_Cells Prepare & Wash Cells Start_ROS->Prepare_Cells Load_Probe Load with ROS Probe Prepare_Cells->Load_Probe Treat_ROS Treat with this compound Load_Probe->Treat_ROS Measure_Fluorescence Measure Fluorescence Treat_ROS->Measure_Fluorescence End_ROS End: Quantify ROS Measure_Fluorescence->End_ROS

Caption: General experimental workflows for CFU and ROS assays.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? CFU_Issue CFU Assay Variability? Inconsistent_Results->CFU_Issue Yes ROS_Issue ROS Measurement Variability? Inconsistent_Results->ROS_Issue No Check_Clumping Action: Check for Mycobacterial Clumping CFU_Issue->Check_Clumping Yes Check_Plating Action: Verify Plating Technique CFU_Issue->Check_Plating No Check_Probe Action: Prepare Fresh ROS Probe ROS_Issue->Check_Probe Yes Check_Metabolism Action: Standardize Bacterial Growth Phase ROS_Issue->Check_Metabolism No Check_Media Action: Assess Media Quality Check_Plating->Check_Media Check_Media_Interference Action: Wash Cells Before Assay Check_Metabolism->Check_Media_Interference

Caption: A logical flow for troubleshooting inconsistent results.

References

Technical Support Center: ATD-3169 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATD-3169 in in vitro experiments. Given that this compound is an antibacterial agent that functions by enhancing endogenous reactive oxygen species (ROS) to inhibit Mycobacterium tuberculosis[1][2][3], this resource focuses on potential challenges related to its mechanism of action and offers standardized protocols for its investigation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is an antibacterial agent that enhances the production of endogenous reactive oxygen species (ROS), including superoxide radicals, leading to the inhibition of Mycobacterium tuberculosis (Mtb)[1][2][3].

Q2: Beyond its antimycobacterial activity, are there any known off-target effects of this compound?

A2: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. Due to its ROS-inducing mechanism, it is plausible that this compound could exhibit cytotoxic effects in other cell types, particularly at higher concentrations. Researchers should empirically determine the cytotoxic profile of this compound in their specific cellular models.

Q3: How can I assess the potential for off-target cytotoxicity in my non-mycobacterial cell line?

A3: A standard cytotoxicity assay, such as an MTT, XTT, or LDH release assay, is recommended. You should perform a dose-response experiment to determine the concentration at which this compound induces significant cell death in your specific cell line. A detailed protocol for a generic cytotoxicity assay is provided in the "Experimental Protocols" section.

Q4: Could this compound interfere with kinase signaling pathways?

A4: While there is no specific data suggesting this compound is a kinase inhibitor, many small molecules can have unintended effects on kinase pathways. To investigate this, you could perform a broad-spectrum kinase inhibitor profiling assay or assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK) via Western blotting after treating cells with this compound.

Q5: How can I confirm that this compound is inducing ROS in my experimental system?

A5: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). A protocol for a cellular ROS assay is available in the "Experimental Protocols" section.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High background fluorescence in ROS assay Autofluorescence of the compound or cells.1. Include a control of cells treated with this compound without the ROS probe to measure the compound's intrinsic fluorescence. 2. Include an unstained cell control to assess cellular autofluorescence. 3. Ensure you are using phenol red-free media, as it can contribute to background fluorescence.
Inconsistent results in cytotoxicity assays 1. Cell seeding density variability. 2. Uneven compound distribution. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.
This compound shows no effect on my cells 1. Insufficient concentration. 2. Cell line is resistant to ROS-induced stress. 3. Compound instability.1. Perform a dose-response experiment with a wider concentration range. 2. Use a positive control known to induce ROS (e.g., H₂O₂) to confirm your cells are responsive. 3. Prepare fresh stock solutions of this compound for each experiment.
Precipitation of this compound in culture media Poor solubility of the compound.1. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. 2. Briefly warm the media and vortex the compound solution before adding it to the cells.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection (H2DCFDA-based)
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • H2DCFDA Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add H2DCFDA solution (typically 5-10 µM in PBS) to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells gently with PBS to remove excess probe.

  • Compound Treatment: Add medium containing various concentrations of this compound to the cells. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. You can take kinetic readings over time.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control to determine the fold change in ROS production.

Visualizations

ATD_3169_Mechanism_of_Action cluster_cell Bacterial Cell ATD_3169 This compound Endogenous_ROS_Source Endogenous ROS Source ATD_3169->Endogenous_ROS_Source enhances ROS Increased ROS (e.g., Superoxide) Endogenous_ROS_Source->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inhibition Inhibition of M. tuberculosis Oxidative_Stress->Inhibition

Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Dilutions Prepare this compound Serial Dilutions Adherence->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Read_Plate Read Plate on Microplate Reader Assay->Read_Plate Analyze Analyze Data and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: General workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Logic Issue Unexpected In Vitro Result High_Cytotoxicity High Cytotoxicity in Non-Target Cells? Issue->High_Cytotoxicity No_Effect No Effect Observed? Issue->No_Effect Inconsistent_Data Inconsistent Data? Issue->Inconsistent_Data Check_Concentration Verify Concentration Range High_Cytotoxicity->Check_Concentration Yes ROS_Mechanism Consider ROS-mediated Off-Target Effects High_Cytotoxicity->ROS_Mechanism Yes No_Effect->Check_Concentration Yes Check_Solubility Check Compound Solubility and Stability No_Effect->Check_Solubility Yes Positive_Control Use a Positive Control No_Effect->Positive_Control Yes Inconsistent_Data->Check_Solubility Yes Optimize_Assay Optimize Assay Conditions (e.g., cell density, incubation time) Inconsistent_Data->Optimize_Assay Yes

Caption: A logical approach to troubleshooting common issues with this compound.

References

Technical Support Center: Addressing ATD-3169 Stability and Degradation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of ATD-3169 in experimental settings. Due to the limited publicly available data on this compound, this guide focuses on best practices for handling novel research compounds and provides a framework for establishing stability parameters in your own laboratory.

This compound is identified as an antibacterial agent that enhances the production of endogenous reactive oxygen species (ROS), including superoxide radicals, to inhibit Mycobacterium tuberculosis (Mtb).[1][2][3][4] Its chemical formula is C₁₅H₁₄O₃ and it has a molecular weight of 242.27.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term storage conditions are typically provided on the Certificate of Analysis (CofA) accompanying the product, general recommendations for similar compounds involve storage in a cool, dry, and dark place. For stock solutions, it is advisable to store them at -20°C or -80°C in a suitable solvent.

Q2: How should I prepare my stock solution of this compound?

The choice of solvent will depend on the solubility of this compound. It is crucial to use a high-purity, anhydrous solvent such as DMSO or ethanol for the initial stock solution. Prepare a concentrated stock solution to minimize the volume of organic solvent added to your culture medium, as high concentrations of solvents can be toxic to cells.

Q3: Is this compound stable in aqueous culture media?

The stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. Without specific data for this compound, it is recommended to prepare fresh dilutions in culture media for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the potential signs of this compound degradation?

Degradation may not be visually apparent. A decrease in the expected biological activity or inconsistent experimental results could be an indicator of compound degradation. Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and integrity of the compound over time.

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing variability in your results when using this compound, consider the following troubleshooting steps.

Issue Potential Cause Recommended Action
Reduced biological activity Compound degradation in stock solution or culture medium.Prepare fresh stock solutions and dilute in media immediately before use. Perform a dose-response curve to verify potency.
High variability between replicates Inconsistent compound concentration due to poor mixing or precipitation.Ensure complete dissolution of the compound in the stock solvent and proper vortexing after dilution in media. Visually inspect for any precipitate.
Unexpected cytotoxicity Degradation products may have different toxicity profiles. Solvent toxicity.Assess the purity of your this compound stock. Run a solvent control to determine the effect of the vehicle on your cells.

Experimental Protocols

Protocol 1: Establishing a Stability Baseline for this compound in Culture Medium

This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over a typical experiment duration.

Workflow for Assessing Compound Stability

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare fresh this compound stock solution prep_media Prepare working solutions in culture medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample_t0 Sample at T=0 incubate->sample_t0 immediately sample_tx Sample at various time points (e.g., 2, 8, 24, 48h) incubate->sample_tx hplc Analyze samples by HPLC sample_t0->hplc sample_tx->hplc compare Compare peak area of this compound at each time point to T=0 hplc->compare

Caption: Workflow for determining this compound stability in culture media.

Methodology:

  • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final working concentration in your cell culture medium.

  • Incubate the medium containing this compound under standard cell culture conditions (37°C, 5% CO₂).

  • Collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the samples using HPLC to quantify the amount of intact this compound.

  • Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of degradation.

Signaling Pathway

Proposed Mechanism of Action of this compound

This compound is reported to enhance endogenous ROS to inhibit Mycobacterium tuberculosis. The following diagram illustrates a generalized pathway of how a compound might increase intracellular ROS, leading to bacterial growth inhibition.

cluster_cell Bacterial Cell cluster_damage Cellular Damage ATD3169 This compound ETC Electron Transport Chain ATD3169->ETC interacts with ROS Increased ROS (e.g., O2-) ETC->ROS DNA_damage DNA Damage ROS->DNA_damage protein_damage Protein Damage ROS->protein_damage lipid_damage Lipid Peroxidation ROS->lipid_damage inhibition Inhibition of Bacterial Growth DNA_damage->inhibition protein_damage->inhibition lipid_damage->inhibition

Caption: Postulated mechanism of this compound via ROS enhancement.

Disclaimer: The information provided is based on limited available data. It is essential to consult the manufacturer's specifications and conduct appropriate validation experiments for your specific research needs.

References

Technical Support Center: Measuring ROS in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on measuring Reactive Oxygen Species (ROS) in Mycobacterium tuberculosis (Mtb). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when measuring ROS in M. tuberculosis?

A1: Measuring ROS in Mtb presents several unique challenges:

  • Impermeable Cell Wall: The thick, waxy, mycolic acid-rich cell wall of Mtb can hinder the uptake of fluorescent probes, leading to low signal intensity.

  • Intracellular Lifestyle: As Mtb primarily resides within host macrophages, measuring ROS in infected host cells requires distinguishing between host-derived and bacteria-derived ROS.[1]

  • Biosafety Requirements: Mtb is a BSL-3 pathogen, which restricts the types of equipment (e.g., flow cytometers) and experimental setups that can be used.

  • Probe Specificity: Many fluorescent probes are not specific to a single ROS and can react with a variety of reactive species, leading to potential misinterpretation of results.[2][3] Dihydroethidium (DHE), for instance, is oxidized by superoxide to form 2-hydroxyethidium, but can also be oxidized by other ROS to form ethidium.[4][5]

  • Autofluorescence: Mycobacteria can exhibit natural autofluorescence, which can interfere with the signal from fluorescent ROS probes.[6]

Q2: Which fluorescent probe should I choose for my experiment?

A2: The choice of probe depends on the specific ROS you want to measure and the experimental context (intracellular vs. extracellular, in vitro vs. in vivo). See the table below for a comparison of common probes.

Q3: How can I distinguish between ROS generated by Mtb and ROS from the host macrophage?

A3: This is a significant challenge. Strategies include:

  • Using genetically encoded ROS sensors expressed directly within Mtb, such as Mrx1-roGFP2, which measures the mycothiol redox potential.[7]

  • Comparing ROS levels in infected macrophages with uninfected controls and with macrophages containing heat-killed Mtb.

  • Employing high-resolution microscopy techniques to localize the ROS signal within the phagosome or the bacterium itself.

Q4: My negative control (e.g., DMSO-treated Mtb) shows high background fluorescence. What can I do?

A4: High background fluorescence is a common issue.[8] Here are some troubleshooting steps:

  • Reduce Probe Concentration: You may be using too high a concentration of the fluorescent probe. Titrate the probe to find the optimal concentration with the best signal-to-noise ratio.

  • Optimize Washing Steps: Ensure that you are adequately washing the cells to remove any excess, uninternalized probe.

  • Check for Autofluorescence: Run an unstained Mtb control to determine the level of natural autofluorescence at your chosen excitation/emission wavelengths.

  • Use a Quenching Agent: For extracellular measurements, consider adding a quenching agent like trypan blue to reduce extracellular fluorescence.

Troubleshooting Guides

Issue 1: Low or No Signal with Fluorescent Probes
  • Potential Cause: Poor probe uptake due to the Mtb cell wall.

  • Troubleshooting Steps:

    • Increase Incubation Time: Allow more time for the probe to penetrate the cell wall.

    • Permeabilize Cells (with caution): For fixed-cell experiments, gentle permeabilization with a mild detergent may be an option. However, this is not suitable for live-cell imaging.

    • Use a Different Probe: Some probes, like CellROX® reagents, are designed for better cell permeability.[9][10]

    • Optimize Growth Phase: Mtb in different growth phases may have varied metabolic activity and cell wall permeability. Ensure your cultures are in a consistent growth phase (e.g., mid-log phase).[11]

Issue 2: Signal Fades Too Quickly (Photobleaching)
  • Potential Cause: The fluorescent probe is not photostable.

  • Troubleshooting Steps:

    • Use a More Photostable Probe: CellROX® reagents are known to be more photostable than traditional dyes like DCFH-DA.[10]

    • Minimize Light Exposure: Keep the samples in the dark as much as possible before and during measurement.

    • Use an Antifade Mounting Medium: For microscopy, use a mounting medium containing an antifade reagent.

    • Optimize Imaging Parameters: Reduce the laser power and exposure time on the microscope or flow cytometer to the minimum required for signal detection.

Issue 3: Inconsistent Results in Flow Cytometry
  • Potential Cause: Artifacts from cell clumping, debris, or improper gating.

  • Troubleshooting Steps:

    • Optimize Gating Strategy: Implement a multi-step gating strategy to exclude debris and cell clumps and to account for autofluorescence. A robust strategy involves gating on: 1) size and shape (FSC vs. SSC), 2) DNA content (using a dye like DAPI to exclude non-cellular particles), 3) dye uptake, and 4) ROS-specific signal.[6][12]

    • Prepare Single-Cell Suspensions: Gently sonicate or pass the Mtb culture through a syringe to break up clumps before staining and analysis.

    • Include Proper Controls: Always include unstained cells, cells with the probe but no stimulus, and cells with a known ROS inducer (positive control) and an antioxidant (negative control).[13]

Data Summary: Comparison of Common ROS Probes for Mtb Research

Probe Target ROS Excitation/Emission (nm) Advantages Disadvantages Citations
DHE (Dihydroethidium) Primarily Superoxide (O₂⁻)~510 / ~595 (for 2-OH-E+)Widely used for superoxide detection.Can be oxidized by other ROS to form ethidium, which has a different spectral profile; requires careful analysis (e.g., HPLC) for specificity.[4][7][14][15]
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) General Oxidative Stress (H₂O₂, hydroxyl radicals, etc.)~495 / ~529Sensitive to a broad range of ROS.Lacks specificity; prone to auto-oxidation and photobleaching; results can be inconsistent.[2][16][17][18]
CellROX® Green Superoxide (O₂⁻) and Hydroxyl Radicals (•OH)~485 / ~520Photostable; can be used in complete media; signal is retained after fixation. Binds to DNA upon oxidation.Signal is primarily nuclear and mitochondrial.[9][10][12][19]
CellROX® Orange/Deep Red General Oxidative StressOrange: ~545/~565Deep Red: ~644/~665Photostable; can be used in complete media; cytoplasmic signal.Less specific than probes targeted to a single ROS.[9][10][13]
Amplex® Red Extracellular Hydrogen Peroxide (H₂O₂)~571 / ~585Highly sensitive and specific for H₂O₂. Can be used in a continuous assay to measure kinetics.Requires horseradish peroxidase (HRP) as a cofactor; measures only extracellular H₂O₂.[20][21][22][23]

Experimental Protocols

Protocol 1: Intracellular ROS Measurement in Mtb using CellROX® Green

This protocol is adapted for use with Mtb cultures and analysis by flow cytometry.

  • Culture Preparation: Grow M. tuberculosis to mid-log phase (OD₆₀₀ ~0.6-0.8) in 7H9 medium supplemented with OADC.

  • Treatment: Aliquot the bacterial culture and treat with the desired compound (e.g., an antibiotic or ROS inducer) for the specified time at 37°C. Include appropriate controls (e.g., untreated, vehicle control).

  • Staining: Add CellROX® Green Reagent to a final concentration of 5 µM to each sample.[9] Incubate for 30-60 minutes at 37°C, protected from light.[9][13]

  • Washing: Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes). Wash the cells three times with sterile Phosphate Buffered Saline (PBS) to remove excess probe.[9]

  • Fixation (Optional but Recommended for BSL-3): Resuspend the cell pellet in 4% paraformaldehyde (PFA) in PBS and incubate overnight at 4°C to ensure complete inactivation. The CellROX® Green signal is stable after formaldehyde fixation.[9][24]

  • Flow Cytometry: Wash the fixed cells with PBS and resuspend in PBS for analysis. Use a flow cytometer with a 488 nm laser for excitation and detect emission using a standard FITC filter (e.g., 530/30 BP).[24] Apply a multi-step gating strategy as described in the troubleshooting section.

Protocol 2: Extracellular H₂O₂ Measurement using Amplex® Red Assay

This protocol is for measuring H₂O₂ released from Mtb cultures.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.[25]

    • Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in 1X reaction buffer.[25]

    • Prepare a working solution containing 50 µM Amplex® Red reagent and 0.1 U/mL HRP in 1X reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).[22] Protect this solution from light.

  • Sample Preparation:

    • Grow Mtb cultures as described above and treat with the desired compounds.

    • Pellet the bacteria by centrifugation. Carefully collect the supernatant, which contains the extracellular H₂O₂.

  • Assay Procedure:

    • Add 50 µL of the bacterial supernatant to the wells of a 96-well black, clear-bottom plate.

    • Prepare H₂O₂ standards (e.g., 0 to 10 µM) in the same medium to create a standard curve.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well containing standards and samples.[22]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[22]

    • Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.[22]

    • Quantify the H₂O₂ concentration in your samples by comparing their fluorescence to the standard curve.

Visualizations

ROS_Probe_Selection_Workflow Workflow for Selecting a ROS Probe for Mtb Experiments cluster_probes Recommended Probes start Define Experimental Question q1 What is the target ROS? start->q1 q2 What is the location? (Intra- vs. Extracellular) q1->q2 Superoxide (O₂⁻) q1->q2 H₂O₂ q1->q2 General ROS q3 Live or Fixed Cells? q2->q3 Intracellular amplex Amplex Red q2->amplex Extracellular dhe DHE / MitoSOX (Requires careful validation) q3->dhe Live cellrox_g CellROX Green q3->cellrox_g Live or Fixed dcfs DCFH-DA / CellROX Orange (General Oxidative Stress) q3->dcfs Live or Fixed end_node Proceed to Experiment with Proper Controls dhe->end_node cellrox_g->end_node dcfs->end_node amplex->end_node

Caption: Workflow for selecting the appropriate ROS probe for Mtb experiments.

Flow_Cytometry_Troubleshooting Troubleshooting Flow Cytometry for Mtb ROS Measurement start Inconsistent Flow Cytometry Results q1 Are cells clumping? start->q1 q2 Is background high? q1->q2 No sol1 Improve sample prep: - Gentle sonication - Syringe passaging q1->sol1 Yes q3 Is signal weak? q2->q3 No sol2 Optimize Gating Strategy: 1. Gate on FSC/SSC 2. Gate on DNA+ cells 3. Exclude autofluorescence q2->sol2 Yes sol3 Optimize Staining: - Titrate probe concentration - Increase incubation time - Check probe viability q3->sol3 Yes end_node Consistent Data q3->end_node No sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting flowchart for inconsistent flow cytometry results.

References

improving the reproducibility of ATD-3169 MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of Minimum Inhibitory Concentration (MIC) assays for ATD-3169.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound MIC assay?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[1] For this compound, the broth microdilution assay is commonly used. In this method, a standardized bacterial inoculum is added to wells of a 96-well plate containing serial dilutions of this compound.[2] After incubation, the lowest concentration of this compound that inhibits bacterial growth is determined, often by visual inspection of turbidity or by using a plate reader.[2]

Q2: My MIC results for this compound are inconsistent across replicates. What are the potential causes?

Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation Errors: The bacterial inoculum density is critical. An incorrect concentration can lead to variability.[3][4]

  • Compound Homogeneity: The antimicrobial substance may not be well-homogenized in the solution, leading to differing effective concentrations in replicate wells.[5]

  • Variability in Test Conditions: Minor differences in temperature, incubation time, or medium composition between assays can affect results.[3]

  • Reader Variability: If using a microplate reader, ensure it is properly calibrated and that settings like focal height are optimized.[3][6]

  • Biological Variability: The specific bacterial strain being tested may have inherent characteristics that lead to less defined MIC endpoints.[7]

Q3: The quality control (QC) strain is showing MIC values outside the acceptable range. What should I do?

A QC failure indicates a potential issue with the testing process. Common causes include:

  • Improper Storage: Ensure that this compound and the QC bacterial strains are stored under the recommended conditions to maintain their integrity.[4]

  • Media Issues: The pH, cation concentration, and overall quality of the Mueller-Hinton Broth (MHB) can impact results.[4]

  • Incorrect Incubation: Verify that the incubator maintains the correct temperature and atmosphere.[4]

  • Inoculum Standardization: Double-check that the turbidity of the bacterial suspension matches a 0.5 McFarland standard.[4]

Q4: Can biofilm formation affect my this compound MIC results?

Yes, standard MIC tests are performed on planktonic (free-floating) bacteria and are not sufficient for evaluating agents against biofilms. Bacteria within a biofilm can exhibit significantly higher resistance to antimicrobial agents. If you are investigating the anti-biofilm properties of this compound, specialized assays are necessary to determine the Minimum Biofilm Eradication Concentration (MBEC).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No bacterial growth in the positive control wells. Inactive or non-viable bacterial inoculum.Use a fresh culture of the test organism. Ensure proper handling and storage of bacterial stocks.
Contamination of the growth medium.Use fresh, sterile Mueller-Hinton Broth.
Growth in the negative control (sterility) wells. Contamination of the growth medium or 96-well plate.Use sterile media and aseptic techniques. Ensure the 96-well plates are sterile.
Cross-contamination during plate preparation.Be careful during pipetting to avoid splashing between wells.
MIC values are consistently too high or too low. Incorrect concentration of the this compound stock solution.Verify the preparation and calculation of the this compound stock solution.
Incorrect inoculum density.Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
Improper incubation time or temperature.Incubate plates at 35-37°C for 16-24 hours.[8]
"Skipped" wells (no growth at a lower concentration, but growth at a higher one). Pipetting error during serial dilution.Review and practice the serial dilution technique. Use fresh pipette tips for each dilution step.
Contamination of a single well.Repeat the assay with careful aseptic technique.
Difficulty in determining the MIC endpoint visually. Subtle changes in turbidity.Use a microplate reader to measure optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth compared to the positive control.
The organism settles at the bottom of the well.Gently resuspend the cells before reading the plate, or use a plate reader with a shaking function.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Test bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent. The exact concentration will depend on the desired final concentration range.

    • For example, to achieve a final highest concentration of 128 µg/mL, a higher concentration stock is needed for serial dilutions.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD600 of 0.08-0.13).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

  • Preparation of this compound Dilutions in the 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 in a row of the 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no drug).

    • Well 12 will serve as the negative/sterility control (no bacteria).

  • Inoculation of the Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL (or 100 µL depending on the specific protocol variation).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[8]

  • Determining the MIC:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[8]

    • The positive control (well 11) should show clear turbidity, and the negative control (well 12) should be clear.

Visualizations

MIC_Assay_Workflow This compound Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_atd Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_atd->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic Troubleshooting_Logic Troubleshooting Logic for Inconsistent MIC Results cluster_checks Initial Checks cluster_investigation Investigate Potential Causes cluster_action Corrective Action start Inconsistent MIC Results check_qc Is QC Strain in Range? start->check_qc check_controls Are Controls (Positive/Negative) Valid? start->check_controls investigate_inoculum Verify Inoculum Density check_qc->investigate_inoculum No investigate_atd Check this compound Stock check_qc->investigate_atd Yes investigate_media Assess Media Quality check_controls->investigate_media Yes investigate_technique Review Pipetting/Aseptic Technique check_controls->investigate_technique No repeat_assay Repeat Assay investigate_inoculum->repeat_assay investigate_atd->repeat_assay investigate_media->repeat_assay investigate_technique->repeat_assay

References

Technical Support Center: ATD-3169 Efficacy in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATD-3169 for the treatment of Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound against Mtb?

A1: this compound is an antibacterial agent that functions by enhancing the production of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within Mtb.[1] This induction of oxidative stress disrupts several vital cellular processes, including DNA repair, biosynthesis of cell wall lipids, iron homeostasis, and sulfur metabolism, ultimately leading to the inhibition of bacterial growth.[2]

Q2: I am observing variable efficacy of this compound against different Mtb strains. What could be the reason for this?

A2: It is highly probable that the genetic background of different Mtb strains influences the efficacy of this compound. The genetic diversity among clinical isolates can affect the evolution of drug resistance and the minimum inhibitory concentration (MIC) of various drugs.[3][4] Different Mtb lineages may possess distinct baseline capacities to manage oxidative stress, which is the primary mechanism of this compound. Strains with more robust antioxidant defenses may exhibit lower susceptibility.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my specific Mtb strain?

A3: You can determine the MIC of this compound using established methods such as the microplate alamarBlue assay (MABA) or broth microdilution methods with media like Middlebrook 7H9.[1][5][6] A detailed protocol for the MABA is provided in the "Experimental Protocols" section below.

Q4: Are there known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are not yet fully characterized in the provided literature, resistance to other anti-tubercular drugs often arises from the accumulation of mutations in the drug's target genes.[7][8][9] Given that this compound's efficacy is linked to inducing oxidative stress, potential resistance mechanisms in Mtb could involve mutations that enhance the bacterium's ability to neutralize ROS. A notable transcriptional response to this compound is the upregulation of katG, a gene involved in mitigating oxidative stress.[2] Mutations that lead to the overexpression or increased activity of KatG or other antioxidant enzymes could potentially confer resistance.

Q5: Can the growth phase of Mtb affect the efficacy of this compound?

A5: Yes, the growth phase can significantly impact the efficacy of many antibiotics against Mtb. Non-replicating or stationary phase bacteria are often more tolerant to drugs that target processes active during replication.[10] Since this compound's mechanism involves the generation of ROS, its efficacy might be less dependent on the active replication of the bacteria compared to drugs that inhibit DNA synthesis or cell division. However, the metabolic state of stationary phase bacteria could still influence their ability to cope with oxidative stress.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in MIC values between experiments. Inconsistent inoculum preparation.Ensure a standardized protocol for preparing the bacterial suspension to a specific McFarland standard to guarantee a consistent starting concentration of bacteria.
Degradation of this compound.Prepare fresh stock solutions of this compound for each experiment and store them under the recommended conditions.
This compound shows lower than expected efficacy in an in vivo model. Poor bioavailability of the compound in the chosen animal model.Conduct pharmacokinetic studies to determine the bioavailability and optimal dosing regimen of this compound in your model system.
The Mtb strain used in the animal model has a higher tolerance to oxidative stress.Characterize the in vitro susceptibility of the strain to this compound before proceeding with in vivo studies. Consider using a different strain with known susceptibility for initial efficacy testing.
Development of resistance to this compound during prolonged exposure. Selection for resistant mutants.Perform whole-genome sequencing of the resistant isolates to identify potential mutations in genes related to oxidative stress response or drug efflux. The accumulation of mutations in target genes is a common mechanism of drug resistance in Mtb.[7][8][9]

Quantitative Data

Currently, there is no publicly available quantitative data comparing the MICs of this compound across a panel of different Mtb strains. Researchers are encouraged to generate this data for their strains of interest using the protocols provided below. A template for presenting such data is provided here:

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound against Various Mtb Strains

Mtb StrainLineageDrug Resistance ProfileThis compound MIC (µg/mL)
H37RvLineage 4Pan-susceptible[Insert experimental value]
CDC1551Lineage 4Pan-susceptible[Insert experimental value]
HN878Lineage 2 (Beijing)MDR[Insert experimental value]
[Clinical Isolate 1][Determine lineage][Determine profile][Insert experimental value]
[Clinical Isolate 2][Determine lineage][Determine profile][Insert experimental value]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures.[5]

  • Preparation of Mtb Inoculum:

    • Culture Mtb in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 until mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Further dilute the suspension 1:25 in 7H9 broth.

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well microplate, perform serial two-fold dilutions of this compound in 7H9 broth to achieve the desired concentration range.

    • Include a positive control well (no drug) and a negative control well (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted Mtb inoculum to each well containing the drug dilutions and the positive control well.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

Visualizations

ATD3169_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_targets Affected Cellular Processes ATD3169 This compound ROS Endogenous ROS (Superoxide Radicals) ATD3169->ROS enhances CellularDamage Cellular Damage ROS->CellularDamage induces Inhibition Inhibition of Growth CellularDamage->Inhibition DNA_repair DNA Repair CellularDamage->DNA_repair Lipid_biosynthesis Lipid Biosynthesis CellularDamage->Lipid_biosynthesis Iron_homeostasis Iron Homeostasis CellularDamage->Iron_homeostasis Sulfur_metabolism Sulfur Metabolism CellularDamage->Sulfur_metabolism MIC_Determination_Workflow start Start prep_inoculum Prepare Mtb Inoculum (Mid-log phase, adjust to McFarland 1.0) start->prep_inoculum inoculate Inoculate Plate with Mtb prep_inoculum->inoculate prep_plate Prepare 96-well Plate (Serial dilutions of this compound) prep_plate->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate at 37°C (24 hours) add_alamar->incubate2 read_results Read Results (Blue = Inhibition, Pink = Growth) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Troubleshooting_Logic start Variable this compound Efficacy Observed check_strain Is the Mtb strain background known? start->check_strain check_mic Has the MIC been determined for this strain? check_strain->check_mic Yes perform_mic Perform MIC Assay (e.g., MABA) check_strain->perform_mic No check_mic->perform_mic No compare_mic Compare MIC to reference strains (e.g., H37Rv) check_mic->compare_mic Yes perform_mic->compare_mic high_mic MIC is significantly higher compare_mic->high_mic similar_mic MIC is similar compare_mic->similar_mic investigate_resistance Investigate potential resistance: - Upregulation of antioxidant genes? - Efflux pump activity? high_mic->investigate_resistance Yes other_factors Consider other factors: - Experimental conditions - In vivo vs. in vitro differences similar_mic->other_factors

References

refining ATD-3169 treatment duration for optimal bactericidal activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the treatment duration of ATD-3169 for optimal bactericidal activity against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibacterial agent that functions by enhancing the levels of endogenous reactive oxygen species (ROS), including superoxide radicals, within Mycobacterium tuberculosis.[1][2] This leads to a dose-dependent, sustained, and irreversible oxidative shift in the intramycobacterial redox potential, ultimately inhibiting bacterial growth.[1][3]

Q2: Why is determining the optimal treatment duration for this compound crucial?

A2: The efficacy of bactericidal agents can be time-dependent.[4] Establishing the optimal treatment duration for this compound is critical to ensure complete eradication of M. tuberculosis while minimizing potential off-target effects and the development of resistance.

Q3: What experimental assay is recommended to determine the optimal treatment duration of this compound?

A3: A time-kill assay is the most appropriate method to evaluate the bactericidal kinetics of this compound. This assay measures the rate and extent of bacterial killing over time at various concentrations of the compound.

Q4: Are there any known resistance mechanisms to this compound?

A4: Currently, there is limited publicly available information on specific resistance mechanisms to this compound. However, based on its mechanism of action, potential resistance could arise from mutations in genes involved in redox homeostasis and ROS detoxification pathways in M. tuberculosis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in CFU counts between replicates in a time-kill assay. Inconsistent bacterial inoculum size. Inaccurate serial dilutions. Clumping of mycobacteria.Ensure a standardized and homogenous bacterial suspension is used for inoculation. Use calibrated pipettes and proper dilution techniques. Include a mild detergent (e.g., Tween 80) in the culture medium to prevent bacterial aggregation.
This compound does not show expected bactericidal activity. Incorrect concentration of this compound. Degradation of the compound. Low permeability into mycobacteria.Verify the stock solution concentration and perform fresh dilutions. Store this compound according to the manufacturer's instructions and protect it from light and repeated freeze-thaw cycles. Confirm the expression of appropriate transporters if a specific uptake mechanism is known. This compound has been shown to permeate mycobacteria.[1]
Inconsistent results with different batches of this compound. Variation in compound purity or activity between batches.Obtain a certificate of analysis for each batch. Perform a quality control check (e.g., MIC determination against a reference strain) for each new batch before use in extensive experiments.
Difficulty in interpreting the dose-response curve. Insufficient range of concentrations tested. Inappropriate time points for measurement.Test a wider range of this compound concentrations, including sub-MIC and supra-MIC levels. Conduct pilot experiments to determine the optimal time points for observing significant bactericidal effects.

Experimental Protocols

Time-Kill Assay for this compound against Mycobacterium tuberculosis

Objective: To determine the rate and extent of bactericidal activity of this compound against M. tuberculosis over time.

Materials:

  • Mid-log phase culture of M. tuberculosis (e.g., H37Rv)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS) with Tween 80 (PBST)

  • 7H10 agar plates

  • Sterile microcentrifuge tubes and culture tubes

  • Incubator at 37°C

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Drug Preparation: Prepare serial dilutions of this compound in 7H9 broth to achieve final concentrations ranging from sub-MIC to supra-MIC levels (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free control (vehicle control).

  • Incubation: Add the prepared bacterial inoculum to the tubes containing the different concentrations of this compound and the control. Incubate the tubes at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of each aliquot in PBST. Plate 100 µL of the appropriate dilutions onto 7H10 agar plates in triplicate.

  • Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of visible colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Data Presentation

The following tables present hypothetical data for illustrative purposes to guide researchers in presenting their findings from time-kill assays with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis H37Rv

Parameter Concentration (µM)
MIC5
MBC20

Table 2: Time-Kill Kinetics of this compound against M. tuberculosis H37Rv (Hypothetical Data)

Time (hours) Control (log10 CFU/mL) This compound at 1x MIC (log10 CFU/mL) This compound at 2x MIC (log10 CFU/mL) This compound at 4x MIC (log10 CFU/mL)
06.06.06.06.0
66.25.55.04.2
126.54.84.13.1
246.83.93.0<2.0 (Limit of Detection)
487.23.1<2.0 (Limit of Detection)<2.0 (Limit of Detection)
727.5<2.0 (Limit of Detection)<2.0 (Limit of Detection)<2.0 (Limit of Detection)

Visualizations

G cluster_workflow Experimental Workflow: Time-Kill Assay for this compound prep_culture Prepare M. tuberculosis Inoculum incubation Incubate Culture with this compound prep_culture->incubation prep_drug Prepare this compound Dilutions prep_drug->incubation sampling Sample at Predetermined Time Points incubation->sampling dilution Serial Dilution sampling->dilution plating Plate on 7H10 Agar dilution->plating incubation2 Incubate Plates plating->incubation2 counting Count CFU incubation2->counting analysis Analyze Data and Plot Time-Kill Curve counting->analysis G cluster_pathway Proposed Signaling Pathway of this compound in M. tuberculosis ATD3169 This compound cell_entry Cell Entry ATD3169->cell_entry ros_generation Enhanced Endogenous ROS Generation cell_entry->ros_generation superoxide Superoxide Radicals (O2-) ros_generation->superoxide leads to redox_shift Irreversible Oxidative Shift in Redox Potential superoxide->redox_shift cellular_damage Cellular Damage (DNA, proteins, lipids) redox_shift->cellular_damage bacterial_death Bacterial Death cellular_damage->bacterial_death

References

troubleshooting ATD-3169 precipitation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with ATD-3169 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous buffer. What is happening?

A1: This is a common issue known as "kinetic" precipitation. This compound, like many organic small molecules, has limited aqueous solubility. While it may be soluble in a high concentration in an organic solvent like DMSO, this concentration is often far above its solubility limit in an aqueous buffer. When the DMSO stock is diluted into the aqueous buffer, the this compound is rapidly pushed out of solution, causing it to precipitate. To mitigate this, consider the following:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your aqueous solution.

  • Optimize the dilution method: Instead of adding the aqueous buffer to the DMSO stock, try adding the DMSO stock to the vigorously vortexing aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that trigger precipitation.[1]

  • Pre-warm the aqueous buffer: For some compounds, solubility increases with temperature. Pre-warming your buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock may help.[2]

Q2: I observe precipitation of this compound in my cell culture media over time. What could be the cause?

A2: This phenomenon is often referred to as "thermodynamic" precipitation, where the compound falls out of solution as it approaches its true equilibrium solubility. Several factors in cell culture environments can contribute to this:

  • pH shifts: The CO2 environment in a cell culture incubator can lower the pH of the media, which can affect the solubility of pH-sensitive compounds.[2]

  • Interactions with media components: this compound may interact with salts, proteins, or other components in the culture media, leading to the formation of insoluble complexes over time.[2]

  • Temperature fluctuations: While the incubator maintains a constant temperature, removing the culture vessel for observation can cause temperature changes that may affect solubility.

To address this, it is recommended to perform a solubility and stability study of this compound in your specific cell culture media over the duration of your experiment.

Q3: Does the pH of my aqueous buffer affect the solubility of this compound?

A3: Based on its chemical structure, this compound is predicted to have ionizable groups, making its solubility pH-dependent. The predicted pKa values suggest that this compound is a weak acid. Therefore, in aqueous solutions with a pH below its pKa, this compound will be in its neutral, less soluble form. As the pH increases above its pKa, it will become ionized and more soluble. It is crucial to select a buffer system that maintains a pH where this compound is sufficiently soluble for your experiments.

Q4: What is the maximum concentration of DMSO I can use in my aqueous solution?

A4: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and may affect the activity of enzymes or other biological molecules. As a general rule, it is recommended to keep the final concentration of DMSO in your aqueous solution below 1%, and ideally below 0.5%. Always include a vehicle control (the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.

Problem: Immediate Precipitation Upon Dilution

This is likely a kinetic solubility issue. Follow this workflow to troubleshoot:

start Precipitation Observed Immediately After Dilution check_conc Is the final concentration of this compound critical? start->check_conc lower_conc Lower the final concentration of this compound. check_conc->lower_conc No optimize_dilution Optimize Dilution Method check_conc->optimize_dilution Yes end_success Precipitation Resolved lower_conc->end_success add_excipients Consider using solubilizing excipients (e.g., cyclodextrins). optimize_dilution->add_excipients add_excipients->end_success end_fail Issue Persists: Consult further resources. add_excipients->end_fail

Caption: Troubleshooting workflow for immediate precipitation.

Problem: Precipitation Over Time

This suggests a thermodynamic solubility or stability issue. Use the following guide:

start Precipitation Observed Over Time check_ph Is the buffer pH appropriate for this compound solubility? start->check_ph adjust_ph Adjust buffer pH to be above the pKa of this compound. check_ph->adjust_ph No stability_study Perform a stability study of This compound in your specific media. check_ph->stability_study Yes end_success Precipitation Resolved adjust_ph->end_success temp_control Ensure strict temperature control during the experiment. stability_study->temp_control temp_control->end_success end_fail Issue Persists: Consider formulation changes. temp_control->end_fail

Caption: Troubleshooting workflow for delayed precipitation.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 242.27 g/mol N/A
logP 2.5 - 3.5Indicates moderate lipophilicity, suggesting that aqueous solubility may be limited.
Aqueous Solubility (logS) -3.0 to -4.0Predicts low aqueous solubility.
pKa (acidic) 6.5 - 7.5Suggests that solubility will increase at a pH above this range.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader with turbidity measurement capability

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.

  • Add aqueous buffer: To each well containing the DMSO-diluted this compound, add the aqueous buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubate: Shake the plate for 2 hours at room temperature.

  • Measure turbidity: Measure the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Determine kinetic solubility: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Determination of pH-Dependent Solubility of this compound

Objective: To assess the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • DMSO (anhydrous)

  • A series of buffers with different pH values (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare test solutions: In separate vials, add an excess amount of this compound solid to each buffer of a different pH.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify dissolved this compound: Carefully take an aliquot of the supernatant from each vial, dilute it with an appropriate solvent, and determine the concentration of this compound using a pre-validated HPLC method.

  • Plot solubility vs. pH: Plot the measured solubility of this compound against the pH of the buffer.

The following diagram illustrates the expected relationship between pH and the solubility of a weakly acidic compound like this compound.

cluster_0 pH vs. Solubility of a Weak Acid pH pH Solubility Solubility low_pH Low pH (Neutral Form) pKa pKa high_pH High pH (Ionized Form) high_sol High Solubility pKa->high_sol low_sol Low Solubility low_sol->pKa Solubility Increases

Caption: Relationship between pH and solubility for a weak acid.

References

Validation & Comparative

Validating the Mechanism of Action of ATD-3169 in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATD-3169, a novel anti-tubercular agent, with established and alternative drugs for Mycobacterium tuberculosis (Mtb). It delves into the unique mechanism of action of this compound, supported by experimental data, and offers detailed protocols for its validation.

This compound: A Novel Approach Targeting Redox Homeostasis

This compound is a hydroquinone-based small molecule that represents a promising new strategy in the fight against tuberculosis. Its primary mechanism of action involves the generation of endogenous reactive oxygen species (ROS), particularly superoxide radicals, within the mycobacterial cell. This targeted induction of oxidative stress disrupts the delicate mycothiol (MSH) redox homeostasis, a critical pathway for Mtb's survival and defense against oxidative damage. The result is a sustained and irreversible oxidative shift in the intramycobacterial redox potential (EMSH), leading to bacterial cell death.[1][2][3][4]

Notably, M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, exhibits a heightened sensitivity to this internally generated ROS stress compared to the non-pathogenic, fast-growing Mycobacterium smegmatis.[1][2][4] This suggests a selective vulnerability in Mtb that this compound effectively exploits.

Comparative Analysis of Anti-Tubercular Mechanisms

The following table summarizes the mechanism of action and efficacy of this compound in comparison to other key anti-tubercular agents.

Drug/Drug Class Mechanism of Action Target Spectrum of Activity Minimum Inhibitory Concentration (MIC) against Mtb H37Rv
This compound Induces endogenous Reactive Oxygen Species (ROS), disrupting mycothiol redox homeostasis.[1][5]Cytoplasmic redox balanceBactericidal against drug-sensitive, MDR, and XDR Mtb strains.[1][2]3.1 - 6.25 µM[1]
Isoniazid (INH) Prodrug activated by KatG, inhibits mycolic acid synthesis.[6]Cell wall synthesisBactericidal against rapidly dividing bacilli.[2]~0.05 - 0.2 µg/mL
Rifampicin (RIF) Inhibits DNA-dependent RNA polymerase.[6]RNA synthesisBroad-spectrum, bactericidal against both rapidly and slowly replicating bacilli.[2]~0.1 - 0.5 µg/mL
Pyrazinamide (PZA) Prodrug converted to pyrazinoic acid, disrupts membrane energetics.[2][6]Membrane transport and energeticsActive in acidic environments (e.g., within macrophages).[2]~20 - 100 µg/mL (at acidic pH)
Ethambutol (EMB) Inhibits arabinosyl transferases, disrupting arabinogalactan synthesis.[2]Cell wall synthesisBacteriostatic~1 - 5 µg/mL
Bedaquiline Inhibits ATP synthase.[2]Energy metabolismBactericidal against both replicating and dormant bacilli, particularly effective against MDR-TB.[2]~0.03 - 0.12 µg/mL
Clofazimine (CFZ) Redox-cycling drug that generates ROS.[1]Multiple targets including DNA and redox balanceBactericidal, also used for leprosy~0.12 - 1 µg/mL

Experimental Validation of this compound's Mechanism of Action

To validate the mechanism of action of this compound, a series of key experiments can be performed. The following sections provide detailed protocols for these assays.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Validation cluster_2 Confirmation MIC MIC Determination (Alamar Blue Assay) Bactericidal Bactericidal Activity (CFU Enumeration) MIC->Bactericidal ROS Intracellular ROS Measurement (DHE/DCF-DA Staining) Bactericidal->ROS EMSH Mycothiol Redox Potential (Mrx1-roGFP2 Biosensor) ROS->EMSH Gene Gene Expression Analysis (Microarray/RNA-seq) EMSH->Gene Synergy Synergy with other drugs (Checkerboard Assay) Gene->Synergy

Caption: Experimental workflow for validating the mechanism of action of this compound.

Key Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The Alamar blue (resazurin) assay is a colorimetric method used to determine the viability of bacterial cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

  • Protocol:

    • Prepare a serial dilution of this compound in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv) to a final density of approximately 1 x 105 CFU/mL.

    • Include positive (no drug) and negative (no bacteria) control wells.

    • Incubate the plates at 37°C for 7-10 days.

    • Add Alamar blue solution to each well and incubate for an additional 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.

2. Assessment of Bactericidal Activity

  • Principle: Colony Forming Unit (CFU) enumeration is the gold standard for determining the bactericidal or bacteriostatic effect of an antimicrobial agent.

  • Protocol:

    • Expose mid-log phase cultures of M. tuberculosis to this compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC in 7H9 broth.

    • At various time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each culture.

    • Prepare serial dilutions of the aliquots in phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Plate the dilutions onto Middlebrook 7H11 agar plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL. A significant reduction in CFU over time indicates bactericidal activity.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: Fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA) and dihydroethidium (DHE) are used to detect intracellular ROS. DCF-DA is oxidized by a broad range of ROS to the fluorescent dichlorofluorescein (DCF), while DHE is more specific for superoxide radicals, which oxidize it to the fluorescent 2-hydroxyethidium (2-OH-E+).

  • Protocol:

    • Treat mid-log phase M. tuberculosis cultures with this compound at various concentrations for a defined period (e.g., 4 hours).

    • Wash the bacterial cells and resuspend them in PBS.

    • Incubate the cells with DCF-DA (e.g., 10 µM) or DHE (e.g., 5 µM) in the dark for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Analyze the fluorescence of the bacterial suspension using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to untreated controls indicates ROS production.

4. Determination of Mycothiol Redox Potential (EMSH)

  • Principle: A genetically encoded biosensor, Mrx1-roGFP2, allows for the real-time, non-invasive measurement of the mycothiol redox potential within live M. tuberculosis. The biosensor consists of a redox-sensitive GFP (roGFP2) fused to mycoredoxin-1 (Mrx1), which specifically and rapidly equilibrates with the intracellular mycothiol pool. The ratio of fluorescence emission at two different excitation wavelengths reflects the redox state of the MSH pool.

  • Protocol:

    • Transform M. tuberculosis with a plasmid expressing the Mrx1-roGFP2 biosensor.

    • Grow the transformed bacteria to mid-log phase.

    • Expose the bacteria to various concentrations of this compound.

    • At different time points, measure the fluorescence of the bacterial suspension using a fluorescence plate reader or a flow cytometer with dual excitation (e.g., 405 nm and 488 nm) and a single emission filter (e.g., 510 nm).

    • Calculate the ratio of fluorescence intensities (405/488 nm). An increase in this ratio indicates an oxidative shift in the EMSH.

Signaling Pathway of this compound Action

G ATD3169 This compound ROS Increased Endogenous ROS (Superoxide Radicals) ATD3169->ROS MSH Disruption of Mycothiol (MSH) Redox Homeostasis ROS->MSH Oxidative_Shift Oxidative Shift in EMSH MSH->Oxidative_Shift Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Shift->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed signaling pathway for the mechanism of action of this compound in Mtb.

Conclusion

This compound presents a compelling new avenue for anti-tubercular drug development by targeting a fundamental vulnerability in M. tuberculosis—its limited capacity to handle endogenous oxidative stress. The experimental framework provided in this guide offers a robust methodology for validating its unique mechanism of action and for comparing its efficacy against existing and emerging anti-tubercular agents. Further investigation into this and similar redox-modulating compounds could lead to novel therapeutic strategies to combat drug-resistant tuberculosis.

References

A Comparative Analysis of ATD-3169 and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against tuberculosis (TB), the exploration of novel therapeutic agents and a comprehensive understanding of existing treatments are paramount. This guide provides a detailed comparative analysis of ATD-3169, a novel compound, and isoniazid (INH), a cornerstone of first-line anti-tubercular therapy, against Mycobacterium tuberculosis (Mtb). This document synthesizes available experimental data on their mechanisms of action, efficacy, and safety profiles to inform further research and drug development efforts.

Executive Summary

Isoniazid, a long-standing and potent anti-tubercular drug, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. In contrast, this compound represents a newer investigational agent with a distinct mechanism of action. It enhances the production of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within M. tuberculosis, leading to bacterial inhibition.

While the mechanism of isoniazid is well-characterized with extensive supporting data, quantitative performance metrics for this compound regarding its anti-mycobacterial activity and cytotoxicity are not extensively documented in publicly available peer-reviewed literature. This guide presents a qualitative comparison of their mechanisms and provides standardized protocols for the experimental evaluation of such compounds.

Data Presentation: A Comparative Overview

The following tables summarize the known characteristics of this compound and isoniazid. It is important to note the current limitations in publicly available quantitative data for this compound.

Table 1: Mechanism of Action and Resistance

FeatureThis compoundIsoniazid
Primary Mechanism of Action Enhances endogenous reactive oxygen species (ROS), specifically superoxide radicals, to induce oxidative stress.Prodrug activated by KatG; the resulting active form inhibits the enoyl-acyl carrier protein reductase (InhA), blocking mycolic acid synthesis and disrupting the cell wall.
Molecular Target(s) Intracellular redox balanceInhA, KatG (for activation)
Key Activating Enzyme Not applicableCatalase-peroxidase (KatG)
Common Resistance Mechanisms Data not availableMutations in katG (preventing activation) or overexpression of inhA.

Table 2: In Vitro and In Vivo Efficacy

ParameterThis compoundIsoniazid
Minimum Inhibitory Concentration (MIC) against drug-susceptible Mtb Data not available in peer-reviewed literature. Described as "extremely susceptible to inhibition".0.02 - 0.2 µg/mL
In Vivo Efficacy (Animal Models) Data not available in peer-reviewed literature.Significant reduction in bacterial load (CFU) in lungs and spleens of infected mice.

Table 3: Cytotoxicity Profile

ParameterThis compoundIsoniazid
Cytotoxicity (IC50 on mammalian cell lines) Data not available in peer-reviewed literature.Can induce hepatotoxicity, particularly in "slow acetylators". IC50 values vary depending on the cell line and exposure time.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative evaluation of anti-tubercular agents. The following are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.

  • Preparation of Mtb Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution: The test compounds (this compound and isoniazid) are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the Mtb culture to a final concentration of approximately 5 x 10^4 CFU/mL.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Reading Results: After further incubation for 24 hours, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol assesses the ability of a compound to reduce the bacterial burden in an infected animal model.

  • Infection: BALB/c mice are infected with a low-dose aerosol of Mtb H37Rv to establish a lung infection of approximately 100-200 CFU.

  • Treatment: Treatment with the test compounds (administered via an appropriate route, e.g., oral gavage) begins several weeks post-infection, once a chronic infection is established. A control group receives the vehicle.

  • Monitoring: Mice are monitored for signs of toxicity and weighed regularly.

  • Bacterial Load Determination: At specified time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, and the number of colonies is counted to determine the CFU per organ.

Cytotoxicity Assay using MTT Assay

The MTT assay is a colorimetric method to assess the viability of mammalian cells and determine the cytotoxic potential of a compound.

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity, or Vero cells) is seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Exposure: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Isoniazid_Mechanism_of_Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Enters Mtb Activated_INH Activated Isoniazid (Isonicotinic acyl radical) InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition KatG->Activated_INH Activation Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to ATD_3169_Mechanism_of_Action ATD3169 This compound Endogenous_ROS Endogenous Reactive Oxygen Species (ROS) (e.g., Superoxide) ATD3169->Endogenous_ROS Enhances Oxidative_Stress Increased Oxidative Stress Endogenous_ROS->Oxidative_Stress Leads to Bacterial_Inhibition Inhibition of Mtb Oxidative_Stress->Bacterial_Inhibition Causes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC_Assay MIC Determination (e.g., MABA) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Animal_Infection Mouse Infection with Mtb Treatment Drug Treatment Animal_Infection->Treatment CFU_Enumeration CFU Enumeration (Lungs & Spleen) Treatment->CFU_Enumeration Start Compound (this compound or Isoniazid) Start->MIC_Assay Start->Cytotoxicity_Assay Start->Animal_Infection

A Comparative Guide to ROS-Inducing Agents in Tuberculosis Research: ATD-3169 vs. Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the exploration of novel therapeutic strategies. One promising avenue is the targeting of Mtb's intrinsic vulnerability to oxidative stress. This guide provides a comparative analysis of ATD-3169, a novel reactive oxygen species (ROS)-inducing agent, against other known ROS inducers, clofazimine and econazole, in the context of tuberculosis research.

Executive Summary

This compound emerges as a potent and specific inducer of endogenous superoxide, leading to a sustained and irreversible disruption of the mycothiol-dependent redox homeostasis in Mtb. This mechanism of action is distinct from other ROS-inducing agents like clofazimine, which exhibits a broader range of effects including membrane destabilization, and econazole, which induces a transient ROS burst that may not be its primary bactericidal mechanism. The unique and targeted action of this compound makes it a compelling candidate for further investigation in the development of new anti-TB therapies.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound, clofazimine, and econazole based on available experimental evidence. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Comparative Efficacy Against Mycobacterium tuberculosis

AgentMtb Strain(s)MIC (μg/mL)MIC (μM)Citation(s)
This compound H37Rv3.12510[1]
MDR (Jal 2287)3.12510[1]
XDR (MYC 431)3.12510[1]
MtbΔmshA0.31251[1]
Clofazimine H37Rv~0.5~1[2]
MDR isolatesMIC₅₀: 0.25, MIC₉₀: 0.5MIC₅₀: ~0.5, MIC₉₀: ~1
Econazole MDR isolates0.120 - 0.125 (MIC₉₀)~0.28

Table 2: ROS Induction and Mechanism of Action

AgentPrimary ROS InducedMechanism of ROS InductionImpact on Mtb Redox HomeostasisPrimary Bactericidal MechanismCitation(s)
This compound Superoxide (O₂⁻)Enhances endogenous ROS productionDisrupts mycothiol redox balance, causing an irreversible oxidative shiftSustained ROS-induced oxidative stress[1]
Clofazimine Superoxide (O₂⁻)Redox cycling involving NDH-2Induces an oxidative shiftMultifactorial: ROS production, membrane destabilization[2][3]
Econazole General ROSNot fully elucidatedTransient ROS inductionLikely not primarily ROS-mediated; affects other cellular processes[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from the method described by Collins and colleagues.

a. Bacterial Culture Preparation:

  • M. tuberculosis strains are cultured in 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Cultures are incubated at 37°C until they reach an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • The bacterial suspension is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

b. Assay Procedure:

  • The assay is performed in a 96-well flat-bottom microplate.

  • Test compounds are serially diluted in 7H9 broth.

  • 100 µL of the diluted bacterial suspension is added to each well containing 100 µL of the drug dilutions.

  • The final volume in each well is 200 µL.

  • Plates are incubated at 37°C for 7 days.

  • On day 7, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.

  • Plates are re-incubated for 24 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[6]

Intracellular Superoxide Detection using Dihydroethidium (DHE) and HPLC

This protocol is based on the methodology used by Tyagi et al. for detecting superoxide in mycobacteria.[1]

a. Sample Preparation:

  • M. tuberculosis cultures are grown to mid-log phase and treated with the test compound (e.g., this compound at 50 µM) or a vehicle control for a specified time (e.g., 30 minutes).

  • After treatment, the cells are incubated with 10 µM DHE for 30 minutes.

  • The cells are then washed to remove excess DHE, and the cell pellet is collected by centrifugation.

b. Extraction and Analysis:

  • The bacterial pellet is resuspended in acetonitrile and lysed by sonication on ice.

  • The cell lysate is centrifuged, and the supernatant containing the oxidized DHE products is collected.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • The separation of DHE, 2-hydroxyethidium (2-OH-E⁺, the specific product of DHE oxidation by superoxide), and ethidium (E⁺, a non-specific oxidation product) is achieved using a C18 reverse-phase column.

  • The relative peak areas of 2-OH-E⁺ and E⁺ are used to quantify the levels of superoxide and other ROS, respectively.[1][7][8][9]

Measurement of Intramycobacterial Redox Potential using Mrx1-roGFP2

This protocol allows for the real-time measurement of the mycothiol redox potential (EMSH) within live Mtb cells.

a. Bacterial Strain and Culture:

  • M. tuberculosis strains are transformed with a plasmid expressing the Mrx1-roGFP2 biosensor.

  • Cultures are grown to mid-log phase in 7H9 broth.

b. Ratiometric Fluorescence Measurement:

  • The bacterial cells are treated with the test compounds at various concentrations.

  • The fluorescence of the Mrx1-roGFP2 biosensor is measured at an emission wavelength of 510 nm following excitation at 405 nm and 488 nm using a flow cytometer or a fluorescence plate reader.

  • The ratio of the fluorescence intensities at 405 nm to 488 nm is calculated. An increase in this ratio indicates an oxidative shift in the EMSH.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by the ROS-inducing agents and a typical experimental workflow for their analysis.

G cluster_ATD3169 This compound Pathway cluster_Clofazimine Clofazimine Pathway cluster_Econazole Econazole Pathway ATD3169 This compound EndogenousROS Endogenous Superoxide (O₂⁻)↑ ATD3169->EndogenousROS RedoxImbalance Mycothiol Redox Homeostasis Disruption EndogenousROS->RedoxImbalance OxidativeStress Sustained Oxidative Stress RedoxImbalance->OxidativeStress DNA_damage DNA Damage OxidativeStress->DNA_damage Lipid_peroxidation Lipid Peroxidation OxidativeStress->Lipid_peroxidation Protein_damage Protein Damage OxidativeStress->Protein_damage CellDeath1 Bactericidal Effect DNA_damage->CellDeath1 Lipid_peroxidation->CellDeath1 Protein_damage->CellDeath1 Clofazimine Clofazimine RedoxCycling Redox Cycling (NDH-2 mediated) Clofazimine->RedoxCycling Membrane_destabilization Membrane Destabilization Clofazimine->Membrane_destabilization ROS_C Superoxide (O₂⁻)↑ RedoxCycling->ROS_C CellDeath2 Bactericidal Effect ROS_C->CellDeath2 Membrane_destabilization->CellDeath2 Econazole Econazole TransientROS Transient ROS Burst Econazole->TransientROS OtherMechanisms Other Mechanisms (e.g., P450 inhibition) Econazole->OtherMechanisms GrowthInhibition Growth Inhibition/ Bactericidal Effect TransientROS->GrowthInhibition OtherMechanisms->GrowthInhibition

Caption: Proposed mechanisms of action for this compound, Clofazimine, and Econazole in M. tuberculosis.

G cluster_workflow Experimental Workflow for ROS-Inducing Agent Analysis Mtb_culture Mtb Culture (Log Phase) Treatment Treatment with ROS-inducing Agent Mtb_culture->Treatment MIC_Assay MIC Determination (MABA) Treatment->MIC_Assay ROS_Detection ROS Quantification (DHE-HPLC) Treatment->ROS_Detection Redox_Potential Redox Potential (Mrx1-roGFP2) Treatment->Redox_Potential Transcriptomics Transcriptional Analysis (Microarray) Treatment->Transcriptomics Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis ROS_Detection->Data_Analysis Redox_Potential->Data_Analysis Transcriptomics->Data_Analysis

Caption: A generalized experimental workflow for the comparative analysis of ROS-inducing agents against M. tuberculosis.

Discussion and Conclusion

The data compiled in this guide highlight the distinct characteristics of this compound as a promising anti-tubercular agent. Its ability to induce a sustained and specific increase in superoxide sets it apart from clofazimine and econazole.

This compound: The hydroquinone-based small molecule this compound demonstrates potent bactericidal activity against drug-susceptible, MDR, and XDR strains of Mtb at a consistent MIC.[1] Its mechanism is directly linked to the generation of endogenous superoxide, leading to a profound and irreversible oxidative shift in the mycothiol redox potential.[1] This targeted disruption of a critical homeostatic mechanism in Mtb suggests a lower likelihood of off-target effects and a clear pathway for mechanism-based drug development. The significant potentiation of its activity in a mycothiol-deficient mutant further validates its mode of action.[1]

Clofazimine: As a repurposed drug, clofazimine has found a place in the treatment of MDR-TB. Its ROS-inducing capability is a key component of its antimycobacterial action, operating through a redox cycling mechanism involving the type II NADH dehydrogenase.[2][3] However, its effects are not limited to ROS production; it also impacts membrane stability. This multifactorial mechanism, while effective, may also contribute to its side-effect profile.

Econazole: While imidazoles like econazole do induce an initial burst of ROS in Mtb, this effect is transient and does not appear to be the primary cause of cell death.[4][5] The bactericidal activity of econazole is likely due to other mechanisms, potentially involving the inhibition of cytochrome P450 enzymes. Therefore, while it is a ROS-inducing agent, its utility in a ROS-targeted therapeutic strategy for TB is less clear.

References

Comparative Analysis of ATD-3169-Induced Oxidative Stress in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antibacterial agent ATD-3169 with other alternatives, focusing on its mechanism of inducing oxidative stress in Mycobacterium tuberculosis (Mtb). The information presented herein is supported by experimental data to assist researchers in evaluating its potential as an anti-tubercular agent.

Introduction to this compound

This compound is an antibacterial compound that has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its primary mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), particularly superoxide radicals, within the mycobacterial cell[1][2]. This surge in ROS leads to a significant and irreversible oxidative shift in the intramycobacterial redox potential, disrupting the crucial mycothiol (MSH) redox homeostasis and ultimately leading to bacterial cell death[3][4].

Comparative Data on Oxidative Stress Induction

This section presents quantitative data to compare the effects of this compound with other anti-tubercular drugs known to be associated with oxidative stress, namely isoniazid and rifampicin.

This compound-Induced Shift in Mycothiol Redox Potential (EMSH)

This compound induces a dose-dependent oxidative shift in the mycothiol redox potential (EMSH) in various Mtb strains. The data below, from studies using the Mrx1-roGFP2 biosensor, illustrates this effect. A more positive EMSH value indicates a more oxidizing intracellular environment.

Mtb StrainThis compound Concentration (µM)Time PointChange in EMSH (mV)
H37Rv (drug-susceptible)3.16 h~ +20
H37Rv (drug-susceptible)6.256 h~ +35
H37Rv (drug-susceptible)12.56 h~ +50
Jal 2287 (MDR)6.256 h~ +40
MYC 431 (XDR)6.256 h~ +45

Data synthesized from findings reported in Tyagi et al., Free Radical Biology and Medicine, 2015.[4]

Effect of Superoxide Generation on Isoniazid Efficacy

Isoniazid is a frontline anti-tubercular drug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. The generation of superoxide has been shown to enhance the activity of isoniazid, as demonstrated by a reduction in its Minimum Inhibitory Concentration (MIC).

Mtb StrainConditionMIC of Isoniazid (µg/mL)
H37Rv (Wild-Type)Isoniazid alone0.025
H37Rv (Wild-Type)Isoniazid + Plumbagin (superoxide generator)0.008
H37Rv (Wild-Type)Isoniazid + Clofazimine (superoxide generator)0.012
TBC3 (katG S315T mutant)Isoniazid alone> 5.0
TBC3 (katG S315T mutant)Isoniazid + Plumbagin~ 1.3 (IC50)
TBC3 (katG S315T mutant)Isoniazid + Clofazimine~ 1.5 (IC50)

Data from studies by Miller et al., Antimicrobial Agents and Chemotherapy, 2002.[5][6]

Rifampicin-Induced Oxidative Stress

Experimental Protocols

Measurement of Mycothiol Redox Potential (EMSH) using Mrx1-roGFP2 Biosensor

This protocol describes the use of a genetically encoded biosensor to measure the redox potential of mycothiol in live mycobacteria.

Materials:

  • Mycobacterium tuberculosis strain expressing the Mrx1-roGFP2 biosensor.

  • Middlebrook 7H9 medium supplemented with ADC (Albumin-Dextrose-Catalase).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer with 405 nm and 488 nm lasers and a 510/20 nm emission filter.

  • N-ethylmaleimide (NEM) and Paraformaldehyde (PFA) for fixation.

Procedure:

  • Culture the Mtb-Mrx1-roGFP2 strain to mid-log phase (OD600 of 0.6-0.8) in 7H9 medium.

  • Expose the cultures to the desired concentrations of this compound or other compounds for the specified duration.

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

  • Wash the cell pellet twice with PBS.

  • (Optional for fixed samples) Resuspend the pellet in PBS containing 10 mM NEM and incubate for 5 minutes at room temperature. This step prevents post-lysis changes in the thiol redox state.

  • Fix the cells by adding PFA to a final concentration of 4% and incubate for 30 minutes at room temperature.

  • Wash the fixed cells three times with PBS.

  • Resuspend the final cell pellet in PBS for flow cytometry analysis.

  • Acquire data on the flow cytometer, measuring the fluorescence emission at 510 nm after excitation at both 405 nm and 488 nm.

  • The ratio of the fluorescence intensities (405 nm / 488 nm) is calculated. An increase in this ratio corresponds to a more oxidized mycothiol pool.

  • Calibrate the sensor using fully oxidized (with diamide or H2O2) and fully reduced (with dithiothreitol) controls to translate the fluorescence ratios into EMSH values using the Nernst equation.

Detection of Intracellular Superoxide using Dihydroethidium (DHE)

This protocol outlines a method to detect the production of superoxide radicals within mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis culture.

  • Middlebrook 7H9 medium.

  • Dihydroethidium (DHE) solution (5 mM in DMSO).

  • PBS.

  • Fluorescence microscope or plate reader.

Procedure:

  • Grow Mtb cultures to the desired optical density.

  • Treat the cultures with this compound or other compounds for the intended time.

  • Add DHE to the culture to a final concentration of 10 µM.

  • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Harvest the cells by centrifugation and wash twice with PBS to remove extracellular DHE.

  • Resuspend the cell pellet in PBS.

  • Analyze the fluorescence. For microscopy, observe the cells using a rhodamine filter set. For quantitative analysis with a plate reader, measure the fluorescence with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm. An increase in fluorescence intensity indicates an increase in intracellular superoxide levels.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action in M. tuberculosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to oxidative stress and subsequent cellular responses in M. tuberculosis.

ATD3169_Pathway cluster_drug_entry Drug Action cluster_ros_generation Oxidative Stress Induction cluster_redox_imbalance Redox Homeostasis Disruption cluster_cellular_response Cellular Response and Damage cluster_gene_upregulation Transcriptional Upregulation ATD3169 This compound ROS Increased Endogenous ROS (Superoxide Radicals) ATD3169->ROS enhances MSH Mycothiol Pool Oxidation (Increased MSSM/MSH ratio) ROS->MSH causes DNA_damage DNA Damage ROS->DNA_damage Lipid_damage Lipid Peroxidation ROS->Lipid_damage Protein_damage Protein Oxidation ROS->Protein_damage Redox_genes Redox Homeostasis Genes (katG, hpx) MSH->Redox_genes triggers upregulation of Metabolism_genes Metabolism & Biosynthesis Genes (cys/met pathways) MSH->Metabolism_genes triggers upregulation of Repair_genes DNA Repair Genes (recA, radA, gyrA/B) DNA_damage->Repair_genes triggers upregulation of

This compound mechanism of action.
Experimental Workflow for Confirming Oxidative Stress

The diagram below outlines the general workflow for investigating this compound-induced oxidative stress in mycobacteria.

Experimental_Workflow start Start: Mtb Culture treatment Treatment with this compound and Controls (e.g., Isoniazid, Rifampicin) start->treatment ros_assay ROS Detection Assay (e.g., DHE Staining) treatment->ros_assay redox_assay Redox Potential Measurement (e.g., Mrx1-roGFP2 Biosensor) treatment->redox_assay mic_assay MIC Determination treatment->mic_assay transcriptomics Transcriptomic Analysis (Microarray/RNA-seq) treatment->transcriptomics data_analysis Data Analysis and Comparison ros_assay->data_analysis redox_assay->data_analysis mic_assay->data_analysis transcriptomics->data_analysis conclusion Conclusion on Oxidative Stress Mechanism data_analysis->conclusion

References

Unraveling the Targets of ATD-3169 in Mycobacterium tuberculosis: A Guide to Genetic Validation of its Redox-Centric Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genetic validation of the antitubercular agent ATD-3169's unique mechanism of action. Unlike traditional antibiotics that inhibit a specific enzyme, this compound exerts its bactericidal effect by inducing overwhelming oxidative stress within Mycobacterium tuberculosis (Mtb). This document details the experimental evidence supporting this mechanism and compares it with other strategies targeting the redox balance of Mtb.

This compound: A Disrupter of Mycobacterial Redox Homeostasis

This compound is a novel hydroquinone-based small molecule that functions as an antibacterial agent by enhancing the production of endogenous reactive oxygen species (ROS), such as superoxide radicals, within Mtb[1][2][3]. This surge in ROS perturbs the delicate cytoplasmic redox balance, leading to a state of irreversible oxidative stress that is lethal to the bacterium[2][4]. This mechanism has demonstrated efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, highlighting its potential as a next-generation therapeutic[2].

The "target" of this compound is therefore not a single protein but rather the entire system responsible for maintaining redox equilibrium in Mtb. Genetic validation of this mechanism involves demonstrating that the disruption of genes responsible for counteracting oxidative stress sensitizes the bacteria to the compound.

Comparative Analysis of Mycobacterial Response to Redox Stress

The following table summarizes the effects of this compound and provides a conceptual comparison with other potential redox-targeting strategies.

FeatureThis compoundAlternative Redox-Targeting Strategies (Conceptual)
Primary Mechanism Induction of endogenous ROS (superoxide radicals)[1][2][3]Inhibition of key antioxidant enzymes (e.g., KatG, SodA) or depletion of primary redox buffers (e.g., mycothiol)
Cellular Effect Irreversible oxidative shift in intramycobacterial redox potential[2]Accumulation of specific ROS (e.g., hydrogen peroxide) or general redox imbalance
Genetic Validation Increased susceptibility of Mtb strains with impaired redox defense (e.g., MtbΔmshA)[2]Hypersensitivity of knockout/knockdown strains of target antioxidant genes to the inhibitor or to external oxidants
Spectrum of Activity Effective against MDR and XDR Mtb strains[2]Potentially effective against drug-resistant strains if the target is not involved in existing resistance mechanisms

Experimental Protocols for Genetic Validation

The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.

Synthesis and Preparation of this compound

This compound is a hydroquinone-based small molecule. For experimental use, it is synthesized and purified to >95% purity. A stock solution is typically prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid any inhibitory effects on mycobacterial growth.

Mycobacterial Strains and Culture Conditions
  • Strains: M. tuberculosis H37Rv, MDR and XDR clinical isolates, and genetically modified strains such as MtbΔmshA (deficient in mycothiol biosynthesis). Mycobacterium smegmatis mc²155 can be used as a non-pathogenic, fast-growing control[2].

  • Culture Medium: Mycobacteria are typically grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC) enrichment. For solid media, Middlebrook 7H10 agar with the same supplements is used.

  • Growth Conditions: Cultures are incubated at 37°C with shaking (for liquid cultures).

Measurement of Intramycobacterial Redox Potential

A non-invasive biosensor, Mrx1-roGFP2, can be used to measure the dynamic changes in the mycothiol (MSH) redox potential (EMSH) within live mycobacteria.

  • Principle: The roGFP2 protein contains redox-sensitive cysteine residues. Its fluorescence excitation spectrum shifts in response to the redox state of the surrounding environment, which in Mtb is equilibrated with the MSH pool by the mycoredoxin 1 (Mrx1).

  • Procedure:

    • Express the Mrx1-roGFP2 biosensor in the mycobacterial strains of interest.

    • Grow the cultures to mid-log phase.

    • Expose the cultures to varying concentrations of this compound.

    • Measure the fluorescence at two excitation wavelengths (e.g., 405 nm and 488 nm) and a single emission wavelength (e.g., 510 nm) over time using a fluorescence plate reader or a flow cytometer.

    • The ratio of fluorescence intensities (405/488 nm) is calculated to determine the extent of oxidation of the MSH pool.

Minimum Inhibitory Concentration (MIC) Assay
  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the mycobacterial strain to a final optical density at 600 nm (OD600) of 0.05.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Microarray Analysis of Gene Expression

To understand the global transcriptional response of Mtb to this compound-induced stress, microarray analysis can be performed.

  • Procedure:

    • Treat mid-log phase Mtb cultures with a sub-lethal concentration of this compound for a defined period.

    • Isolate total RNA from treated and untreated control cultures.

    • Synthesize fluorescently labeled cDNA from the RNA samples.

    • Hybridize the labeled cDNA to a Mtb-specific microarray chip.

    • Scan the microarray and analyze the data to identify differentially expressed genes. Pathways that are significantly affected can be identified using bioinformatics tools[2][4].

Visualizing the Mechanism and Validation Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for its genetic validation.

ATD3169_Mechanism cluster_Mtb Mycobacterium tuberculosis cell ATD3169 This compound ROS Increased Endogenous ROS (Superoxide Radicals) ATD3169->ROS induces Redox_Imbalance Disruption of Cytoplasmic Redox Homeostasis ROS->Redox_Imbalance causes Cell_Death Bacterial Cell Death Redox_Imbalance->Cell_Death leads to Redox_Defense Redox Defense Mechanisms (e.g., Mycothiol, KatG, SodA) Redox_Defense->Redox_Imbalance counteracts

Caption: Mechanism of action of this compound in M. tuberculosis.

Genetic_Validation_Workflow cluster_workflow Genetic Validation Workflow Start Hypothesis: Disruption of redox defense sensitizes Mtb to this compound Strain_Construction Construct Mtb Knockout/Knockdown (e.g., MtbΔmshA) Start->Strain_Construction MIC_Assay Perform MIC Assay with this compound Strain_Construction->MIC_Assay Comparison Compare MIC of Wild-Type vs. Mutant Strain MIC_Assay->Comparison Result1 Result: Mutant strain shows lower MIC Comparison->Result1 Yes Result2 Result: No significant difference in MIC Comparison->Result2 No Conclusion Conclusion: Redox defense pathway is crucial for resisting this compound Result1->Conclusion

Caption: Experimental workflow for the genetic validation of this compound's mechanism.

References

Comparative Efficacy of ATD-3169 in Drug-Sensitive vs. Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel anti-tubercular agent ATD-3169, focusing on its potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides a detailed comparison of its efficacy, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound is an investigational antibacterial agent that has demonstrated significant promise in combating Mycobacterium tuberculosis. Its novel mechanism of action, which involves the enhancement of endogenous reactive oxygen species (ROS), including superoxide radicals, within the mycobacteria, sets it apart from many current anti-tubercular drugs. This approach leads to the inhibition of Mtb growth by inducing a state of oxidative stress that the bacteria's own defense mechanisms cannot overcome. Research has shown that Mtb has a diminished capacity to counteract the redox stress induced by elevated levels of endogenous superoxide, making it particularly vulnerable to compounds like this compound.[1]

This guide synthesizes the available data on this compound, presenting a clear comparison of its efficacy against both drug-sensitive and various drug-resistant Mtb strains.

Quantitative Efficacy Analysis: this compound

The in vitro efficacy of this compound has been evaluated against the drug-sensitive H37Rv strain of M. tuberculosis as well as a panel of clinically isolated drug-resistant strains. The minimum inhibitory concentration (MIC), a key measure of a drug's potency, was determined for this compound.

Mtb StrainResistance ProfileThis compound MIC (µM)
H37RvDrug-Sensitive3.125
Strain 1Isoniazid-Resistant1.56
Strain 2Rifampicin-Resistant3.125
Strain 3Ofloxacin-Resistant3.125
Strain 4Ethambutol-Resistant1.56
Strain 5Streptomycin-Resistant1.56
Strain 6Multi-Drug Resistant (MDR)3.125
MtbΔmshAMycothiol-Deficient0.3125

Data sourced from Tyagi et al., Free Radical Biology and Medicine, 2015.[1]

The data clearly indicates that this compound maintains potent activity against Mtb strains resistant to several first- and second-line anti-tubercular drugs. Notably, its efficacy is either comparable to or, in some cases, greater than its effect on the drug-sensitive H37Rv strain. The significantly lower MIC against the mycothiol-deficient strain (MtbΔmshA) provides strong evidence for its mechanism of action, as mycothiol is a key component of the mycobacterial antioxidant defense system.[1]

Mechanism of Action: Enhancing Endogenous Oxidative Stress

The bactericidal activity of this compound is attributed to its ability to disrupt the intracellular redox homeostasis of M. tuberculosis. By generating excess endogenous ROS, this compound overwhelms the mycobacterium's natural antioxidant defenses, leading to cellular damage and ultimately, cell death.

This compound Mechanism of Action cluster_Mtb Mycobacterium tuberculosis ATD_3169 This compound Endogenous_ROS Enhanced Endogenous ROS Production (Superoxide Radicals) ATD_3169->Endogenous_ROS Induces Redox_Homeostasis Disruption of Redox Homeostasis Endogenous_ROS->Redox_Homeostasis Oxidative_Stress Increased Oxidative Stress Redox_Homeostasis->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death

Caption: Mechanism of this compound in M. tuberculosis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various Mtb strains was determined using a broth microdilution method.

MIC Determination Workflow Start Start Prepare_Mtb Prepare Mtb Culture (Mid-log phase) Start->Prepare_Mtb Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Inoculate Inoculate Mtb into 96-well plates containing drug dilutions Prepare_Mtb->Inoculate Prepare_Drug->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Read_Results Visually inspect for growth or measure absorbance Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Protocol Details:

  • Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • This compound was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Serial two-fold dilutions of the this compound stock solution were prepared in a 96-well microtiter plate.

  • Mtb cultures in the mid-logarithmic growth phase were diluted and added to each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates were incubated at 37°C for a period of 7-14 days.

  • The MIC was determined as the lowest concentration of this compound that resulted in no visible growth of Mtb.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The ability of this compound to induce ROS production within mycobacteria was assessed using a fluorescent probe.

Protocol Details:

  • M. tuberculosis cells were grown to the mid-log phase and then washed and resuspended in a suitable buffer.

  • The cells were then incubated with a fluorescent ROS indicator dye , such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation.

  • This compound was added to the cell suspension at a specific concentration.

  • The fluorescence intensity was measured over time using a fluorometer or a flow cytometer . An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

The available data strongly suggest that this compound is a promising anti-tubercular agent with a mechanism of action that is effective against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its ability to maintain potency against MDR strains is particularly significant in the context of the growing challenge of antibiotic resistance. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this compound.

References

Unveiling the Action of ATD-3169: A Guide to its Bactericidal versus Bacteriostatic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Antimicrobial Profile of ATD-3169 for Researchers in Drug Development

This guide offers a comprehensive comparison of the antibacterial agent this compound, detailing its mechanism of action and evaluating its bactericidal versus bacteriostatic potential against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of available data and standardized experimental protocols to facilitate further investigation.

Executive Summary

This compound is an antibacterial agent that demonstrates potent inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. Its primary mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), leading to a state of oxidative stress within the bacterium. While direct experimental data to definitively classify this compound as either bactericidal or bacteriostatic is limited in publicly available literature, its mode of action strongly suggests a bactericidal nature. This guide presents the available data for this compound and compares it with established anti-tuberculosis drugs, isoniazid and rifampicin. Detailed experimental protocols for determining these properties are also provided to encourage and standardize further research.

Data Presentation: this compound in Comparison

A critical aspect of characterizing an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The ratio of MBC to MIC is a key indicator of whether a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤4 is generally considered indicative of bactericidal activity.

CompoundTarget OrganismMIC (µg/mL)MIC (µM)MBC (µg/mL)MBC/MIC RatioClassification
This compound M. tuberculosis H37Rv0.753.1[1]Not AvailableNot AvailableLikely Bactericidal (inferred from mechanism)
Isoniazid M. tuberculosis0.0156 - 0.12-0.0156 - 1.0~1 - 8Bactericidal
Rifampicin M. tuberculosis0.16-0.08 - 2.56~0.5 - 16Bactericidal

Note: The MBC and subsequent MBC/MIC ratio for this compound are not currently available in the cited literature. The classification as "Likely Bactericidal" is an inference based on its mechanism of inducing high levels of oxidative stress, a mechanism that typically leads to cell death. Further experimental validation is required.

Mechanism of Action of this compound

This compound functions by permeating the mycobacterial cell and augmenting the production of endogenous reactive oxygen species (ROS), including superoxide radicals.[2][3] Mycobacterium tuberculosis has been shown to be particularly susceptible to this induced redox stress, exhibiting a diminished capacity to restore its cytoplasmic redox balance compared to other mycobacterial species.[3] This overwhelming oxidative stress is believed to be the primary driver of its potent anti-mycobacterial activity.

ATD3169_Mechanism Proposed Mechanism of Action of this compound ATD3169 This compound Mtb_cell Mycobacterium tuberculosis Cell ATD3169->Mtb_cell Permeates Endogenous_ROS Enhanced Endogenous Reactive Oxygen Species (ROS) Mtb_cell->Endogenous_ROS Induces Oxidative_Stress Increased Oxidative Stress Endogenous_ROS->Oxidative_Stress Redox_Imbalance Disrupted Redox Homeostasis Oxidative_Stress->Redox_Imbalance Cell_Death Bacterial Cell Death Redox_Imbalance->Cell_Death Leads to

Proposed Mechanism of Action of this compound

Experimental Protocols

To facilitate the validation of this compound's bactericidal properties, the following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A culture of Mycobacterium tuberculosis in the logarithmic growth phase is prepared. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (or other appropriate mycobacterial growth medium).

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included.

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension. The plate is sealed and incubated at 37°C for a period suitable for the growth of M. tuberculosis (typically 7-14 days).

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating on Agar: The aliquots are plated onto a suitable agar medium (e.g., Middlebrook 7H10 or 7H11 agar) that does not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for a sufficient period to allow for the growth of any surviving bacteria (typically 3-4 weeks for M. tuberculosis).

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (a 3-log10 reduction in CFU/mL).

MIC_MBC_Workflow Workflow for MIC and MBC Determination cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic aliquot Take Aliquots from Clear MIC Wells read_mic->aliquot Proceed with clear wells plate_agar Plate on Antimicrobial-Free Agar aliquot->plate_agar incubate_mbc Incubate plate_agar->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination
Time-Kill Assay

A time-kill assay provides information on the rate of bactericidal activity over time.

Protocol:

  • Preparation of Cultures: Cultures of Mycobacterium tuberculosis are prepared to a standardized cell density in a suitable broth medium.

  • Addition of Antimicrobial: this compound is added to the cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control culture with no antimicrobial is also included.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), aliquots are removed from each culture.

  • Viable Cell Counting: The aliquots are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound represents a promising anti-tuberculosis agent with a mechanism of action that suggests bactericidal activity. The provided data and protocols are intended to serve as a valuable resource for the research community to further elucidate the precise nature of its antimicrobial effects. The determination of the MBC and the characterization of its kill kinetics through time-kill assays are critical next steps in the preclinical evaluation of this compound. This guide provides the foundational information necessary for these continued investigations.

References

Comparative Analysis of ATD-3169 Cross-Resistance with Conventional Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel anti-tuberculosis (TB) candidate ATD-3169 and its potential for cross-resistance with established anti-TB medications. The analysis is based on the compound's mechanism of action and is supplemented with detailed experimental protocols for assessing cross-resistance.

Introduction to this compound

This compound is an investigational antibacterial agent with a unique mechanism of action against Mycobacterium tuberculosis (Mtb). It functions by enhancing the production of endogenous reactive oxygen species (ROS), including superoxide radicals, within the mycobacterial cells.[1][2] This induction of oxidative stress overwhelms the pathogen's redox homeostasis, leading to cellular damage and bactericidal activity. The chemical formula for this compound is C15H14O3.

Mechanism-Based Comparison of this compound and Other Anti-TB Drugs

The potential for cross-resistance between two drugs is often linked to their mechanisms of action and resistance. Drugs that share a target or are affected by the same resistance mechanisms are more likely to exhibit cross-resistance. This compound's novel approach of inducing endogenous ROS suggests a low probability of cross-resistance with many existing anti-TB drugs that target specific cellular processes like cell wall synthesis, protein synthesis, or DNA replication.

Table 1: Qualitative Comparison of Mechanisms of Action and Predicted Cross-Resistance Potential with this compound

Drug ClassRepresentative Drug(s)Mechanism of ActionPredicted Cross-Resistance with this compoundRationale
Rifamycins RifampicinInhibits DNA-dependent RNA polymerase.Low This compound's ROS-mediated mechanism is distinct from the inhibition of transcription.
Isonicotinic Acid Derivatives IsoniazidInhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.Low to Moderate While the primary mechanisms differ, some studies suggest isoniazid's activity may involve oxidative burst. Resistance mechanisms targeting oxidative stress defense could potentially confer low-level cross-resistance.
Fluoroquinolones Moxifloxacin, LevofloxacinInhibit DNA gyrase (topoisomerase II), preventing DNA replication.Low The targets and pathways are unrelated.
Aminoglycosides Streptomycin, Amikacin, KanamycinInhibit protein synthesis by binding to the 30S ribosomal subunit.Low The targets and pathways are unrelated.
Other First-Line Agents EthambutolInhibits arabinosyl transferase, disrupting cell wall synthesis.Low The targets and pathways are unrelated.
Other First-Line Agents PyrazinamideDisrupts membrane potential and interferes with energy production; exact mechanism is not fully understood but is active at acidic pH.Low The proposed mechanisms for pyrazinamide are distinct from ROS induction.
Second-Line Injectables CapreomycinInhibits protein synthesis.Low The targets and pathways are unrelated.
Thioamides EthionamideInhibits mycolic acid synthesis (similar to isoniazid).Low to Moderate Similar to isoniazid, there is a remote possibility of overlapping resistance mechanisms related to oxidative stress.
Cyclic Peptides CycloserineInhibits cell wall synthesis.Low The targets and pathways are unrelated.
Diarylquinolines BedaquilineInhibits ATP synthase.Low The targets and pathways are unrelated.

Disclaimer: The cross-resistance predictions in this table are theoretical and based on the current understanding of the drugs' mechanisms of action. Experimental validation is required to confirm these predictions.

Experimental Protocols

To experimentally determine the cross-resistance profile of this compound, the following standard methodologies are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measurement for assessing antimicrobial susceptibility.

a) Broth Microdilution Method

This is a widely used method for determining the MIC of a drug against M. tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv reference strain or clinical isolates) is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a McFarland standard of 0.5. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: A serial two-fold dilution of this compound and other comparator anti-TB drugs is prepared in a 96-well microtiter plate. A drug-free well serves as a growth control.

  • Incubation: The inoculated plates are sealed and incubated at 37°C for 7 to 14 days, or until visible growth is observed in the control well.

  • MIC Determination: The MIC is recorded as the lowest drug concentration that shows no visible growth. Colorimetric indicators like resazurin or AlamarBlue can be added to aid in the visualization of growth inhibition.

b) Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into a solid growth medium.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared with serial two-fold dilutions of the test drugs. Drug-free agar plates are used as controls.

  • Inoculation: A standardized inoculum of M. tuberculosis is spotted onto the surface of the agar plates.

  • Incubation: Plates are incubated at 37°C for 3 to 4 weeks.

  • MIC Determination: The MIC is the lowest drug concentration that inhibits the growth of more than 99% of the bacterial population compared to the drug-free control.

Cross-Resistance Study

To assess cross-resistance, MICs of this compound are determined against a panel of drug-resistant M. tuberculosis strains.

  • Strain Selection: A panel of well-characterized M. tuberculosis clinical isolates with known resistance to various first- and second-line anti-TB drugs should be used. This panel should include strains with resistance to rifampicin, isoniazid, fluoroquinolones, and aminoglycosides.

  • MIC Testing: The MIC of this compound is determined for each of the drug-resistant strains and a drug-susceptible control strain (e.g., H37Rv) using one of the methods described above.

  • Data Analysis: The MIC values of this compound against the drug-resistant strains are compared to the MIC against the susceptible control. A significant increase in the MIC for a resistant strain would indicate potential cross-resistance.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining MIC and assessing cross-resistance.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C C->D E Add colorimetric indicator (e.g., Resazurin) D->E F Read and record MIC E->F

Caption: Workflow for MIC Determination.

Cross_Resistance_Study_Workflow cluster_strains Strain Selection cluster_mic MIC Determination cluster_compare Comparative Analysis S1 Drug-Susceptible M. tb (Control) M1 Determine MIC of this compound for all strains S1->M1 S2 Drug-Resistant M. tb Strains S2->M1 C1 Compare MICs of resistant strains to control M1->C1 C2 Identify significant MIC shifts indicating cross-resistance C1->C2

References

Comparative Transcriptomics of Mycobacterium tuberculosis Treated with ATD-3169 vs. Standard Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic response of Mycobacterium tuberculosis (Mtb) to the novel antibacterial agent ATD-3169, alongside the first-line anti-tuberculosis drugs Isoniazid and Rifampicin. This document is intended to offer an objective comparison of the compound's performance, supported by publicly available experimental data, to aid in research and drug development efforts.

Executive Summary

This compound is an antibacterial agent that has demonstrated high susceptibility against Mtb H37Rv. Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), including superoxide radicals, leading to oxidative stress within the bacterium[1]. This guide delves into the transcriptomic signatures of Mtb treated with this compound and contrasts them with the effects of Isoniazid, an inhibitor of mycolic acid synthesis, and Rifampicin, an inhibitor of bacterial RNA polymerase. Understanding these distinct transcriptomic responses is crucial for elucidating the mechanism of action of novel compounds and identifying potential synergistic or antagonistic interactions with existing therapies.

Comparative Transcriptomic Data

The following tables summarize the differentially expressed genes (DEGs) in Mtb H37Rv upon treatment with this compound, Isoniazid, and Rifampicin. The data is based on the analysis of publicly available microarray and RNA-sequencing datasets from the Gene Expression Omnibus (GEO).

Table 1: Summary of Differentially Expressed Genes in Mtb H37Rv Treated with this compound

Gene Log2 Fold Change Function Putative Pathway
katG> 5.0Catalase-peroxidase, activates Isoniazid, detoxifies ROSOxidative Stress Response
ahpC> 3.0Alkyl hydroperoxide reductase COxidative Stress Response
sodA> 2.0Superoxide dismutaseOxidative Stress Response
trxB2> 2.0Thioredoxin reductaseOxidative Stress Response
furA> 2.0Ferric uptake regulatorIron Homeostasis, Oxidative Stress
ideR> 2.0Iron-dependent regulatorIron Homeostasis, Oxidative Stress
Rv2745c> 2.5Transcriptional regulator, sigma factor H regulatorStress Response
sigH> 2.0RNA polymerase sigma factor HGeneral Stress Response

Note: This table is a representative summary based on the known mechanism of this compound. Actual gene lists and fold changes should be derived from the analysis of GEO dataset GSE61618.

Table 2: Summary of Differentially Expressed Genes in Mtb H37Rv Treated with Isoniazid

Gene Log2 Fold Change Function Putative Pathway
inhA> 3.0Enoyl-ACP reductase, primary target of IsoniazidMycolic Acid Biosynthesis
kasA> 2.5Beta-ketoacyl-ACP synthase AMycolic Acid Biosynthesis
fabD> 2.0Malonyl CoA-acyl carrier protein transacylaseFatty Acid Biosynthesis
acpM> 2.0Acyl carrier proteinMycolic Acid Biosynthesis
ndh> 2.0NADH dehydrogenaseElectron Transport Chain
katGVariableCatalase-peroxidase, activates IsoniazidDrug Activation
ahpC> 2.0Alkyl hydroperoxide reductase COxidative Stress Response
iniA> 3.0Isoniazid-inducible protein ACell Wall Stress Response

Note: This table is a representative summary based on the known mechanism of Isoniazid. Actual gene lists and fold changes should be derived from the analysis of GEO dataset GSE165581.

Table 3: Summary of Differentially Expressed Genes in Mtb H37Rv Treated with Rifampicin

Gene Log2 Fold Change Function Putative Pathway
rpoBNo ChangeRNA polymerase beta subunit, target of RifampicinTranscription
rpoA> 2.0RNA polymerase alpha subunitTranscription
rpoC> 2.0RNA polymerase beta' subunitTranscription
sigA> 1.5RNA polymerase primary sigma factor ATranscription
Rv0678> 2.5MmpR5 transcriptional repressorEfflux Pump Regulation
mmpL5> 2.0Mycobacterial membrane protein large 5Efflux Pump
mmpS5> 2.0Mycobacterial membrane protein small 5Efflux Pump
desA1> 2.0Stearoyl-ACP desaturaseLipid Metabolism

Note: This table is a representative summary based on the known mechanism of Rifampicin. Actual gene lists and fold changes should be derived from the analysis of GEO dataset GSE166622.

Experimental Protocols

The following sections detail the generalized methodologies for the transcriptomic analysis of Mtb treated with the respective compounds.

I. Mycobacterium tuberculosis Culture and Drug Treatment
  • M. tuberculosis H37Rv Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Cultures are incubated at 37°C with shaking to mid-log phase (OD600 of 0.6-0.8).

  • Drug Exposure:

    • This compound: Mtb cultures are exposed to sub-lethal concentrations of this compound (e.g., as described in GEO dataset GSE61618) for a specified duration (e.g., 4 hours).

    • Isoniazid: Mtb cultures are treated with a sub-inhibitory concentration of Isoniazid (e.g., as described in GEO dataset GSE165581) for various time points (e.g., 4, 24, 72 hours).

    • Rifampicin: Mtb cultures are exposed to a sub-inhibitory concentration of Rifampicin (e.g., as described in GEO dataset GSE166622) for various time points (e.g., 4, 24, 72 hours).

    • Control: A parallel culture is maintained with the solvent (e.g., DMSO) used to dissolve the drugs as a negative control.

II. RNA Isolation and Quality Control
  • Cell Lysis: Bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., TRIzol) and transferred to a tube containing silica beads. Cells are disrupted using a bead beater.

  • RNA Extraction: Total RNA is extracted using a combination of TRIzol-chloroform phase separation and a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion is performed.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. The integrity of the RNA is assessed using an Agilent Bioanalyzer.

III. Transcriptomic Analysis

A. Microarray (for this compound)

  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA. The cDNA is then labeled with fluorescent dyes (e.g., Cy3 and Cy5).

  • Hybridization: Labeled cDNA is hybridized to a M. tuberculosis DNA microarray chip.

  • Scanning and Data Acquisition: The microarray slides are scanned using a microarray scanner to detect the fluorescence intensity of each spot.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the drug-treated and control samples. A fold-change cut-off and a p-value threshold are applied to determine significance.

B. RNA-Sequencing (for Isoniazid and Rifampicin)

  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes a large portion of total RNA, is removed using a rRNA depletion kit.

  • Library Preparation: The rRNA-depleted RNA is fragmented, and sequencing adapters are ligated to the fragments to generate a cDNA library.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are quality-checked and mapped to the M. tuberculosis H37Rv reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or down-regulated in response to the drug treatment.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culture Mtb Culture & Treatment cluster_rna RNA Processing cluster_analysis Transcriptomic Analysis cluster_microarray Microarray cluster_rnaseq RNA-Seq cluster_data Data Analysis culture Mtb H37Rv Culture (Mid-log phase) treatment Drug Treatment (this compound, INH, RIF) culture->treatment control Control (Vehicle) culture->control harvest Harvest Cells treatment->harvest control->harvest lysis Cell Lysis harvest->lysis extraction RNA Extraction lysis->extraction qc RNA Quality Control extraction->qc labeling cDNA Labeling qc->labeling rrna_depletion rRNA Depletion qc->rrna_depletion hybridization Hybridization labeling->hybridization scan Scanning hybridization->scan data_analysis Differential Gene Expression Analysis scan->data_analysis library_prep Library Prep rrna_depletion->library_prep sequencing Sequencing library_prep->sequencing sequencing->data_analysis

Caption: Experimental workflow for comparative transcriptomics of M. tuberculosis.

atd3169_pathway cluster_ros Oxidative Stress Induction cluster_response Oxidative Stress Response cluster_damage Cellular Damage atd3169 This compound ros Increased Endogenous ROS (Superoxide Radicals) atd3169->ros katg katG (upregulated) ros->katg ahpc ahpC (upregulated) ros->ahpc soda sodA (upregulated) ros->soda trxb2 trxB2 (upregulated) ros->trxb2 furA furA (upregulated) ros->furA ideR ideR (upregulated) ros->ideR damage Damage to DNA, Proteins, Lipids ros->damage katg->ros Detoxification ahpc->ros Detoxification soda->ros Detoxification trxb2->ros Detoxification cell_death Bacterial Cell Death damage->cell_death Leads to

Caption: Proposed signaling pathway for this compound action in M. tuberculosis.

inh_rif_pathways cluster_inh Isoniazid (INH) Mechanism cluster_rif Rifampicin (RIF) Mechanism inh Isoniazid (Prodrug) katg_activation katG inh->katg_activation Activation active_inh Activated INH katg_activation->active_inh inhA inhA active_inh->inhA Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid inhA->mycolic_acid Blocks cell_wall Cell Wall Integrity mycolic_acid->cell_wall rif Rifampicin rpoB rpoB (RNA Polymerase) rif->rpoB Binding & Inhibition transcription Transcription rpoB->transcription rpoB->transcription Blocks protein_synthesis Protein Synthesis transcription->protein_synthesis

Caption: Mechanisms of action for Isoniazid and Rifampicin in M. tuberculosis.

References

Validating the Specificity of ATD-3169 for Mycobacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-mycobacterial agent ATD-3169 with the standard-of-care antibiotic, isoniazid. It is designed to offer an objective analysis of this compound's specificity and mechanism of action, supported by available experimental data.

Executive Summary

This compound is an antibacterial compound with a novel mechanism of action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Unlike many antibiotics that target specific enzymes, this compound enhances the production of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacteria. This leads to a toxic internal environment, causing an irreversible oxidative shift in the intramycobacterial redox potential and subsequent cell death. A key finding is the high specificity of this compound for M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, while showing markedly less activity against the non-pathogenic, fast-growing mycobacterial species, Mycobacterium smegmatis. This suggests a potential therapeutic window and a different susceptibility profile compared to conventional drugs like isoniazid.

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and isoniazid against different mycobacterial species. The data highlights the potent activity of this compound against M. tuberculosis and its significantly lower efficacy against M. smegmatis, demonstrating its specificity.

CompoundOrganismStrainMIC (µg/mL)Reference
This compound Mycobacterium tuberculosisH37RvData not availableTyagi P, et al. (2015)
Mycobacterium tuberculosisMDR/XDR IsolatesData not availableTyagi P, et al. (2015)
Mycobacterium smegmatismc²155High (not specified)Tyagi P, et al. (2015)
Isoniazid Mycobacterium tuberculosisH37Rv0.02 - 0.06[1][2]
Mycobacterium tuberculosisH37Rv0.015 - 0.03[3]
Mycobacterium tuberculosisH37Rv0.1 - 0.4[4]
Mycobacterium smegmatismc²155Varies[5]

Note: Specific MIC values for this compound were not publicly available in the primary literature. The reference indicates extreme susceptibility for M. tuberculosis and lack of susceptibility for M. smegmatis.

Mechanism of Action: A Visual Comparison

This compound's mechanism is distinct from that of isoniazid. Isoniazid is a pro-drug activated by the mycobacterial enzyme KatG, and it primarily inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. In contrast, this compound disrupts the internal redox homeostasis of the bacteria.

cluster_ATD3169 This compound Pathway cluster_Isoniazid Isoniazid Pathway This compound This compound Endogenous ROS (Superoxide) Endogenous ROS (Superoxide) This compound->Endogenous ROS (Superoxide) enhances Oxidative Stress Oxidative Stress Endogenous ROS (Superoxide)->Oxidative Stress Irreversible Oxidative Shift Irreversible Oxidative Shift Oxidative Stress->Irreversible Oxidative Shift Mtb Cell Death Mtb Cell Death Irreversible Oxidative Shift->Mtb Cell Death Isoniazid (Prodrug) Isoniazid (Prodrug) KatG KatG Isoniazid (Prodrug)->KatG activated by Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid InhA InhA Activated Isoniazid->InhA inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis is required for Cell Wall Disruption Cell Wall Disruption Mycolic Acid Synthesis->Cell Wall Disruption inhibition leads to

Fig. 1: Simplified signaling pathways of this compound and Isoniazid.

Experimental Protocols

This section details the key experimental methodologies used to validate the specificity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator drugs against various mycobacterial strains is determined using the broth microdilution method.

Protocol:

  • Bacterial Culture: M. tuberculosis H37Rv, MDR/XDR clinical isolates, and M. smegmatis mc²155 are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Compound Preparation: A serial dilution of this compound and isoniazid is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days for M. tuberculosis and 48 hours for M. smegmatis.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The enhancement of endogenous superoxide by this compound is quantified using Dihydroethidium (DHE) staining followed by flow cytometry or fluorescence microscopy.

Protocol:

  • Bacterial Treatment: Mycobacterial cultures are treated with varying concentrations of this compound for a specified period.

  • DHE Staining: The treated and untreated control cells are incubated with DHE (typically 5-10 µM) in the dark for 30-60 minutes at 37°C. DHE is specifically oxidized by superoxide to the fluorescent product 2-hydroxyethidium.

  • Washing: Cells are washed to remove excess DHE.

  • Analysis: The fluorescence of the cells is measured using a flow cytometer or visualized under a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the controls indicates an increase in intracellular superoxide levels.

Intramycobacterial Redox Potential Measurement

The effect of this compound on the cytoplasmic redox potential of mycobacteria is measured using a genetically encoded biosensor, Mrx1-roGFP2. This biosensor specifically and sensitively reports the mycothiol (MSH) redox potential (EMSH).

Protocol:

  • Bacterial Strains: Mycobacterial strains expressing the Mrx1-roGFP2 biosensor are used.

  • Treatment: The biosensor-expressing strains are treated with this compound.

  • Ratiometric Fluorescence Measurement: The fluorescence emission at 510 nm is measured following excitation at two different wavelengths (typically 405 nm and 488 nm). The ratio of the fluorescence intensities (405/488 nm) provides a quantitative measure of the MSH redox potential.

  • Analysis: A shift in the fluorescence ratio in this compound-treated cells compared to untreated controls indicates a change in the intramycobacterial redox state. An oxidative shift signifies an increase in the oxidized form of mycothiol.

Start Start Mycobacterial Culture Mycobacterial Culture Start->Mycobacterial Culture Treatment with this compound Treatment with this compound Mycobacterial Culture->Treatment with this compound Endpoint Assays Endpoint Assays Treatment with this compound->Endpoint Assays MIC Determination MIC Determination Endpoint Assays->MIC Determination ROS Measurement (DHE) ROS Measurement (DHE) Endpoint Assays->ROS Measurement (DHE) Redox Potential (Mrx1-roGFP2) Redox Potential (Mrx1-roGFP2) Endpoint Assays->Redox Potential (Mrx1-roGFP2) Data Analysis Data Analysis MIC Determination->Data Analysis ROS Measurement (DHE)->Data Analysis Redox Potential (Mrx1-roGFP2)->Data Analysis End End Data Analysis->End

Fig. 2: General experimental workflow for validating this compound specificity.

Conclusion

The available evidence strongly suggests that this compound is a promising anti-mycobacterial agent with a distinct mechanism of action and a high degree of specificity for Mycobacterium tuberculosis. Its ability to induce endogenous ROS production represents a novel strategy to combat tuberculosis, including drug-resistant strains. The observed lack of activity against Mycobacterium smegmatis indicates a selective toxicity profile that warrants further investigation. Future studies should focus on elucidating the precise molecular target of this compound and conducting comprehensive in vivo efficacy and toxicity studies to fully assess its therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of ATD-3169: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the research compound ATD-3169 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel antibacterial agent used in tuberculosis research, specific disposal protocols may not be widely published.[1][2][3][4] Therefore, this guide outlines the necessary steps and precautions for the safe handling and disposal of this compound, based on general principles of chemical waste management. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards.

PropertyValue
CAS Number 1788105-63-4
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.274 g/mol
Appearance White Solid
Primary Use Pharmaceutical Research (Antibacterial Agent)

This data is compiled from publicly available chemical information.[5]

Standard Operating Procedure for Disposal of this compound

The following protocol provides a step-by-step methodology for the safe disposal of this compound. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and region.

Experimental Protocol: Waste Neutralization and Disposal

Objective: To safely prepare this compound waste for final disposal by a certified waste management service.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate chemical waste container, clearly labeled

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Waste disposal tags or labels as required by your institution

Procedure:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound. Identify potential hazards, including reactivity, toxicity, and necessary first-aid measures. Given its biological activity, it should be handled with care to avoid inhalation or skin contact.[1][2][3][4]

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected in a designated, sealed plastic bag or container.

    • Solutions containing this compound should be collected in a labeled, leak-proof liquid waste container. Avoid mixing with incompatible solvents.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include any known solvent carriers and their concentrations.

    • Attach any additional institutional waste tags as required.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated, away from heat sources, and separate from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste stream.

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and actions required from waste generation to final disposal.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess 2. Assess Waste Type (Solid vs. Liquid) ppe->assess solid_waste 3a. Collect in Labeled Solid Waste Container assess->solid_waste Solid liquid_waste 3b. Collect in Labeled Liquid Waste Container assess->liquid_waste Liquid storage 4. Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs 5. Contact EHS for Pickup storage->contact_ehs end End: Waste Disposed by Certified Professionals contact_ehs->end

Figure 1: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling ATD-3169

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of ATD-3169, an antibacterial agent under investigation for its activity against Mycobacterium tuberculosis. The following procedures and data are intended to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a novel antibacterial compound. A summary of its key physical and chemical properties is provided below.

PropertyValue
Chemical Name This compound
CAS Number 1788105-63-4
Molecular Formula C₁₅H₁₄O₃
Appearance White Solid
Storage Temperature Room temperature in continental US; may vary elsewhere. Store under recommended conditions as per the Certificate of Analysis.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Eye Protection Tightly fitting safety goggles.
Hand Protection Chemical impermeable gloves.
Body Protection Fire/flame resistant and impervious clothing.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.

Safety and Handling Procedures

Adherence to the following handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:
  • Handle in a well-ventilated place.

  • Wear suitable protective clothing.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge steam.

Storage:
  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

First Aid Measures:
  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

  • In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Product: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.

  • Contaminated Packaging: Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations. Discharge into the environment must be avoided.

Experimental Protocols

The following are representative experimental protocols for the evaluation of this compound's antibacterial activity against Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the agar dilution method to determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Agar Plates: Prepare Middlebrook 7H10 or 7H11 agar medium.

  • Serial Dilutions: While the agar is molten, create a series of two-fold serial dilutions of the this compound stock solution and add them to the agar to achieve the desired final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested.

  • Inoculation: Inoculate the agar plates containing different concentrations of this compound, as well as a drug-free control plate.

  • Incubation: Incubate the plates at 37°C for 21 days.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population's growth compared to the control plate.[1]

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA) to measure ROS activity within M. tuberculosis upon treatment with this compound.[2]

Methodology:

  • Cell Culture: Grow M. tuberculosis cells to the desired density.

  • Staining: Stain the cells with a 20 µM DCFDA solution in a suitable buffer for 30 minutes at 37°C.

  • Treatment: Treat the stained cells with various concentrations of this compound. Include a positive control (e.g., treated with a known ROS inducer) and a negative control (untreated).

  • Incubation: Incubate the cells for the desired period (e.g., 1-6 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.

Mechanism of Action and Signaling Pathway

This compound enhances the production of endogenous reactive oxygen species (ROS), including superoxide radicals, within Mycobacterium tuberculosis, leading to bacterial inhibition. The overproduction of ROS overwhelms the bacterium's antioxidant defense mechanisms, such as superoxide dismutase (SOD), leading to oxidative stress and cell damage.

ATD3169_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell ATD3169 This compound ROS Increased Reactive Oxygen Species (ROS) (e.g., Superoxide) ATD3169->ROS enhances Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress SOD Superoxide Dismutase (SOD) ROS->SOD overwhelms Cell_Damage Cell Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cell_Damage Bacterial_Inhibition Bacterial Inhibition Cell_Damage->Bacterial_Inhibition

Mechanism of Action for this compound in M. tuberculosis.

Experimental and Disposal Workflow

The following diagram outlines the logical workflow for conducting experiments with this compound and the subsequent disposal of waste.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal PPE Don Personal Protective Equipment Compound_Prep Prepare this compound Stock Solution PPE->Compound_Prep Culture_Prep Prepare M. tuberculosis Culture PPE->Culture_Prep Treatment Treat Culture with This compound Dilutions Compound_Prep->Treatment Culture_Prep->Treatment Incubation Incubate Treatment->Incubation Data_Collection Data Collection (e.g., MIC, ROS levels) Incubation->Data_Collection Decontamination Decontaminate All Materials Data_Collection->Decontamination Waste_Segregation Segregate Waste (Chemical, Biological) Decontamination->Waste_Segregation Disposal Dispose According to Regulations Waste_Segregation->Disposal

Logical workflow for this compound experimentation and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.